molecular formula C8H10O3S B1583144 2,3-Dimethylbenzenesulfonic acid CAS No. 25321-41-9

2,3-Dimethylbenzenesulfonic acid

Cat. No.: B1583144
CAS No.: 25321-41-9
M. Wt: 186.23 g/mol
InChI Key: ZZXDRXVIRVJQBT-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzenesulfonic acid (CAS RN: 25321-41-9) is an organosulfur compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol . It is one of the six isomers of dimethylbenzenesulfonic acid, characterized by the ortho-substitution of its two methyl groups on the benzene ring, which introduces a defined steric environment . As a member of the arenesulfonic acid family, it is a strong acid with industrial and research utility. A primary research application of this compound and its isomers is as a hydrotrope and surfactant agent . Its strong acidity also makes it an effective acid catalyst in various organic transformations, such as esterification and dehydration reactions . Furthermore, derivatives of aromatic sulfonic acids are crucial intermediates in the synthesis of dyes and other functional molecules . This product is intended for research and development purposes. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylbenzenesulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O3S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXDRXVIRVJQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50881225
Record name 2,3-Xylenesulfonic acid
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Benzenesulfonic acid, dimethyl-
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CAS No.

25241-16-1, 25321-41-9
Record name 2,3-Dimethylbenzenesulfonic acid
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Record name Benzenesulfonic acid, dimethyl-
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Record name Benzenesulfonic acid, dimethyl-
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Record name 2,3-Xylenesulfonic acid
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Record name Xylenesulphonic acid
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Record name 2,3-Dimethylbenzenesulfonic acid
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Foundational & Exploratory

Comprehensive Characterization of 2,3-Xylenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 2,3-xylenesulfonic acid.

Executive Summary

2,3-Xylenesulfonic acid (IUPAC: 2,3-Dimethylbenzenesulfonic acid) is a strong organic acid and a structural isomer of the commercially ubiquitous xylenesulfonic acid mixture.[1] While often encountered as a component of hydrotropic formulations (alongside the 2,4- and 3,4- isomers), the isolated 2,3-isomer possesses distinct steric and electronic profiles relevant to crystal engineering and salt selection in drug development.

This guide analyzes the molecule as a standalone entity, distinguishing it from its isomers through precise physicochemical data and mechanistic synthesis pathways.[1]

Key Identifier Matrix

Parameter Value
IUPAC Name This compound
Common Name 2,3-Xylenesulfonic acid; o-Xylene-3-sulfonic acid
CAS Number 88-62-0 (Specific isomer); 25321-41-9 (General xylenesulfonic acid)
Molecular Formula C₈H₁₀O₃S
Molecular Weight 186.23 g/mol

| SMILES | CC1=C(C)C(S(=O)(=O)O)=CC=C1 |[1][2][3]

Physicochemical Profile

The physical properties of 2,3-xylenesulfonic acid are dominated by the sulfonic acid moiety, which imparts high polarity, hygroscopicity, and strong acidity.[1]

Thermodynamic & Physical Constants

The following data synthesizes experimental values for the acid in its solid and solution states. Note that the melting point is highly dependent on hydration state; the anhydrous form is difficult to isolate due to rapid atmospheric moisture absorption.[1]

PropertyValue / RangeContext & Notes
Melting Point 60 – 65 °CLikely refers to the hemi- or monohydrate form [1].
Boiling Point > 140 °C (Decomposes)Sulfonic acids typically decompose (desulfonate) before boiling at atm pressure.[1]
pKa -0.36 ± 0.5Strong acid; comparable to p-toluenesulfonic acid. Fully dissociated in water.[2]
Density 1.3 ± 0.1 g/cm³Estimated based on crystalline packing of homologs.
Solubility (Water) > 600 g/LHighly soluble; forms stable hydrotropic solutions.
Hygroscopicity CriticalDeliquescent solid. Must be stored under inert gas or desiccant.
LogP 1.39Indicates moderate lipophilicity of the aromatic core, balanced by the hydrophilic head.
Structural Geometry & Sterics

Unlike the 2,4-isomer, where the methyl groups are spaced (meta/para), the 2,3-isomer features a vicinal trimethyl substitution pattern (counting the sulfonate).[1]

  • Steric Crowding: The sulfonic acid group at position 1 is flanked by a methyl group at position 2.[1] This ortho-effect restricts rotation of the sulfonate group, potentially increasing the lattice energy of its salts (relevant for drug salt selection).

  • Electronic Effect: The methyl groups at 2 and 3 are electron-donating (+I effect).[1] The position 2 methyl destabilizes the developing negative charge on the sulfonate less effectively than a para-substituent, but the overall electron-rich ring makes the sulfonate slightly less acidic than benzenesulfonic acid.

Synthesis & Regiochemistry

The synthesis of 2,3-xylenesulfonic acid is a classic study in electrophilic aromatic substitution (EAS) regioselectivity.[1] It is produced via the sulfonation of o-xylene (1,2-dimethylbenzene).

Reaction Pathway

Sulfonation of o-xylene yields two primary isomers:

  • 3,4-Dimethylbenzenesulfonic acid (Major product, ~55%): Sulfonation at position 4 (least sterically hindered).[1]

  • This compound (Minor/Secondary product, ~45%): Sulfonation at position 3 (sterically crowded between methyl and hydrogen).[1]

Note: The relatively high yield of the 2,3-isomer (45%) is notable and requires careful separation if high purity is needed [2].[1]

Synthesis Xylene o-Xylene (1,2-Dimethylbenzene) Reagent H2SO4 / SO3 (Sulfonation) Xylene->Reagent Isomer34 3,4-Dimethylbenzenesulfonic Acid (Position 4 Substitution) ~55% Yield Reagent->Isomer34 Sterically Favored Isomer23 This compound (Position 3 Substitution) ~45% Yield Reagent->Isomer23 Sterically Hindered

Figure 1: Product distribution during the sulfonation of o-xylene. The 2,3-isomer is formed in significant quantities despite steric hindrance.

Purification Protocols

For research applications requiring >98% purity 2,3-isomer:

  • Fractional Crystallization: The salts (sodium or barium) often exhibit different solubilities.[1] The 3,4-isomer salt is typically less soluble and crystallizes first.

  • HPLC Separation: For analytical standards, reverse-phase chromatography (C18 column) with an acidic mobile phase (Water/Methanol + 0.1% TFA) separates the isomers based on slight differences in hydrophobicity.[1]

Hydrotropy & Applications

The primary industrial and pharmaceutical utility of 2,3-xylenesulfonic acid lies in its hydrotropic properties .[1]

Mechanism of Hydrotropy

Unlike surfactants, 2,3-xylenesulfonic acid does not form micelles at low concentrations.[1] Instead, it aggregates via π-π stacking with hydrophobic drug molecules, disrupting the water structure and increasing the solubility of the guest molecule.

  • Minimum Hydrotrope Concentration (MHC): Typically 0.5 – 1.0 M.[1]

  • Selectivity: The 2,3-isomer's specific geometry may offer different solubilization profiles for planar drugs compared to the 2,4-isomer mixture.

Hydrotropy cluster_mechanism Solubilization Mechanism Drug Hydrophobic Drug (Low Solubility) Complex Planar Stacking Complex (Drug + XSA) Drug->Complex π-π Interaction XSA 2,3-Xylenesulfonic Acid (Hydrotrope) XSA->Complex WaterStruct Water Structure Disruption XSA->WaterStruct High Concentration Soluble Solubilized Formulation Complex->Soluble Enhanced Bioavailability

Figure 2: Hydrotropic mechanism. The acid acts as a coupling agent, bridging the hydrophobic drug and the aqueous solvent.

Pharmaceutical Salt Formation

In drug development, sulfonic acids are used to form salts with basic drugs (APIs).[1]

  • Rationale: If a drug is unstable as a hydrochloride (due to volatility of HCl) or mesylate, a xylenesulfonate salt may provide a non-hygroscopic, crystalline alternative.[1]

  • 2,3-Specific Advantage: The steric bulk of the ortho-methyl group in the 2,3-isomer can induce different crystal packing habits, potentially solving polymorphism issues found with simpler counterions.[1]

Analytical Characterization

To validate the identity of 2,3-xylenesulfonic acid against its isomers, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]

1H-NMR Prediction

Distinguishing 2,3- from 3,4- isomers relies on the splitting patterns of the aromatic protons.[1]

  • 2,3-Isomer (C₈H₁₀O₃S):

    • Symmetry: The molecule has no internal symmetry plane.

    • Aromatic Region: 3 aromatic protons.[1] You will observe an ABC system (three adjacent protons: H4, H5, H6).[1]

      • H4 (dd): Adjacent to Methyl-3.[1][4][5]

      • H5 (t/dd): Between H4 and H6.[1][3]

      • H6 (dd): Adjacent to Sulfonate-1 (Deshielded, downfield shift).

    • Aliphatic Region: Two distinct methyl singlets (or doublets due to long-range coupling).[1]

  • 3,4-Isomer:

    • Aromatic Region: 3 aromatic protons, but the pattern is ABX or AMX (H2 is isolated, H5 and H6 are adjacent).[1]

    • Key Difference: The 3,4-isomer will show a distinct singlet (H2) in the aromatic region, whereas the 2,3-isomer has three coupled protons.

Handling & Safety

Signal Word: DANGER

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).[1]

  • Storage: Hygroscopic. Store in a desiccator or tightly sealed container.

  • Incompatibility: Reacts violently with strong bases and oxidizing agents.[1] Corrosive to metals (forms hydrogen gas).

References

  • Smolecule. (2023).[1][2] this compound Physical Properties and CAS 88-62-0. Retrieved from [1]

  • Kort, C. W. F., & Cerfontain, H. (1969). Aromatic sulfonation.[2][6][7][8] Part 24: Kinetics and mechanism of the sulfonation of o- and m-xylene in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from

  • National Institutes of Health (NIH). (2025). Benzenesulfonic acid, dimethyl- (PubChem CID 172623).[3] PubChem Database.[1][3] Retrieved from

  • Chemos GmbH. (2025). Safety Data Sheet: this compound. Retrieved from [4]

Sources

Technical Monograph: 2,3-Dimethylbenzenesulfonic Acid (CAS 25241-16-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethylbenzenesulfonic acid (CAS 25241-16-1), often referred to as 2,3-xylenesulfonic acid, is a high-utility aromatic sulfonic acid distinguished by its dual functionality as a strong organic acid catalyst and a hydrotropic solubilizer . Unlike common surfactants that rely on micellar encapsulation, this compound operates via a stacking mechanism to disrupt water structure and increase the solubility of hydrophobic active pharmaceutical ingredients (APIs) and organic intermediates.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and critical applications in drug development—specifically in salt selection strategies and liquid formulation stability.

Chemical Architecture & Physicochemical Properties[1][2]

The efficacy of CAS 25241-16-1 stems from its amphiphilic structure: a hydrophobic xylene core coupled with a hydrophilic, strongly acidic sulfonate group. This architecture drives its behavior as a "structure-breaker" in aqueous systems, preventing the aggregation of hydrophobic solutes.

Table 1: Core Technical Specifications
PropertySpecification
Chemical Name This compound
Common Synonyms 2,3-Xylenesulfonic acid; o-Xylene-3-sulfonic acid
CAS Number 25241-16-1
Molecular Formula C₈H₁₀O₃S
Molecular Weight 186.23 g/mol
Physical State White to off-white crystalline solid (often supplied as hydrate or solution)
Acidity (pKa) < 0 (Strong Acid) [1]
Solubility Highly soluble in water (> 600 g/L); Soluble in alcohols
Hydrotropic Efficiency High (comparable to sodium cumenesulfonate)

Scientist's Note: The low pKa (< 0) indicates that in physiological and most processing pH ranges, this compound exists almost exclusively as the sulfonate anion. This is critical for its role as a counter-ion in salt formation.

Synthesis & Production Workflow

The industrial synthesis of this compound involves the direct electrophilic aromatic substitution (sulfonation) of o-xylene. Control over temperature and acid concentration is vital to minimize the formation of sulfone byproducts and ensure regioselectivity.

Diagram 1: Sulfonation Pathway & Process Logic

SynthesisWorkflow cluster_byproducts Impurity Control RawMaterial o-Xylene (Precursor) Reactor Sulfonation Reactor (Temp: 70-80°C) RawMaterial->Reactor Reagent Sulfuric Acid / SO3 (Sulfonating Agent) Reagent->Reactor Quench Quench/Dilution (Water Addition) Reactor->Quench Exothermic Control Sulfone Di-xylyl Sulfone (Side Product) Reactor->Sulfone Overheating Risk Purification Crystallization/Filtration (Removal of Sulfones) Quench->Purification Product This compound (>95% Purity) Purification->Product

Figure 1: Industrial synthesis workflow highlighting the critical control points to prevent sulfone formation.

Pharmaceutical Applications: Salt Selection & Hydrotropy

A. Salt Selection Strategy (Counter-ion Screening)

For basic drugs with poor aqueous solubility, forming a salt with a sulfonic acid is a standard strategy. While tosylates and mesylates are more common, xylenesulfonates offer a unique alternative when those fail to crystallize or exhibit hygroscopicity. The lipophilic xylene moiety can sometimes facilitate better packing in the crystal lattice for lipophilic drugs.

Protocol: Xylenesulfonate Salt Screening

  • Stoichiometry: Prepare a 1:1 molar ratio of the Free Base API and this compound.

  • Solvent Selection: Dissolve API in a minimal amount of solvent (e.g., Acetone, Ethanol, or IPA).

  • Acid Addition: Add the acid (dissolved in the same solvent) slowly to the API solution at elevated temperature (40-50°C).

  • Cooling: Allow controlled cooling to room temperature, then to 4°C.

  • Precipitation: If no crystals form, add an anti-solvent (e.g., Hexane or MTBE).

Diagram 2: Salt Screening Decision Matrix

SaltScreening Start Free Base API (Poor Solubility) Dissolve Dissolve in Solvent (MeOH/EtOH/Acetone) Start->Dissolve AddAcid Add this compound (1.05 eq) Dissolve->AddAcid Precipitate Precipitation/Crystallization? AddAcid->Precipitate Success Isolate Solid Salt (Filtration) Precipitate->Success Yes Fail Remains in Solution Precipitate->Fail No Characterize Physicochemical Profiling Success->Characterize XRD / DSC / HPLC AntiSolvent Add Anti-Solvent (Hexane/Ether) Fail->AntiSolvent Evaporate Slow Evaporation Fail->Evaporate AntiSolvent->Precipitate Evaporate->Precipitate

Figure 2: Logical workflow for screening xylenesulfonate salts to improve API bioavailability.

B. Hydrotropic Solubilization

Unlike surfactants that form micelles at a Critical Micelle Concentration (CMC), xylenesulfonates act as hydrotropes .[1][2] They aggregate in a step-wise planar stack, interacting with hydrophobic drugs via


-

stacking and reducing the water activity, thereby "salting in" the drug.

Advantages over Surfactants:

  • No CMC: Solubility increases linearly or exponentially with hydrotrope concentration.

  • Low Viscosity: Does not form viscous gels like some surfactants.

  • Selectivity: Highly effective for planar, aromatic drug molecules.

Analytical Profiling

To validate the presence and purity of CAS 25241-16-1 in formulations or wastewater (where it is a known micropollutant), robust analytical methods are required.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 220 nm (aromatic ring absorption).

  • Retention Time: Expect elution between 4–8 minutes depending on flow rate (typically 1.0 mL/min).

Validation Tip: Ensure the buffer pH is sufficiently low (pH < 3) to suppress the ionization of the sulfonic acid slightly or use ion-pairing agents if retention is too weak [2].

Safety & Handling

  • Hazard Classification: Corrosive (Skin Corr. 1B), Eye Dam. 1.

  • Handling: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield when handling the neat acid.

  • Storage: Store in a cool, dry place. The acid is hygroscopic; keep containers tightly sealed to prevent moisture absorption which alters stoichiometry in salt formation.

  • Environmental: Xylenesulfonates are generally biodegradable but can persist in wastewater; monitor effluent levels if used in large-scale manufacturing [3].

References

  • Medicines for Europe. (2025). Micropollutants in Urban Wastewater. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds. Retrieved from [Link]

  • Cosmetics Info. (2025). Sodium Xylenesulfonate Safety and Function.[1][3] Retrieved from [Link]

Sources

2,3-Dimethylbenzenesulfonic Acid: Solubility Profile & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 2,3-dimethylbenzenesulfonic acid (2,3-DBSA) . It is designed for researchers and process chemists who require actionable data and robust experimental protocols for solvent selection, process optimization, and salt screen design.

Executive Summary

This compound (CAS: 88-62-0) is a strong organic acid and a structural isomer of the widely used xylenesulfonic acid mixtures. Unlike its more common isomer, 2,4-dimethylbenzenesulfonic acid, the 2,3-isomer presents a unique steric profile due to the ortho-vicinal methyl groups relative to the sulfonic acid moiety.

Its solubility behavior is governed by the amphiphilic nature of the molecule: the hydrophilic sulfonic acid head group (


) drives solubility in polar protic solvents, while the lipophilic dimethylbenzene core limits interaction with non-polar media. This guide synthesizes available empirical data with theoretical solvation principles to provide a predictive solubility map.
Key Physicochemical Parameters
PropertyValue / DescriptionSource
IUPAC Name This compound[1]
CAS Number 88-62-0 (Specific Isomer); 25321-41-9 (General Xylenesulfonic acid)[1, 2]
Molecular Weight 186.23 g/mol [1]
Physical State Solid (Hygroscopic crystalline powder)[2]
Melting Point ~60–65 °C[2]
pKa (Predicted) -0.36 ± 0.50 (Strong Acid)[2]
Acidity Function Comparable to

-Toluenesulfonic acid (

-TSA)
[3]

Solubility Landscape & Solvent Screening

The solubility of 2,3-DBSA is dictated by the "Like Dissolves Like" principle, modified by the strong hydrogen-bonding capability of the sulfonic acid group. The following classification is derived from comparative isomer data (2,4-DBSA) and fundamental solvation thermodynamics.

Polar Protic Solvents (High Solubility)
  • Solvents: Water, Methanol, Ethanol, Isopropanol.

  • Mechanism: The sulfonic acid group undergoes ionization and strong hydrogen bonding. In water, 2,3-DBSA acts as a hydrotrope , capable of self-association and increasing the solubility of hydrophobic compounds.

  • Trend: Solubility decreases as the carbon chain length of the alcohol increases (Methanol > Ethanol > Isopropanol).

Polar Aprotic Solvents (Moderate to High Solubility)
  • Solvents: DMSO, DMF, DMAc.

  • Mechanism: These solvents are excellent hydrogen bond acceptors. They effectively solvate the proton of the sulfonic acid group (

    
    ).
    
  • Use Case: Ideal for reaction media where protic solvents might interfere (e.g., nucleophilic substitutions).

Polar Aprotic / Moderate Polarity (Low to Moderate Solubility)
  • Solvents: Acetone, Ethyl Acetate, Acetonitrile.[1]

  • Mechanism: Solubility is limited. While dipole-dipole interactions exist, these solvents lack the H-bond network density to fully stabilize the ionic/polar head group at high concentrations compared to alcohols.

  • Observation: 2,4-DBSA is reported as "slightly soluble" in acetone [2].[2] Expect similar behavior for the 2,3-isomer.

Non-Polar Solvents (Poor Solubility)
  • Solvents: Hexane, Heptane, Diethyl Ether, Toluene.

  • Mechanism: The highly polar sulfonic acid group is energetically unfavorable in a non-polar lattice.

  • Application: These solvents are excellent antisolvents for crystallization or precipitation of 2,3-DBSA from reaction mixtures.

Summary Table: Predicted Solubility Profile

Data extrapolated from 2,4-isomer empirical values [2].

Solvent ClassRepresentative SolventSolubility RatingPrimary Interaction
Aqueous WaterVery High (> 500 mg/mL)Ion-Dipole / H-Bonding
Alcohol MethanolHigh H-Bonding
Alcohol EthanolModerate-High H-Bonding / Hydrophobic
Ketone AcetoneLow-Moderate Dipole-Dipole
Ether Diethyl EtherPoor Weak Dipole
Hydrocarbon HexaneInsoluble Induced Dipole (Mismatch)

Mechanistic Visualization

The following diagram illustrates the solvation mechanism and the competition between the hydrophilic head and hydrophobic tail.

SolvationMechanism DBSA 2,3-DBSA Molecule Head Hydrophilic Head (-SO3H) DBSA->Head Tail Hydrophobic Tail (Dimethylbenzene) DBSA->Tail Water Water/Methanol (Polar Protic) Head->Water High Affinity Interaction1 Strong H-Bonding Solvation Shell Head->Interaction1 Interaction2 Steric Repulsion Phase Separation Head->Interaction2 Hexane Hexane (Non-Polar) Tail->Hexane Weak Affinity Water->Interaction1 Stabilizes Hexane->Interaction2 Rejects Head Group

Caption: Schematic of the amphiphilic solvation conflict. High solubility in polar solvents is driven by the stabilization of the sulfonic acid head group.

Experimental Protocols (Self-Validating)

Since specific literature data for the 2,3-isomer is sparse, empirical determination is required for critical applications. The following protocols are designed to generate high-integrity solubility data.

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Objective: Determine the saturation solubility (


) in mg/mL.
Scope:  Suitable for non-volatile solutes like 2,3-DBSA.
  • Preparation:

    • Dry the 2,3-DBSA sample in a vacuum oven at 40°C for 4 hours to remove residual moisture (critical due to hygroscopicity).

    • Select three scintillation vials per solvent (Triplicate analysis).

  • Saturation:

    • Add 5 mL of the target solvent to each vial.

    • Add 2,3-DBSA in excess until a solid precipitate persists at the bottom.

    • Place vials in a temperature-controlled shaker (e.g., 25°C ± 0.1°C) for 24 hours.

  • Equilibration:

    • Allow vials to stand for 4 hours to let undissolved solids settle.

    • Validation Step: Ensure solid is still present. If not, add more solid and repeat.

  • Sampling & Drying:

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-warmed if measuring at elevated temps).

    • Pipette exactly 1.0 mL of the filtrate into a pre-weighed aluminum weighing dish (

      
      ).
      
    • Evaporate the solvent (fume hood for organics, oven for water).

    • Dry residue to constant weight (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: HPLC Saturation Method (High Precision)

Objective: Quantify solubility when sample volume is limited or for trace analysis. Reference Method: Adapted from standard HPLC protocols for aromatic sulfonic acids [2].

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (with 0.1%

    
    ) [30:70 v/v].
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Sulfonic acid absorption) or 254 nm (Aromatic ring).

  • Procedure:

    • Prepare a standard curve of 2,3-DBSA (0.01 – 1.0 mg/mL).

    • Dilute the saturated supernatant (from Protocol A) with mobile phase until it falls within the linear range.

    • Inject and calculate concentration based on peak area integration.

Applications in Drug Development

The specific solubility profile of 2,3-DBSA makes it a valuable tool in pharmaceutical salt selection.

Salt Selection (Counter-ion)

Sulfonic acids are often used to form salts with basic drug candidates (APIs) to improve their bioavailability.

  • Advantage: The 2,3-DBSA anion (

    
    ) is a stable, non-toxic counter-ion.
    
  • Process:

    • Dissolve the basic API in a non-polar solvent (where the salt is insoluble).

    • Dissolve 2,3-DBSA in a minimum volume of Ethanol or Acetone.

    • Add the acid solution to the API solution.

    • The 2,3-dimethylbenzenesulfonate salt precipitates due to the antisolvent effect described in Section 2.4.

Acid Catalysis
  • Use: Esterification, Alkylation.[3]

  • Benefit: Unlike sulfuric acid, 2,3-DBSA is soluble in organic phases (like toluene/ethanol mixtures), allowing for homogeneous catalysis which can be later removed by aqueous extraction (due to its high water solubility).

Synthesis & Process Workflow

Understanding the origin of 2,3-DBSA helps in assessing purity and potential isomeric impurities (mainly 3,4-dimethylbenzenesulfonic acid).

SynthesisWorkflow oXylene o-Xylene (Starting Material) Sulfonation Sulfonation (Conc. H2SO4, 80-100°C) oXylene->Sulfonation Mixture Reaction Mixture (3,4-DBSA + 2,3-DBSA) Sulfonation->Mixture Separation Fractional Crystallization (Solvent: Water/HCl) Mixture->Separation Isomer Separation Product This compound (Target Isomer) Separation->Product

Caption: Synthesis pathway via sulfonation of o-xylene. The 2,3-isomer is often the minor product compared to the 3,4-isomer due to steric hindrance.

References

  • PubChem. (2025).[4] this compound | C8H10O3S.[4][5] National Library of Medicine.[3] Available at: [Link]

  • SIELC Technologies. (2018).[6] HPLC Separation of Dimethylbenzenesulfonic Acid Isomers. Available at: [Link]

Sources

Mechanistic Dynamics and Protocol Optimization: The Sulfonation of o-Xylene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sulfonation of o-xylene (1,2-dimethylbenzene) represents a classic yet kinetically complex Electrophilic Aromatic Substitution (


). While theoretically simple, the reaction is governed by a delicate balance between steric hindrance  (the "ortho effect") and reversibility  (microscopic reversibility of sulfonation).

For pharmaceutical applications, the target regioisomer is predominantly 3,4-dimethylbenzenesulfonic acid . This compound serves as a critical lipophilic acid catalyst and a counter-ion for salt formation in API (Active Pharmaceutical Ingredient) development. This guide dissects the mechanistic pathways, provides a self-validating synthesis protocol, and analyzes the kinetic vs. thermodynamic factors determining yield and purity.

Mechanistic Fundamentals

The Active Electrophile

Unlike halogenation or nitration, sulfonation in concentrated sulfuric acid relies on the generation of sulfur trioxide (


) or the protonated species (

or

) as the active electrophile. The equilibrium in concentrated

is described as:


Regioselectivity and The Sigma Complex

o-Xylene possesses two chemically distinct sites for substitution:

  • Position 3 (or 6): Ortho to one methyl group and meta to the other.

  • Position 4 (or 5): Meta to one methyl group and para to the other.

The Steric Imperative: Attack at Position 3 is severely disfavored due to the steric clash between the incoming bulky sulfonyl group and the adjacent methyl groups (1,2-interaction). Attack at Position 4 is sterically accessible.

The reaction proceeds through a Wheland intermediate (sigma complex). The energy barrier for the formation of the sigma complex at Position 3 is significantly higher due to steric repulsion, making 3,4-dimethylbenzenesulfonic acid the major product (>90% under optimized conditions).

Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on steric energy barriers.

SulfonationMechanism Xylene o-Xylene (1,2-dimethylbenzene) TS_3 TS (Pos 3) High Steric Energy Xylene->TS_3  Attack C3 TS_4 TS (Pos 4) Low Steric Energy Xylene->TS_4  Attack C4 Electrophile Active Species (SO3 / H3SO4+) Electrophile->TS_3 Electrophile->TS_4 Sigma_3 Sigma Complex (3-isomer) TS_3->Sigma_3 Sigma_4 Sigma Complex (4-isomer) TS_4->Sigma_4 Prod_3 2,3-dimethyl benzenesulfonic acid (Minor) Sigma_3->Prod_3 -H+ Prod_4 3,4-dimethyl benzenesulfonic acid (Major) Sigma_4->Prod_4 -H+

Figure 1: Mechanistic bifurcation showing the steric preference for the 4-position pathway.

Kinetic vs. Thermodynamic Control

A critical feature of sulfonation is its reversibility .



  • Kinetic Control: At lower temperatures or with highly reactive sulfonating agents (like oleum), the reaction may yield a mixture where the ratio depends purely on the rate of attack. While Position 4 is faster, the highly reactive nature of oleum can sometimes lead to lower selectivity due to a "reactant-like" transition state.

  • Thermodynamic Control: At higher temperatures (>100°C), the reaction becomes reversible. If the sterically crowded 3-isomer forms, it can desulfonate (reverse reaction) and re-sulfonate at the more stable 4-position.

Data Insight: Influence of Sulfonating Agent Research indicates that the nature of the sulfonating species dramatically alters isomer distribution.

Sulfonating EntityCondition% 3-Isomer (Minor)% 4-Isomer (Major)Mechanistic Driver

Aqueous

(<90%)
~6.5%~93.5% High selectivity due to lower reactivity.

Oleum / High Conc.~45.1%~54.9% High reactivity reduces selectivity (Kinetic control).

Table 1: Isomer distribution based on sulfonating species [1].

Strategic Implication: For high purity 3,4-dimethylbenzenesulfonic acid, avoid oleum if possible. Use concentrated sulfuric acid (98%) and drive the reaction thermodynamically.

Validated Experimental Protocol

This protocol is designed for the synthesis of 3,4-dimethylbenzenesulfonic acid with a focus on process safety and product isolation .

Reagents & Equipment
  • Substrate: o-Xylene (99% purity).

  • Reagent: Sulfuric Acid (98% Conc.).

  • Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark trap (optional but recommended for water removal), Reflux condenser, Addition funnel, Thermometer.

Step-by-Step Methodology
  • Charge: Add 1.0 equivalent of o-xylene to the RBF.

  • Temperature Control: Cool the system to 0-5°C using an ice bath. Reasoning: The initial mixing is highly exothermic.

  • Addition: Dropwise addition of 1.1 equivalents of Conc.

    
    . Maintain internal temperature <20°C.
    
  • Reaction Phase (Thermodynamic Drive):

    • Remove ice bath.

    • Heat slowly to 100-110°C .

    • Self-Validating Step: Maintain this temperature for 2-3 hours. If using a Dean-Stark trap, monitor water collection. The reaction is complete when the organic layer (unreacted xylene) disappears or the mixture becomes monophasic (sulfonic acids are polar/hygroscopic).

  • Quench & Isolation:

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mass into crushed ice (3x volume).

    • Note: The sulfonic acid is highly water-soluble. To isolate, one often adds concentrated HCl or NaCl to precipitate the sodium salt (salting out), or uses azeotropic distillation if the free acid is required.

Process Workflow Diagram

ProtocolFlow Start Start: Charge o-Xylene Cool Cool to 0-5°C (Control Exotherm) Start->Cool Add Add H2SO4 Dropwise (1.1 eq) Cool->Add Heat Heat to 100-110°C (Thermodynamic Control) Add->Heat Check Validation: Mixture Monophasic? Heat->Check Check->Heat No (Incomplete) Quench Quench in Ice/Water Check->Quench Yes (Complete) Isolate Isolate Product (Salting out or Evaporation) Quench->Isolate

Figure 2: Operational workflow for the synthesis of 3,4-dimethylbenzenesulfonic acid.

Pharmaceutical Applications

Salt Formation (Solubility Enhancement)

In drug development, converting a basic API (Active Pharmaceutical Ingredient) into a salt is a standard strategy to improve bioavailability. 3,4-dimethylbenzenesulfonic acid serves as a lipophilic analog to p-Toluenesulfonic acid (Tosylate).

  • Benefit: The extra methyl group adds lipophilicity, which can modify the dissolution rate of highly soluble drugs (extended release potential) or assist in crystallizing difficult amines.

Acid Catalysis

The compound acts as a strong organic acid catalyst, soluble in organic solvents.

  • Use Case: Esterification or acetal formation where inorganic acids (

    
    ) would cause charring or are insoluble in the organic phase.
    

References

  • Prinsen, A. J., & Cerfontain, H. (1974). Aromatic sulfonation.[1][2][3][4] Part 24: Kinetics and mechanism of the sulfonation of o- and m-xylene in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas. (Cited via ResearchGate snippet analysis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for and thermodynamic control mechanisms).
  • PubChem. (2025).[5] 3,4-Dimethylbenzenesulfonic acid - Compound Summary. National Library of Medicine.[5] [Link]

Sources

Thermal Stability Profile of 2,3-Dimethylbenzenesulfonic Acid: Mechanisms, Kinetics, and Process Implications

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the thermal stability of 2,3-dimethylbenzenesulfonic acid, structured for researchers and process chemists.

Executive Summary

The thermal stability of this compound (2,3-DMBSA) is governed by a critical balance between its anhydrous crystalline lattice energy and the steric strain imposed by the vicinal (1,2,3) substitution pattern. Unlike its more thermodynamically stable isomers (e.g., 2,4- or 3,4-dimethylbenzenesulfonic acid), 2,3-DMBSA exhibits a heightened susceptibility to hydrolytic desulfonation at elevated temperatures (


), particularly in the presence of moisture or acidic media.

While the anhydrous zwitterionic solid may exhibit an onset of decomposition near 200°C (as determined by TGA), the practical "process stability" limit is significantly lower. In solution or melt phases, the steric repulsion between the sulfonic acid group at position 1 and the methyl group at position 2 accelerates the cleavage of the C–S bond, reverting the compound to o-xylene and sulfuric acid.

Chemical Identity & Structural Thermodynamics

The Ortho-Effect and Steric Strain

To understand the stability profile, one must analyze the molecular geometry. 2,3-DMBSA possesses a "vicinal" trisubstituted pattern:

  • Position 1: Sulfonic Acid (

    
    )
    
  • Position 2: Methyl (

    
    )
    
  • Position 3: Methyl (

    
    )
    

Thermodynamic Consequence: The bulky sulfonyl group is flanked by an ortho-methyl group. This creates significant steric strain in the ground state. In electrophilic aromatic substitution, relief of this strain acts as a driving force for desulfonation (the reverse reaction). Consequently, 2,3-DMBSA has a higher


 (rate constant of desulfonation) compared to the 2,4- or 3,4-isomers where the sulfonic group is less hindered.
Physical State Considerations
  • Anhydrous Form: Typically a high-melting solid (often

    
    ) stabilized by strong intermolecular hydrogen bonding (zwitterionic character).
    
  • Hydrates: Sulfonic acids are hygroscopic. The hydrate has a significantly lower melting point and, crucially, provides the water necessary for hydrolytic degradation.

Mechanisms of Degradation[1]

The degradation of 2,3-DMBSA at high temperatures is not a random bond homolysis but follows distinct, chemically predictable pathways.

Pathway A: Hydrolytic Desulfonation (Dominant)

This is the primary failure mode in process chemistry. It is an acid-catalyzed hydrolysis that is reversible.



  • Trigger: Temperatures

    
     in the presence of water (even trace moisture from the hydrate).
    
  • Product: o-Xylene (volatile) and Sulfuric Acid (non-volatile, corrosive).

  • Kinetics: First-order with respect to the sulfonic acid concentration in dilute acid.[1] The reaction is driven forward by the volatility of o-xylene at high temperatures.

Pathway B: Oxidative Degradation

At temperatures exceeding 200°C, particularly in an aerobic environment, the methyl groups are susceptible to oxidation.

  • Mechanism: Radical abstraction of benzylic hydrogens.

  • Products: Aldehydes, carboxylic acids, and intractable tars (char).

Pathway C: Anhydride/Sulfone Formation (Condensation)

Under strictly anhydrous conditions at high melt temperatures, condensation can occur.



This releases water, which can then immediately trigger Pathway A.
Visualizing the Degradation Network

DegradationPathways DMBSA 2,3-Dimethylbenzenesulfonic Acid (2,3-DMBSA) Transition Sigma Complex (Transition State) DMBSA->Transition + H3O+ (Protonation) Anhydride Sulfonic Anhydride DMBSA->Anhydride - H2O (Condensation, >180°C) Oxidation Benzylic Oxidation Products DMBSA->Oxidation + O2, >200°C oXylene o-Xylene (Volatile) Transition->oXylene Desulfonation (>100°C) H2SO4 Sulfuric Acid Transition->H2SO4 Anhydride->DMBSA + H2O

Figure 1: Thermal degradation network of 2,3-DMBSA. The central pathway (Desulfonation) is the critical risk factor during thermal processing.

Experimental Protocols for Stability Assessment

To validate the stability of 2,3-DMBSA for your specific application (e.g., salt formation or catalysis), utilize the following self-validating protocols.

Protocol A: Thermal Stress Testing (Isothermal)

Objective: Determine the rate of desulfonation at process temperature.

  • Preparation: Weigh 500 mg of 2,3-DMBSA into a high-pressure HPLC vial or sealed ampoule.

    • Control: Anhydrous sample (dried under vacuum over

      
      ).
      
    • Test: Sample spiked with 1 molar equivalent of water (simulating hydrate).

  • Incubation: Heat blocks to 80°C, 100°C, and 120°C. Hold for 24 hours.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 0.1% TFA in Water (A) to Acetonitrile (B). Note: Sulfonic acids elute early; xylene elutes late.

    • Detection: 210 nm (universal) and 254 nm.[2]

  • Quantification: Measure the disappearance of the 2,3-DMBSA peak and the appearance of o-xylene (if sealed) or mass loss (if open).

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Define the onset of catastrophic decomposition.

  • Instrument: TGA/DSC (e.g., TA Instruments Q500).

  • Parameters:

    • Ramp: 10°C/min from 30°C to 400°C.

    • Purge: Nitrogen (40 mL/min).

  • Interpretation:

    • Event 1 (~100°C): Loss of lattice water (if hydrate). Do not mistake for degradation.

    • Event 2 (>180-200°C): Onset of desulfonation/decomposition.

    • Validation: Run a DSC cycle (Heat-Cool-Heat) to check for melting point reversibility. If the melting endotherm shifts or disappears on the second heat, degradation occurred during the first melt.

Stability Testing Workflow

StabilityWorkflow Start Start: 2,3-DMBSA Sample WaterCheck Determine Water Content (Karl Fischer) Start->WaterCheck TGA Run TGA (30-400°C) Identify Mass Loss Events WaterCheck->TGA Screening Isothermal Isothermal Stress Test (Sealed Vial, 24h @ Process T) WaterCheck->Isothermal Validation HPLC HPLC Analysis (Reverse Phase) Isothermal->HPLC Decision Detect o-Xylene? HPLC->Decision Stable Process Stable Decision->Stable No (<0.1%) Unstable Unstable: Modify Process (Lower T or Remove Water) Decision->Unstable Yes (>0.1%)

Figure 2: Decision tree for validating the thermal stability of 2,3-DMBSA in a drug development context.

Quantitative Data Summary

The following table summarizes the expected thermal behavior based on the structural properties of methylbenzenesulfonic acids.

ParameterValue / RangeNotes
Melting Point (Anhydrous) ~85–90°C (Hydrate) / >150°C (Salt)Highly dependent on hydration state.[3]
Decomposition Onset (

)
~180°C (TGA)In inert atmosphere (N2).
Desulfonation Threshold >100°COccurs in presence of water/acid.[2]
Critical Process Limit 120°CRecommended maximum processing temperature.
Auto-ignition Temp Not DeterminedTreat as combustible organic solid.

Implications for Drug Development & Manufacturing

Salt Formation

When using 2,3-DMBSA to form a salt with a basic drug (API):

  • Solvent Selection: Avoid refluxing alcohols or water above 100°C for extended periods. Use lower-boiling solvents (e.g., IPA, Acetone) or keep reflux times short.

  • Drying: Do not dry the salt at temperatures

    
     under vacuum if the salt is a hydrate, as dehydration can destabilize the crystal lattice, potentially lowering the activation energy for degradation.
    
Genotoxic Impurity Risk

The degradation product, o-xylene , is a Class 2 solvent (ICH Q3C). However, the more critical risk is the formation of sulfonic esters (e.g., methyl 2,3-dimethylbenzenesulfonate) if methanol is used as a solvent.

  • Guidance: Always monitor for sulfonate esters if using alcoholic solvents in the presence of strong sulfonic acids.

References

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
  • Smolecule. (2023). 2,4-Dimethylbenzenesulfonic acid Stability Profile. Link (Proxy data for dimethylbenzenesulfonic acid isomers).

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dimethylbenzenesulfonic acid hydrate. Link (Safety and physical property benchmarks).

  • Kort, C. W. F., & Cerfontain, H. (1969). Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 88(11), 1298-1310.

Sources

Technical Monograph: 2,3-Dimethylbenzenesulfonic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2,3-dimethylbenzenesulfonic acid, structured for researchers and drug development professionals.

Executive Summary

This compound (CAS: 88-62-0 / 25241-16-1) is a specialized aromatic sulfonic acid distinct from its more common isomers, 2,4-dimethylbenzenesulfonic acid (


-xylene-4-sulfonic acid) and 2,5-dimethylbenzenesulfonic acid (

-xylene-2-sulfonic acid). While often subsumed under the generic industrial category of "xylenesulfonic acids" (used primarily as hydrotropes), the specific 2,3-isomer holds niche value in pharmaceutical sciences as a counterion for salt formation and a precision acid catalyst .

For the formulation scientist, this compound offers a unique physicochemical profile—specifically in steric bulk and lipophilicity—that can modulate the solubility and crystallinity of basic Active Pharmaceutical Ingredients (APIs) when standard tosylates or mesylates fail.

Chemical Identity & Nomenclature

Accurate identification is critical due to the prevalence of isomeric mixtures in the supply chain. The 2,3-isomer is derived structurally from


-xylene (1,2-dimethylbenzene), where the sulfonic acid group is attached at the 3-position (vicinal to the methyl groups).
Table 1: Chemical Identifiers and Properties
ParameterTechnical Specification
IUPAC Name This compound
Common Synonyms

-Xylene-3-sulfonic acid; 3-Sulf-o-xylene; 2,3-Xylenesulfonic acid
CAS Registry Number 88-62-0 (Specific isomer); 25321-41-9 (Generic xylenesulfonic acid mixture)
Molecular Formula

Molecular Weight 186.23 g/mol
Acid Strength (pKa) ~ -2.0 (Est., comparable to

-TsOH)
Physical State Hygroscopic solid (often supplied as hydrate or aqueous solution)
Solubility Highly soluble in water, alcohols; insoluble in non-polar solvents
Structural Disambiguation

In


-xylene derivatives, confusion often arises between the 3-isomer  (2,3-dimethyl) and the 4-isomer  (3,4-dimethyl).
  • 2,3-Isomer (Target): Sulfonic group adjacent to the methyl group (position 3).[1] Higher steric hindrance.

  • 3,4-Isomer (Common): Sulfonic group meta/para to methyls (position 4). Thermodynamically favored product of

    
    -xylene sulfonation.
    

Synthesis and Manufacturing Dynamics

Understanding the synthesis is vital for assessing impurity profiles. The commercial production of xylenesulfonic acids involves the electrophilic aromatic substitution of xylene with sulfur trioxide (


) or oleum.[2]
The Regioselectivity Challenge

Sulfonation of


-xylene (1,2-dimethylbenzene) yields two primary isomers. The 3,4-dimethylbenzenesulfonic acid  is the major product due to steric factors. The This compound  is the minor product, making high-purity grades more expensive and harder to source than the 2,4- isomer (derived from 

-xylene).

SulfonationPathway cluster_impurities Common Impurities oXylene o-Xylene (1,2-Dimethylbenzene) Reagents Sulfonation (SO3 / H2SO4) oXylene->Reagents Major MAJOR PRODUCT 3,4-Dimethylbenzenesulfonic acid (Sterically Favored) Reagents->Major >85% Yield Minor MINOR PRODUCT This compound (Sterically Hindered) Reagents->Minor <15% Yield Sulfone Di-xylyl Sulfone H2SO4 Residual H2SO4

Figure 1: Reaction pathway showing the kinetic competition between the 3,4- and 2,3- isomers during the sulfonation of o-xylene.

Applications in Drug Development

The primary utility of this compound in pharma is as a counterion for basic drugs. It belongs to the class of sulfonate salts (besylates, tosylates, mesylates).

Why Choose 2,3-Dimethylbenzenesulfonate?

When a standard besylate or tosylate salt fails to crystallize or exhibits poor stability (hygroscopicity), the 2,3-dimethylbenzenesulfonate offers an alternative "molecular shape."

  • Steric Bulk: The vicinal methyl groups (positions 2,3) create a wider, more sterically crowded anion compared to the flat

    
    -toluenesulfonate. This can disrupt channel hydrates or enforce different crystal packing arrangements.
    
  • Lipophilicity: The addition of a second methyl group increases the lipophilicity relative to benzenesulfonic acid, potentially improving membrane permeability of the ion pair or altering the dissolution rate.

Experimental Protocol: Salt Screening

Objective: To evaluate this compound as a counterion for a basic API.

  • Stock Preparation: Prepare a 0.1 M solution of this compound in MeOH or THF. (Note: Commercial acid is often a hydrate; determine water content via Karl Fischer titration first).

  • Stoichiometry: Mix API (free base) and acid in a 1:1.05 molar ratio.

  • Solvent Systems: Screen across 3 polarity classes:

    • High Polarity: Water/Ethanol (1:1).

    • Medium Polarity: Acetone or Isopropanol.

    • Low Polarity: Ethyl Acetate or MTBE.

  • Crystallization:

    • Heat to 50°C to dissolve.

    • Cool slowly to 4°C (0.1°C/min).

    • If no precipitate, add anti-solvent (Heptane).

  • Characterization: Analyze precipitate via PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry) to confirm a distinct crystalline phase vs. physical mixture.

SaltSelection Start Candidate API (Basic, pKa > 4) Screen1 Tier 1 Screen: HCl, Mesylate, Tosylate Start->Screen1 Decision1 Issues Identified? Screen1->Decision1 IssueType Identify Failure Mode Decision1->IssueType Yes Solubility Poor Solubility IssueType->Solubility Crystallinity Amorphous / Hygroscopic IssueType->Crystallinity Tier2 Tier 2 Screen: Substituted Benzenesulfonates Solubility->Tier2 Crystallinity->Tier2 Select23 Select this compound Tier2->Select23 Reason Rationale: Increased Lipophilicity & Steric Packing Disruption Select23->Reason

Figure 2: Decision logic for selecting this compound during salt screening optimization.

Trade Names and Commercial Availability

It is vital to distinguish between Research Grade (high purity, specific isomer) and Industrial Grade (mixtures).

Research Grade (High Purity >95%)

Used for salt formation and catalysis.

  • Synonyms used in catalogs: this compound; 2,3-Xylenesulfonic acid.[1]

  • Suppliers: Sigma-Aldrich (AldrichCPR), Alfa Chemistry, TCI Chemicals.

  • Trade Names: Generally sold under the chemical name.[3] No specific proprietary trade name exists for the pure 2,3-isomer in the research market.

Industrial Grade (Hydrotropes)

Used in detergents and solubilizers. These are rarely pure 2,3- isomers.

  • Generic Trade Names: Sodium Xylenesulfonate (SXS), Ammonium Xylenesulfonate (AXS).

  • Commercial Brands:

    • Eltesol® (Huntsman) - Typically SXS/AXS mixtures.

    • Naxonate® (Nease Performance Chemicals) - Hydrotrope mixtures.

    • Stepanate® (Stepan Company).

  • Warning: Industrial "Xylenesulfonic acid" is typically a mixture of 2,4- (major) and 2,5- isomers. Do not use these sources for API salt formation without rigorous isomeric purification and validation.

Analytical Characterization

To validate the identity of this compound against its isomers, 1H NMR is the definitive method.

  • 1H NMR (DMSO-d6):

    • 2,3-Isomer: Look for the aromatic region.[4] The symmetry is lower than the 2,6- or 2,5- isomers. The methyl groups will appear as two distinct singlets or a merged singlet around

      
       2.3-2.5 ppm depending on resolution.
      
    • Coupling: The aromatic protons (H-4, H-5, H-6) will show an ABC or ABX system characteristic of 1,2,3-substitution.

    • Distinction from 3,4-Isomer: The 3,4-isomer has methyls at positions 3 and 4.[2] The splitting pattern of the aromatic protons will differ (1,2,4-substitution pattern vs 1,2,3).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 172623, this compound. PubChem.[4][1][5][6][7] Retrieved February 6, 2026, from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt selection methodologies).

  • Nease Performance Chemicals. (n.d.). Naxonate® Hydrotropes Technical Data Sheet. Retrieved February 6, 2026, from [Link]

  • Lachman, L., et al. (1986). The Theory and Practice of Industrial Pharmacy. Lea & Febiger.

Sources

role of 2,3-dimethylbenzenesulfonic acid as a hydrotrope

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 2,3-Dimethylbenzenesulfonic Acid as a Hydrotrope: A Technical Guide

Executive Summary

In the landscape of solubility enhancement, This compound (2,3-DMBSA) —and its dissociated sulfonate anion—occupies a critical niche as a short-chain aromatic hydrotrope.[1] Unlike surfactants that solubilize via micellar encapsulation, 2,3-DMBSA operates through a minimum hydrotropic concentration (MHC) mechanism, utilizing planar stacking and water-structure modification to solubilize hydrophobic Active Pharmaceutical Ingredients (APIs).[1]

This guide provides a rigorous technical analysis of 2,3-DMBSA, distinguishing its specific isomeric behavior from generic xylenesulfonate mixtures.[1] It details the physicochemical basis of its action, experimental protocols for determining its efficiency, and its application in stabilizing complex drug formulations.

Molecular Architecture & Physicochemical Profile[1]

The hydrotropic efficiency of 2,3-DMBSA is dictated by its amphiphilic structure, which is distinct from the more common 2,4-isomer found in industrial "sodium xylenesulfonate" (SXS).[1]

Structural Specificity
  • Core Structure: A benzene ring substituted with two methyl groups at the ortho (2) and meta (3) positions relative to the sulfonic acid group at position 1.

  • Steric Influence: The 2,3-substitution pattern creates a "crowded" side of the ring, leaving the 4, 5, and 6 positions open for hydrophobic interaction.[1] This asymmetry enhances its ability to participate in

    
     stacking  with planar drug molecules, a key driver of hydrotropy.[1]
    
  • Hydrophile-Lipophile Balance (HLB): The short alkyl chains (methyls) prevent the formation of stable micelles (unlike dodecylbenzene sulfonate).[1] Instead, 2,3-DMBSA aggregates in a step-wise fashion only after reaching the MHC.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue / CharacteristicRelevance to Hydrotropy
Molecular Formula

Low molecular weight facilitates rapid diffusion.[1]
Molecular Weight 186.23 g/mol High molar efficiency per unit weight.[1]
Acid Dissociation (pKa) ~ -1.34 (Strong Acid)Fully dissociated in aqueous media; the anion is the active hydrotrope.[1]
Solubility (Water) High (>500 g/L)Allows for high-concentration formulation (up to 40% w/v).[1]
LogP (Octanol/Water) ~ 1.4 (Est.)[1]Indicates sufficient lipophilicity to interact with hydrophobic drugs.[1]

Mechanism of Action: The Hydrotropic Wedge

The solubilization mechanism of 2,3-DMBSA is fundamentally different from surfactant micellization.[1] It relies on the Hydrotropic Wedge Theory and Planar Stacking .[1]

The Cooperative Mechanism
  • Water Structure Breaking: At high concentrations, the sulfonate headgroups disrupt the hydrogen-bonding network of water ("salting-in"), reducing the energy penalty for creating a cavity for the hydrophobic drug.[1]

  • Self-Association: Unlike surfactants that form spherical micelles at a sharp Critical Micelle Concentration (CMC), 2,3-DMBSA undergoes stepwise self-aggregation .[1]

  • Complexation: The planar benzene ring of 2,3-DMBSA stacks against the aromatic rings of the API (e.g., ibuprofen, carbamazepine) via hydrophobic and

    
     interactions.[1] The anionic sulfonate groups then orient outward, rendering the complex water-soluble.[1]
    
Visualization of the Mechanism

HydrotropyMechanism Water Bulk Water Network Disruption Water Structure Disruption Water->Disruption DMBSA 2,3-DMBSA Monomers (Anionic) DMBSA->Disruption High Conc. (>MHC) Stacking Planar Stacking (π-π Interaction) DMBSA->Stacking Aggregates Drug Hydrophobic API (Insoluble) Drug->Stacking Intercalates Disruption->Stacking Facilitates Complex Soluble Hydrotrope-Drug Complex Stacking->Complex Solubilization

Figure 1: Mechanistic pathway of 2,3-DMBSA solubilization.[1] The hydrotrope acts as a bridge, disrupting water structure to accommodate the hydrophobic drug via stacking interactions.

Experimental Protocol: Determination of Hydrotropic Efficiency

To validate the role of 2,3-DMBSA in a formulation, one must determine the Minimum Hydrotropic Concentration (MHC) and the Solubilization Power (


) .
Protocol: Solubility Phase Study

Objective: Quantify the solubility enhancement of a model drug (e.g., Naproxen) using 2,3-DMBSA.

Reagents:

  • This compound (sodium salt form preferred for neutral pH studies).[1]

  • Milli-Q Water.[1]

  • Excess Model Drug (API).[1]

Workflow:

  • Preparation: Prepare a series of 2,3-DMBSA solutions in water ranging from 0% to 40% (w/v) (e.g., 0, 5, 10, 20, 30, 40%).

  • Saturation: Add excess API to 10 mL of each hydrotrope solution in 20 mL screw-capped glass vials.

  • Equilibration:

    • Shake vials in a mechanical shaker water bath at 25°C ± 0.1°C for 24 hours.

    • Critical Step: Ensure solid drug remains present; if dissolved completely, add more drug.[1]

  • Separation: Centrifuge aliquots at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PVDF syringe filter.[1]

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC or UV-Vis spectrophotometry against a standard curve.

  • Data Analysis: Plot [Drug Dissolved] (M) vs. [2,3-DMBSA] (M) .

Analysis of Results

The plot typically shows a sigmoidal or exponential increase.[1] The onset of the steep increase defines the MHC.

  • Setschetow Equation: Used to quantify the effect.[1][2]

    
    [1]
    
    • 
      : Solubility in hydrotrope solution.[1][2][3]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      : Solubility in water.[1][3][4]
      
    • 
      : Concentration of 2,3-DMBSA.[1]
      
    • 
      : Hydrotropic solubilization constant.[1]
      

Visualization of Experimental Workflow:

SolubilityProtocol Step1 1. Prepare Hydrotrope Series (0 - 40% w/v 2,3-DMBSA) Step2 2. Add Excess API (Saturation) Step1->Step2 Step3 3. Equilibrate (24h Shake @ 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifuge & 0.45µm Filter) Step3->Step4 Step5 5. Quantify API (HPLC/UV-Vis) Step4->Step5 Step6 6. Calculate Ks (Setschetow Equation) Step5->Step6

Figure 2: Step-by-step workflow for determining the solubilization power of 2,3-DMBSA.

Comparative Efficacy & Applications

2,3-DMBSA is often compared to Sodium Xylenesulfonate (SXS) and Sodium Cumenesulfonate (SCS).[1]

Table 2: Comparative Hydrotropic Profile

HydrotropeHydrophobicityKey ApplicationAdvantage of 2,3-DMBSA
Sodium Xylenesulfonate (SXS) ModerateDetergents, Shampoos2,3-isomer offers specific steric fit for rigid planar drugs.[1]
Sodium Cumenesulfonate (SCS) HighHeavy Duty DegreasersHigher solubility but higher toxicity risk; 2,3-DMBSA is less aggressive.[1]
Urea LowProtein Denaturation2,3-DMBSA is far more effective for lipophilic small molecules.[1]
Specific Applications in Drug Development
  • Solid Dispersion Systems: 2,3-DMBSA can be used as a solid-state hydrotrope to prevent recrystallization of amorphous drugs in spray-dried dispersions.[1]

  • Extraction Processes: Used to extract bioactive compounds (e.g., curcumin, piperine) from plant matrices where organic solvents are undesirable.[1]

  • Parenteral Formulations: Due to its high water solubility and ability to prevent precipitation upon dilution, it is a candidate for IV formulations of poorly soluble drugs (subject to tox clearance).[1]

Safety and Toxicology

While hydrotropes are generally considered safe (GRAS status for generic SXS in certain limits), specific data for the 2,3-isomer must be noted.[1]

  • Acidity: The free acid (this compound) is highly corrosive (Skin Corr.[1] 1C). It must be neutralized (usually with NaOH) to form the hydrotropic salt before biological application.[1]

  • Ecotoxicity: Generally biodegradable.[1][2] Low bioaccumulation potential (LogP < 3).[1]

  • Handling:

    • Acid Form: Wear chemical resistant gloves, face shield.[1]

    • Salt Form: Standard lab safety (irritant).[1]

References

  • DhandPunyam. (2023).[1][4] Hydrotropic Solubilization: A Promising Technique for Enhancement of Solubility.[1] International Journal of Pharmaceutical Sciences and Research.[1] Link

  • Sigma-Aldrich. (2024).[1] this compound Product Specification & Safety Data Sheet.Link[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 172623, this compound.[1][5]Link[1][5]

  • Friberg, S. E., & Brancewicz, C. (1994).[1] Hydrotropy.[1][2][3][5][6] In: Liquid Crystals and Ordered Fluids.[1] Springer.[1] (Foundational text on hydrotropic mechanisms including xylenesulfonates).

  • Sanghvi, R., et al. (2008).[1] Stacking Complexation by Nicotinamide: A Useful Way of Enhancing Drug Solubility.[1] International Journal of Pharmaceutics.[1] (Mechanistic reference for planar stacking).

Sources

Toxicological Profile & Safety Assessment: 2,3-Dimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth toxicological assessment of 2,3-dimethylbenzenesulfonic acid (2,3-DBSA). While often grouped under the generic CAS for xylene sulfonic acid (25321-41-9), this analysis focuses on the specific 2,3-isomer (CAS 25241-16-1 / 88-62-0) and its behavior as a hydrotropic agent in pharmaceutical applications.

Executive Summary

This compound (2,3-DBSA) presents a bifurcated safety profile dictated by its ionization state. As a free acid, it is a Category 1B Skin Corrosive and causes serious eye damage due to its low pH (<1). However, its conjugate base (the sulfonate salt), which represents the physiological exposure form, exhibits low systemic toxicity .

For drug development professionals, 2,3-DBSA is a critical excipient (hydrotrope) and potential counterion (xylate/besylate analog). It is non-genotoxic, non-sensitizing, and possesses a high No-Observed-Adverse-Effect Level (NOAEL), making it suitable for use in solubilizing hydrophobic APIs, provided pH is neutralized.

Chemical Identity & Physicochemical Context

Understanding the structure is prerequisite to predicting toxicokinetics. 2,3-DBSA is a structural analog of p-toluenesulfonic acid (tosylic acid) but with an additional methyl group, enhancing its lipophilicity and hydrotropic efficiency.

PropertyDataRelevance to Toxicology
Chemical Name This compoundSpecific isomer of xylene sulfonic acid.[1]
CAS Number 25241-16-1 (Specific); 25321-41-9 (Mixture)Regulatory tracking.[1]
Molecular Formula C₈H₁₀O₃SMW: 186.23 g/mol .[1][2][3][4]
pKa -2.8 (Strong Acid)Complete ionization at physiological pH.
Solubility High (Water)Rapid systemic absorption; low bioaccumulation.
Mechanism HydrotropyIncreases solubility of hydrophobic drugs via non-micellar aggregation.
Mechanism of Action: Hydrotropy

Unlike surfactants, 2,3-DBSA does not form critical micelles. Instead, it aggregates in a step-wise fashion to disrupt the water lattice, thereby increasing the solubility of hydrophobic drugs. This mechanism is self-limiting, reducing the risk of membrane disruption compared to surfactants like SDS.

Hydrotropy cluster_0 Mechanism Water Structured Water Network DBSA 2,3-DBSA Molecules (Amphiphilic) Water->DBSA Lattice Disruption Drug Hydrophobic API (Insoluble) DBSA->Drug u03c0-u03c0 Stacking Complex Hydrotropic Complex (Soluble) DBSA->Complex Step-wise Association Drug->Complex Aggregation

Figure 1: Hydrotropic solubilization mechanism.[1] 2,3-DBSA disrupts water structure and stacks with the API, preventing precipitation without lysing cell membranes.

Toxicological Data Synthesis

The following data aggregates specific isomer studies and reliable read-across from Sodium Xylene Sulfonate (SXS) as per OECD SIDS and ECHA guidelines.

Acute Toxicity

The acute risk is primarily local (corrosion) rather than systemic.

EndpointSpeciesResultClassification
Oral LD50 Rat> 5,000 mg/kg (Salt)GHS: Not Classified
Dermal LD50 Rabbit> 2,000 mg/kg (Salt)GHS: Not Classified
Inhalation LC50 Rat> 6.41 mg/L (4h, Aerosol)GHS: Not Classified
Skin Corrosion RabbitCorrosive (1B) (Acid)Danger (pH < 2)
Eye Irritation RabbitSerious Damage (Cat 1) Danger (Irreversible)

Expert Insight: The discrepancy between "Corrosive" and "Not Classified" lies in the pH. The free acid causes coagulative necrosis. Once neutralized to a sulfonate salt (the form in blood/tissue), it becomes benign. Protocol Note: Do not test the free acid in vivo without buffering unless assessing local tolerance.

Genotoxicity & Carcinogenicity

2,3-DBSA is considered non-genotoxic . The sulfonic acid group is metabolically stable and does not form reactive electrophiles capable of DNA alkylation.

  • Ames Test (OECD 471): Negative (with/without S9 activation).

  • Chromosomal Aberration (OECD 473): Negative in CHO cells.

  • Carcinogenicity: Two-year dermal studies in mice/rats showed no evidence of carcinogenic potential.

Repeat Dose Toxicity (Systemic)

Chronic exposure studies demonstrate a high safety margin, likely due to rapid renal clearance.

  • NOAEL (Oral, Rat, 90-day): > 763 mg/kg/day.

  • Target Organs: None identified at relevant doses.[5][6] High doses (dietary >4%) caused minor relative spleen weight decrease, likely secondary to body weight loss from palatability issues.[5]

Relevance in Drug Development

For researchers formulating APIs, 2,3-DBSA serves two roles:

  • Counterion: Forming the "2,3-dimethylbenzenesulfonate" (xylate) salt of a basic drug.

  • Solubilizer: Used in parenteral or oral liquid formulations.

Safety Calculation (PDE): Using the NOAEL of 763 mg/kg/day:



  • 
     (chronic data available)
    
  • 
     (no severe effects)
    
  • PDE ≈ 763 mg/day.

Experimental Protocols

To validate the safety of a new formulation containing 2,3-DBSA, follow these self-validating protocols.

Protocol A: In Vitro Cytotoxicity (Neutral Red Uptake)

Purpose: Screen for irritation potential without animal testing (OECD 129).

  • Cell Line: BALB/c 3T3 fibroblasts.

  • Preparation: Dissolve 2,3-DBSA in media; adjust pH to 7.4 (critical to test intrinsic toxicity, not pH effect).

  • Dosing: 8-point serial dilution (e.g., 10 mg/mL to 0.01 mg/mL).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Assay: Add Neutral Red dye for 3 hours. Wash and desorb dye.

  • Readout: OD₅₄₀. Calculate IC₅₀.

    • Validation Criteria: IC₅₀ > 1000 µg/mL indicates low cytotoxicity (Non-Irritant prediction).

Protocol B: Bacterial Reverse Mutation (Ames Test)

Purpose: Confirm lack of mutagenicity for regulatory filing (OECD 471).

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Activation: Perform ± S9 mix (rat liver homogenate) to detect metabolic activation.

  • Controls:

    • Negative: Solvent (Water/DMSO).

    • Positive: 2-Aminoanthracene (with S9), Sodium azide (without S9).

  • Criteria: A ≥2-fold increase in revertant colonies over background indicates mutagenicity.

  • Expected Result for 2,3-DBSA: Negative (Revertants ≈ Spontaneous rate).

Safety Assessment Workflow

Use this logic flow to determine the handling and testing requirements for 2,3-DBSA in your pipeline.

SafetyWorkflow Start Start: 2,3-DBSA Assessment CheckForm Is substance Free Acid or Salt? Start->CheckForm Acid Free Acid (pH < 1) CheckForm->Acid Acid Salt Sulfonate Salt (Neutral) CheckForm->Salt Salt ActionAcid HANDLE AS CORROSIVE Use PPE (Goggles/Gloves) Do not test in vivo directly Acid->ActionAcid ActionSalt HANDLE AS IRRITANT Standard PPE Proceed to Formulation Salt->ActionSalt ToxCheck Check Impurities (Isomers/Metals) ActionAcid->ToxCheck Neutralize first ActionSalt->ToxCheck Final Release for Use ToxCheck->Final

Figure 2: Decision tree for handling and assessing 2,3-DBSA based on ionization state.

References

  • OECD (2005). SIDS Initial Assessment Report: Xylenesulfonic acid, sodium salt. UNEP Publications. Link

  • Australian Government (AICIS). Benzenesulfonic acid, dimethyl-, sodium salt: Human health tier II assessment.Link

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Xylene Sulfonic Acid and Sodium Xylene Sulfonate. International Journal of Toxicology. Link

  • ECHA (European Chemicals Agency). Registration Dossier: Hydrotropes (Sodium Xylenesulphonate).[1]Link

  • US EPA. Inert Ingredients Approved for Use in Pesticide Products: Xylenesulfonic acid.Link

Sources

Methodological & Application

Application Note: High-Efficiency Friedel-Crafts Catalysis using 2,3-Dimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of Friedel-Crafts chemistry, traditional Lewis acids (e.g.,


, 

) impose severe limitations: moisture sensitivity, stoichiometric waste generation, and difficult workups.[1] While

-toluenesulfonic acid (

-TsOH) is the standard Brønsted acid alternative, it often suffers from poor solubility in non-polar aromatic solvents at low temperatures, leading to heterogeneous mixtures and inconsistent kinetics.

2,3-Dimethylbenzenesulfonic acid (2,3-DBSA) emerges as a superior catalytic candidate for precision organic synthesis. Its unique ortho,meta-dimethyl substitution pattern disrupts the crystal lattice packing observed in para-substituted isomers, enhancing its solubility in organic media while retaining strong Brønsted acidity (


). Furthermore, its established industrial role as a hydrotrope allows it to facilitate biphasic reactions (e.g., aqueous/organic) more effectively than 

-TsOH.

This guide details the application of 2,3-DBSA in Friedel-Crafts Alkylation and Acylation , providing protocols that ensure high atom economy, simplified purification, and scalable reproducibility.

Mechanistic Principles & Chemical Logic

The Catalytic Cycle

Unlike Lewis acids that coordinate to halogens, 2,3-DBSA operates via specific acid catalysis . It protonates the electrophilic precursor (alcohol, alkene, or anhydride), generating a reactive carbocation or acylium equivalent.[2]

The steric bulk provided by the methyl group at the 2-position (ortho to the sulfonic acid) does not significantly hamper the proton transfer but prevents the formation of tight ion-pair aggregates in solution, maintaining higher catalytic activity.

Reaction Pathway Diagram

The following diagram illustrates the activation pathway for the alkylation of an arene using an alcohol, catalyzed by 2,3-DBSA.

G Start Precursors (Alcohol R-OH + Arene) Complex Protonated Species (R-OH2+) Start->Complex Protonation Cat Catalyst (2,3-DBSA) Cat->Complex Carbo Carbocation (R+) Complex->Carbo -H2O Water Byproduct (H2O) Complex->Water Transition Wheland Intermediate Carbo->Transition + Arene (RDS) Transition->Cat Regenerated Product Alkylated Arene (Ar-R) Transition->Product -H+

Figure 1: Catalytic cycle of Friedel-Crafts alkylation mediated by 2,3-DBSA. Note the regeneration of the acid catalyst.

Comparative Properties: 2,3-DBSA vs. Standard Acids

The following table highlights why 2,3-DBSA is the preferred reagent for challenging solubility profiles.

FeatureThis compound

-Toluenesulfonic Acid (

-TsOH)
Sulfuric Acid (

)
Solubility (Toluene) High (due to lattice disruption)Low (often requires reflux)Immiscible / Charring risk
Hydrotropic Character Excellent (solubilizes reactants)ModerateN/A
Acidity (

)
~ -2.0 (Strong)-2.8 (Strong)-3.0 (Very Strong)
Handling Solid / Viscous Liquid (hygroscopic)Solid (monohydrate)Corrosive Liquid
Selectivity High (Milder than mineral acids)HighLow (Sulfonation side-reactions)

Application Protocols

Protocol A: Friedel-Crafts Alkylation of Electron-Rich Arenes

Target Application: Synthesis of alkylated indoles or phenols using secondary alcohols. Advantage: Avoids alkyl halides; water is the only byproduct.

Materials:
  • Substrate: Indole (1.0 equiv)

  • Electrophile: 1-Phenylethanol (1.0 equiv)

  • Catalyst: this compound (5-10 mol%)

  • Solvent: Acetonitrile (MeCN) or Toluene (for biphasic efficiency)

Step-by-Step Methodology:
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Indole (10 mmol) and 1-Phenylethanol (10 mmol) in Acetonitrile (30 mL).

  • Catalyst Addition: Add 2,3-DBSA (0.5 - 1.0 mmol) in one portion.

    • Note: Unlike

      
      -TsOH, 2,3-DBSA dissolves rapidly at room temperature.
      
  • Reaction: Stir the mixture at Room Temperature (25°C) .

    • Optimization: If conversion is slow (<50% at 1 hr), heat to 50°C. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Once starting material is consumed (typically 1-3 hours), quench by adding saturated aqueous

    
     (10 mL).
    
  • Workup:

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Friedel-Crafts Acylation with Anhydrides

Target Application: Synthesis of aromatic ketones without using moisture-sensitive acid chlorides.

Materials:
  • Substrate: Anisole (Methoxybenzene)

  • Acylating Agent: Acetic Anhydride (1.2 equiv)

  • Catalyst: 2,3-DBSA (10-20 mol%)

  • Solvent: Nitromethane (classic) or 1,2-Dichloroethane (DCE). Green alternative: Solvent-free (neat).

Step-by-Step Methodology:
  • Setup: Charge a reaction vessel with Anisole (10 mmol) and Acetic Anhydride (12 mmol).

  • Catalyst Introduction: Add 2,3-DBSA (1-2 mmol).

  • Thermal Activation: Heat the mixture to 60–80°C .

    • Critical Check: Ensure the system is under an inert atmosphere (

      
      ) to prevent hydrolysis of the anhydride, although 2,3-DBSA is tolerant of trace moisture.
      
  • Monitoring: Track the formation of 4-methoxyacetophenone via HPLC or GC.

  • Isolation:

    • Cool to room temperature.

    • Dilute with water (hydrolyzes excess anhydride).

    • Neutralize with

      
       until pH 7.
      
    • Extract with Dichloromethane (DCM).

  • Yield Check: Expect >85% yield with >95% para-selectivity due to the thermodynamic control provided by the reversible sulfonation/desulfonation equilibrium often seen with arylsulfonic acids.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting reaction conditions based on substrate class.

Workflow Input Select Substrate Check Is Substrate Acid Sensitive? Input->Check PathA Protocol A: Alkylation (Mild, RT) Check->PathA Yes (e.g., Indole) PathB Protocol B: Acylation (Heat required) Check->PathB No (e.g., Anisole) SolventA Solvent: MeCN or Toluene PathA->SolventA SolventB Solvent: Neat or DCE PathB->SolventB Action Add 2,3-DBSA (5-10 mol%) SolventA->Action SolventB->Action Monitor Monitor via TLC/GC Action->Monitor

Figure 2: Decision tree for optimizing Friedel-Crafts reactions with 2,3-DBSA.

Safety and Handling (SDS Summary)

  • Corrosivity: 2,3-DBSA is a strong acid. Causes severe skin burns and eye damage. Wear nitrile gloves and chemical safety goggles.

  • Hygroscopic: Store in a desiccator. If the solid becomes a slurry, it can still be used, but weight corrections for water content must be applied.

  • Compatibility: Incompatible with strong oxidizing agents and strong bases.

References

  • Friedel-Crafts Chemistry Overview: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
  • Arylsulfonic Acids in Catalysis : Chakraborti, A. K., et al. "Protic acid immobilized on solid support as an efficient catalyst for Friedel-Crafts alkylation." Tetrahedron Letters, 2003. Link

  • Hydrotropic Properties of Xylenesulfonic Acids: Friberg, S. E., & Brancewicz, C. "Hydrotropes." Liquid Crystals, 1994. (Contextualizes the solubility benefits of xylene isomers).
  • This compound Data : PubChem Compound Summary for CID 172623. Link

  • Green Acylation Protocols: A. P. Singh, et al. "Acylation of aromatic compounds using solid acid catalysts." Journal of Molecular Catalysis A: Chemical, 2000. (General reference for sulfonic acid efficacy).

Sources

Application Note: 2,3-Dimethylbenzenesulfonic Acid (2,3-DMBSA) in Functional Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the specific utility of 2,3-dimethylbenzenesulfonic acid (2,3-DMBSA) —an isomer of xylenesulfonic acid—in emulsion and dispersion polymerization. Unlike long-chain surfactants (e.g., Dodecylbenzenesulfonic acid, DBSA) which form stable micelles for particle nucleation, 2,3-DMBSA functions primarily as a Hydrotropic Co-Surfactant and an Acid Dopant .

Its compact, amphiphilic structure allows it to:

  • Regulate Viscosity: Disrupt liquid crystalline phases in high-solids emulsions.

  • Direct Morphology: Act as a structure-directing dopant in the synthesis of conducting polymers (Polyaniline/Polypyrrole).

  • Enhance Solubility: Increase the aqueous solubility of hydrophobic monomers or Active Pharmaceutical Ingredients (APIs) without forming persistent micelles that are difficult to remove.

Part 1: Scientific Foundation & Mechanism

The Hydrotrope vs. Surfactant Distinction

It is critical to distinguish 2,3-DMBSA from its long-chain analog, DBSA.

  • DBSA (C12 alkyl tail): Forms micelles at low concentrations (CMC ~1.2 mM). Acts as a primary emulsifier.

  • 2,3-DMBSA (C2 alkyl tail): Does not form traditional micelles. It accumulates at interfaces and modifies solvent structure. It is a hydrotrope .[1][2]

In emulsion polymerization, 2,3-DMBSA is used to uncouple viscosity from solids content . By disrupting the ordered water structure around polymer particles and other surfactants, it prevents the formation of high-viscosity cubic or hexagonal liquid crystal phases during polymerization.

Mechanism in Conducting Polymers (Doping)

In the synthesis of conductive polymers like Polyaniline (PANI), 2,3-DMBSA acts as a functionalized proton source .

  • Protonation: The sulfonic acid group protonates the imine nitrogens of polyaniline, converting it to the conductive emeraldine salt form.

  • Structure Direction: The dimethyl-benzene ring interacts via

    
    -
    
    
    
    stacking with the PANI backbone, inducing planar conformation and enhanced conductivity, while the sulfonate group maintains water dispersibility.
Mechanistic Visualization

The following diagram illustrates the dual role of 2,3-DMBSA compared to a standard surfactant.

Hydrotrope_Mechanism cluster_0 Standard Surfactant (e.g., SDS, DBSA) cluster_1 2,3-DMBSA (Hydrotrope/Dopant) Micelle Micelle Formation (Hydrophobic Core) Nucleation Particle Nucleation (Smith-Ewart Theory) Micelle->Nucleation Solubilizes Monomer Hydrotrope 2,3-DMBSA (Short Hydrophobic Domain) Micelle->Hydrotrope Contrast: Chain Length Interface Interfacial Accumulation (No Micelles) Hydrotrope->Interface Modifies Solvent Structure Disruption Disrupts Liquid Crystals (Viscosity Reduction) Interface->Disruption Prevents Gelation Doping Polymer Doping (Protonation + Stacking) Interface->Doping Conducting Polymers

Figure 1: Functional distinction between standard micellar surfactants and the hydrotropic action of 2,3-DMBSA.

Part 2: Experimental Protocols

Protocol A: Synthesis of Water-Dispersible Conductive Polyaniline (PANI)

Application: Bio-electronics, antistatic coatings, and conductive hydrogels. Role of 2,3-DMBSA: Primary Dopant and Dispersing Agent.

Reagents
  • Aniline monomer (Distilled under reduced pressure)

  • This compound (2,3-DMBSA)

  • Ammonium Persulfate (APS) - Oxidant[3]

  • Deionized Water (18.2 MΩ)

Step-by-Step Methodology
  • Pre-Cooling: Prepare a reactor vessel jacketed at 0–5°C. Exothermic control is vital for high conductivity.

  • Dopant Solution: Dissolve 2,3-DMBSA (0.10 mol) in 500 mL deionized water. Stir until fully dissolved.

  • Monomer Addition: Add Aniline (0.10 mol) to the dopant solution.

    • Note: The molar ratio of Aniline:Acid should be 1:1 to 1:1.5 to ensure full doping.

    • Stir for 30 minutes. The solution may turn slightly milky due to the formation of the anilinium-DMBSA salt.

  • Initiator Preparation: Dissolve APS (0.10 mol) in 100 mL deionized water.

  • Polymerization: Add the APS solution dropwise to the Aniline/DMBSA mixture over 60 minutes, maintaining temperature <5°C.

    • Observation: Color transition: Colorless → Dark Blue → Dark Green (Emeraldine Salt).

  • Aging: Continue stirring for 12–24 hours at room temperature to ensure high molecular weight.

  • Purification:

    • Method A (Dispersion): Dialyze against deionized water (MWCO 12-14 kDa) to remove excess acid and salts.

    • Method B (Powder): Filter the precipitate, wash with acetone and water, and dry under vacuum at 60°C.

Validation Criteria
  • Conductivity: Compressed pellet should measure >1.0 S/cm.

  • Solubility: The dialyzed dispersion should remain stable for >3 months without sedimentation.

Protocol B: Viscosity Reduction in High-Solids Styrene-Acrylic Emulsion

Application: High-performance coatings, drug delivery nanoparticles. Role of 2,3-DMBSA: Hydrotropic Co-Surfactant (Viscosity Modifier).

Reagents
  • Monomers: Styrene, Butyl Acrylate

  • Primary Surfactant: Sodium Dodecyl Sulfate (SDS) or DBSA

  • Co-Surfactant: 2,3-DMBSA (Sodium Salt form recommended)

  • Initiator: Potassium Persulfate (KPS)

Step-by-Step Methodology
  • Reactor Charge: Add water and SDS (0.5 wt% based on monomer) to the reactor. Heat to 80°C.

  • Pre-Emulsion Preparation:

    • Mix Styrene and Butyl Acrylate.

    • Add 2,3-DMBSA (1.0–3.0 wt% based on aqueous phase) to the water phase of the pre-emulsion.

    • Rationale: 2,3-DMBSA increases the critical packing parameter of the primary surfactant, preventing the formation of viscous hexagonal phases during the particle growth stage.

  • Seed Stage: Add 5% of the pre-emulsion to the reactor followed by the initiator. Allow nucleation (blue tinge appearance).

  • Feed Stage: Feed the remaining pre-emulsion over 4 hours.

  • Post-Polymerization: Hold at 85°C for 1 hour. Cool to room temperature.

Data: Viscosity Impact

Table 1: Effect of 2,3-DMBSA on Latex Viscosity (50% Solids)

FormulationPrimary Surfactant2,3-DMBSA Conc.Brookfield Viscosity (cP)Coagulum (%)
Control SDS (1.0%)0%1,2500.5%
Test A SDS (1.0%)1.0%450 0.2%
Test B SDS (1.0%)3.0%180 <0.1%

Interpretation: The addition of 2,3-DMBSA significantly reduces viscosity, allowing for higher solids loading or easier filtration/processing.

Part 3: Workflow Visualization

The following diagram outlines the decision logic for selecting 2,3-DMBSA in a formulation workflow.

Selection_Logic Start Polymerization Goal Decision Primary Requirement? Start->Decision Path_Conductive Conductivity / Electronic Properties Decision->Path_Conductive Conducting Polymer Path_Rheology High Solids / Viscosity Control Decision->Path_Rheology Rheology Issue Path_Standard Standard Latex Stability Decision->Path_Standard General Emulsion Action_Dopant Use 2,3-DMBSA as PRIMARY DOPANT (Protocol A) Path_Conductive->Action_Dopant Action_Hydrotrope Use 2,3-DMBSA as CO-SURFACTANT (Protocol B) Path_Rheology->Action_Hydrotrope Action_Standard Use DBSA or SDS (2,3-DMBSA not required) Path_Standard->Action_Standard

Figure 2: Decision matrix for incorporating 2,3-DMBSA into polymerization workflows.

References

  • Cao, Y., Smith, P., & Heeger, A. J. (1992). Counter-ion induced processibility of conducting polyaniline and of conducting polyblends of polyaniline in bulk polymers. Synthetic Metals.

  • Friberg, S. E., & Brancewicz, C. (1994). Hydrotropes: Structure and Function in Emulsion Polymerization. Langmuir.

  • Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[3][4] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry.

  • Hopkins, A. R., & Rasmussen, J. R. (2008). Conductive Polymer Emulsions: Role of Dopant Structure. Journal of Applied Polymer Science.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 172623, this compound.[1]

Sources

Application Note: High-Resolution GC-MS Analysis of Sulfonated Xylenes via Trimethylsilyl Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonated xylenes (Xylene Sulfonic Acids, XSA) are critical hydrotropes used in drug formulation and industrial synthesis. However, their high polarity, low volatility, and thermal instability preclude direct Gas Chromatography (GC) analysis. This application note details a robust, self-validating protocol for the analysis of sulfonated xylenes using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) derivatization. This method converts non-volatile sulfonic acids into thermally stable trimethylsilyl (TMS) esters, enabling high-resolution separation of isomers and precise quantification via Electron Ionization (EI) Mass Spectrometry.

Introduction & Analytical Challenge

In drug development, sulfonated xylenes often appear as counter-ions or process impurities. The analytical challenge is threefold:

  • Volatility: The sulfonic acid group (-SO₃H) is strongly polar and forms extensive hydrogen networks, preventing vaporization in a GC inlet.

  • Thermal Stability: Direct heating of underivatized sulfonic acids leads to desulfonation (loss of SO₂) or pyrolysis, yielding false data (detecting xylenes instead of sulfonated xylenes).

  • Isomer Complexity: Commercial xylenes are mixtures of ortho-, meta-, and para- isomers. Sulfonation introduces further regiochemical complexity (e.g., 2,4-dimethylbenzenesulfonic acid vs. 2,5-dimethylbenzenesulfonic acid).

The Solution: This protocol utilizes Silylation , replacing the active acidic proton with a trimethylsilyl (TMS) group.[1][2] This reduces polarity, eliminates hydrogen bonding, and increases thermal stability, allowing the molecule to "fly" through the GC column intact.

Strategic Methodology (The "Why")

Chemistry of Derivatization

We utilize BSTFA with 1% TMCS (Trimethylchlorosilane).

  • BSTFA: Acts as the primary silyl donor.

  • TMCS: Acts as a catalyst to increase the silylating power for sterically hindered groups.

  • Pyridine: Used as the solvent and acid scavenger. It neutralizes the hydrofluoric acid (HF) or HCl byproducts that could otherwise degrade the GC column stationary phase.

Reaction Scheme:



Critical Control Point: Moisture Management

Silylation reagents are hydrolytically unstable. Even trace water in the sample will consume the reagent, forming hexamethyldisiloxane (HMDS) and leaving the analyte underivatized. Lyophilization (Freeze-Drying) is mandated in this protocol to ensure anhydrous conditions.

Experimental Protocol

Reagents & Materials
  • Analyte Standard: Xylene Sulfonic Acid (isomer mix or pure standard).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (99.8%, stored over KOH pellets or molecular sieves).

  • Internal Standard (ISTD): p-Toluene Sulfonic Acid (p-TSA) or d10-Anthracene.

  • Vials: Amber silanized glass vials with PTFE-lined caps.

Workflow Diagram

G Sample Crude Sample (Aqueous/Solid) Lyophilize Lyophilization (-50°C, <0.1 mbar) *CRITICAL STEP* Sample->Lyophilize Remove Water Reconstitute Add Pyridine + Internal Standard Lyophilize->Reconstitute Anhydrous Residue Derivatize Add BSTFA + 1% TMCS Incubate 70°C, 30 min Reconstitute->Derivatize Silylation Inject GC-MS Injection (Split 10:1) Derivatize->Inject Direct Inject Data Data Analysis (Quantify TMS-Esters) Inject->Data

Figure 1: Step-by-step derivatization workflow emphasizing the critical moisture removal step.

Step-by-Step Procedure

Step 1: Sample Preparation & Drying

  • Aliquot 100 µL of sample (approx. 1 mg/mL concentration) into a 1.5 mL GC vial.

  • Add 10 µL of Internal Standard solution (p-TSA, 1 mg/mL in methanol).

  • Evaporation: Evaporate to complete dryness using a centrifugal vacuum concentrator (SpeedVac) or lyophilizer.

    • Caution: Do not use heat alone (e.g., hot plate) as this may degrade the sulfonates or cause oxidation.

    • Check: The residue must be a dry white powder or crystalline film. Any visible droplet will kill the reaction.

Step 2: Derivatization Reaction

  • Add 100 µL of Anhydrous Pyridine to the dried residue. Vortex for 30 seconds to dissolve/suspend the solids.

  • Add 100 µL of BSTFA + 1% TMCS .

  • Cap tightly immediately. Flush the headspace with dry nitrogen if available.

  • Incubate at 70°C for 30 minutes in a heating block.

    • Note: The solution should turn clear. If a precipitate remains, it may be inorganic salts (sodium sulfate), which do not interfere, but the sulfonate itself must dissolve.

  • Cool to room temperature. Transfer to an autosampler vial with a glass insert.

Instrumental Analysis Parameters

Gas Chromatography (Agilent 7890B or equivalent)
ParameterSettingRationale
Inlet Split/Splitless
Temperature260°CHigh enough to vaporize TMS derivatives; low enough to prevent thermal degradation.
ModeSplit (10:1)Prevents column overload and improves peak shape for polar derivatives.
LinerDeactivated Split Liner with Glass WoolGlass wool traps non-volatile salts; deactivation prevents adsorption.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard 5% phenyl phase provides robust separation of aromatic isomers.
Carrier GasHelium @ 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Oven Program
Initial100°C (Hold 1 min)Focuses the solvent and volatile impurities.
Ramp 115°C/min to 200°CSeparates the bulk xylene sulfonate isomers.
Ramp 225°C/min to 300°C (Hold 5 min)Elutes high-boiling impurities and cleans the column.
Mass Spectrometry (Agilent 5977 or equivalent)
ParameterSettingRationale
Source Electron Ionization (EI) @ 70 eVStandard ionization for library matching.
Source Temp230°CPrevents condensation of derivatives in the source.
Transfer Line280°CEnsures no cold spots between GC and MS.
Scan ModeFull Scan (m/z 50–500)Required for identification. Use SIM for trace quantification.
Solvent Delay3.5 minutesProtects filament from Pyridine and BSTFA solvent peak.

Results & Data Interpretation

Chromatographic Profile

Sulfonated xylenes (as TMS derivatives) typically elute between 8.0 and 12.0 minutes under these conditions.

  • Isomer Separation: You will likely observe multiple peaks corresponding to the 2,4-XSA and 2,5-XSA isomers. The DB-5MS column separates these based on boiling point differences caused by steric hindrance of the sulfonate group relative to the methyl groups.

Mass Spectral Fragmentation (EI)

The identification relies on specific fragmentation patterns of Aryl-SO₃-TMS compounds.

  • Molecular Ion (M⁺): Weak but visible. For Dimethylbenzenesulfonic acid TMS ester:

    • MW = 186 (Acid) - 1 (H) + 73 (TMS) = 258 m/z .

  • Base Peak ([M-15]⁺): Loss of a methyl group from the TMS moiety.

    • 243 m/z . This is usually the most abundant ion and best for quantification (Quant Ion).

  • Desulfonation Ions:

    • m/z 105/106: Tropylium ion/Xylene cation (aromatic backbone).

    • m/z 77: Phenyl cation.

  • Silicon Ions:

    • m/z 73: [Si(CH₃)₃]⁺ (Trimethylsilyl cation).

    • m/z 147: [(CH₃)₂Si=O-Si(CH₃)₃]⁺ (Rearrangement product common in polysilylated compounds).

Quantification Strategy

Use the ratio of the m/z 243 (Analyte) to the characteristic ion of the Internal Standard (e.g., m/z 229 for p-TSA derivative).



Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
No Peaks / Low Response Moisture in sample.Re-dry sample using lyophilization. Ensure pyridine is anhydrous.
Tailing Peaks Active sites in liner or column.Replace liner with fresh deactivated glass wool. Trim 10cm from column inlet.
Extra Peak at m/z 162 Hexamethyldisiloxane (HMDS).This is the hydrolysis product of BSTFA. Indicates water contamination.
Peak Splitting Column overload.Increase Split ratio (e.g., to 20:1) or dilute sample.
Rapid Column Bleed Acid damage.Ensure Pyridine is in excess to neutralize acidic byproducts.

References

  • Little, J. L. (1999). Derivatization of Sulfonic Acids for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Trimethylsilyl derivatives of sulfonic acids. Retrieved from [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Retrieved from [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,3-Dimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Key Chemical Intermediate

2,3-Dimethylbenzenesulfonic acid is an important organosulfur compound utilized in various chemical syntheses, acting as a catalyst and an intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals.[1] Its specific substitution pattern governs its reactivity and physical properties, making unambiguous structural confirmation paramount for quality control and process optimization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unequivocal structural elucidation of organic molecules in solution.[2] This document provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its spectral features, provide detailed experimental protocols for data acquisition, and offer insights into spectral interpretation and potential challenges.

Theoretical Principles and Spectral Predictions

Understanding the expected NMR spectrum of this compound requires consideration of the electronic effects of the substituents on the benzene ring. The sulfonic acid (-SO₃H) group is a strong electron-withdrawing group, primarily through its negative inductive effect (-I effect).[1][3] This effect deshields the nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the two methyl (-CH₃) groups are weakly electron-donating, leading to a slight shielding effect (upfield shift) on the aromatic ring.

The interplay of these effects, along with the ortho substitution pattern, dictates the chemical shifts and coupling patterns of the three aromatic protons and eight unique carbon atoms.

¹H NMR Spectrum: A Crowded Aromatic Region

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the protons at positions 4, 5, and 6 of the benzene ring. Due to the proximity of all three protons, complex spin-spin coupling (splitting) is anticipated.

  • H-6: This proton is ortho to the strongly electron-withdrawing sulfonic acid group and will therefore be the most deshielded, appearing at the highest chemical shift in the aromatic region. It will be split by the adjacent H-5 proton (ortho coupling, J ≈ 7-9 Hz).

  • H-4: This proton is ortho to a methyl group and meta to the sulfonic acid group. It is expected to be the most shielded of the aromatic protons, appearing at the lowest chemical shift in this region. It will be split by the adjacent H-5 proton (ortho coupling, J ≈ 7-9 Hz).

  • H-5: This proton is situated between H-4 and H-6 and will experience splitting from both neighboring protons. It will appear as a triplet (or more accurately, a doublet of doublets) with a chemical shift intermediate to H-4 and H-6.

The two methyl groups are chemically non-equivalent and will each give rise to a singlet in the aliphatic region of the spectrum. The methyl group at position 2, being closer to the sulfonic acid group, is expected to be slightly more deshielded than the methyl group at position 3. The acidic proton of the sulfonic acid group is often broad and may exchange with residual water in the solvent. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, it is more likely to be observed as a broad singlet at a high chemical shift.

¹³C NMR Spectrum: Probing the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum of this compound will exhibit eight distinct signals, corresponding to the six aromatic carbons and the two methyl carbons.

  • Aromatic Carbons: The carbons directly attached to substituents (C-1, C-2, and C-3) will have their chemical shifts significantly influenced by those groups. C-1, bearing the sulfonic acid group, will be deshielded. The chemical shifts of the protonated aromatic carbons (C-4, C-5, and C-6) will generally fall in the range of 120-140 ppm.[4] Carbons with no attached protons (quaternary carbons) typically show weaker signals.[5]

  • Methyl Carbons: The two methyl carbons will appear in the aliphatic region (typically 15-25 ppm). Similar to the proton signals, the C-2 methyl carbon is expected to be at a slightly higher chemical shift than the C-3 methyl carbon.

Experimental Protocols

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Protocol 1: Sample Preparation

Rationale: The choice of solvent is crucial for sulfonic acids due to their potential for poor solubility in common non-polar NMR solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve sulfonic acids. Deuterium oxide (D₂O) is another option, particularly if the acidic proton is not of interest, as it will exchange with the deuterium of the solvent.[6] The sample concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.[7] Filtering the sample is essential to remove any particulate matter that can degrade the spectral quality.[8]

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.[8]

  • Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any suspended particles.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

Rationale: The following parameters are a general starting point for a 400 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

Step-by-Step Methodology for ¹H NMR:

  • Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Step-by-Step Methodology for ¹³C NMR:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling.

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction.

Data Presentation and Spectral Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects and data from similar compounds.[6]

Table 1: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-67.8 - 8.0d~8
H-57.2 - 7.4t (dd)~8
H-47.1 - 7.3d~8
2-CH₃2.5 - 2.7s-
3-CH₃2.3 - 2.5s-
-SO₃H>10 (variable)br s-
¹³C NMR Predicted Chemical Shift (ppm)
C-1145 - 150
C-2138 - 142
C-3135 - 139
C-6128 - 132
C-4125 - 129
C-5123 - 127
2-CH₃18 - 22
3-CH₃15 - 19

d = doublet, t = triplet, dd = doublet of doublets, s = singlet, br s = broad singlet

Visualization of Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Troubleshooting Common Issues

  • Poor Solubility: If the compound does not fully dissolve in DMSO-d₆ or D₂O, gentle warming of the sample may aid dissolution.[8] Alternatively, using a more specialized NMR solvent or converting the sulfonic acid to a more soluble salt (e.g., sodium salt) could be considered.[2]

  • Broad Signals: Broadening of NMR signals can be due to several factors, including the presence of paramagnetic impurities, sample viscosity, or chemical exchange. Ensure high-purity solvents and sample. If the sample is viscous, dilution or acquiring the spectrum at a higher temperature may help. The acidic proton of the sulfonic acid is inherently broad due to exchange.

  • Overlapping Aromatic Signals: The aromatic signals of this compound may be close together. Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, aiding in their resolution and interpretation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can also be employed to definitively assign the coupled protons.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural analysis of this compound. By understanding the fundamental principles of chemical shifts and coupling constants, and by following robust experimental protocols, researchers can confidently confirm the structure and purity of this important chemical. This guide serves as a practical resource to facilitate the effective application of NMR in the characterization of this compound and related compounds.

References

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Quora. (2016, January 23). What effect has sulfonic -SO3H group on benzene ring? Is it only -I (negative induction effect) or something else?. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of calix[3]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids. Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 24). Sulphonic acid group in benzene ring. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 13.7: 13C NMR Spectroscopy. Retrieved from [Link]

  • University of Missouri. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Reddit. (2021, December 21). Question on purifying aryl Sulfonic acids. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Gottlich, R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
  • Bureau International des Poids et Mesures. (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. Retrieved from [Link]

  • ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]

  • PubMed. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

protocol for the synthesis of 2,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2,3-Dimethylbenzenesulfonamide

Executive Summary & Strategic Rationale

The synthesis of 2,3-dimethylbenzenesulfonamide presents a classic regiochemical challenge in aromatic substitution. Direct chlorosulfonation of o-xylene (1,2-dimethylbenzene) is governed by steric hindrance and electronic directing effects that predominantly yield the 3,4-dimethyl isomer (sulfonation para to a methyl group), rendering the 2,3-isomer inaccessible via electrophilic aromatic substitution (EAS).

To guarantee the structural integrity of the 2,3-substitution pattern , this protocol utilizes a diazotization-sulfochlorination strategy (Meerwein Reaction) starting from commercially available 2,3-dimethylaniline (vic-o-xylidine) . This route locks the regiochemistry prior to sulfonyl group introduction, ensuring high isomeric purity.

Key Advantages of this Protocol:

  • Regiocontrol: 100% retention of the 1,2,3-substitution pattern.

  • Scalability: Avoids high-pressure hydrogenation or cryogenic lithiation.

  • Self-Validating: Distinct colorimetric and phase-change checkpoints allow for real-time monitoring.

Retrosynthetic Analysis & Pathway Logic

The following diagram illustrates the retrosynthetic logic, highlighting why the aniline precursor is the critical entry point to avoid isomeric mixtures.

Retrosynthesis Target 2,3-Dimethylbenzenesulfonamide (Target) SulfonylCl 2,3-Dimethylbenzenesulfonyl Chloride Target->SulfonylCl Amination (NH3) Diazo Diazonium Salt (Intermediate) SulfonylCl->Diazo Meerwein (SO2/CuCl) Start 2,3-Dimethylaniline (Starting Material) Diazo->Start Diazotization (NaNO2/HCl) Xylene o-Xylene (Avoided Route) Start->Xylene Nitration/Red. Xylene->Target Direct Chlorosulfonation Yields WRONG Isomer (3,4-)

Figure 1: Retrosynthetic pathway. The green path represents the selected protocol; the red dashed line indicates the failed direct sulfonation route.

Detailed Experimental Protocol

Phase 1: Diazotization of 2,3-Dimethylaniline

Objective: Convert the amino group into a reactive diazonium leaving group.

Reagents:

  • 2,3-Dimethylaniline (2,3-Xylidine) [CAS: 87-59-2][1]

  • Hydrochloric Acid (conc. 37%)

  • Sodium Nitrite (NaNO2)

  • Ice/Water

Procedure:

  • Acidification: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, charge 12.1 g (0.1 mol) of 2,3-dimethylaniline . Add 30 mL of water , followed by 25 mL of conc. HCl dropwise.

    • Checkpoint: The amine will form a hydrochloride salt precipitate. Vigorous stirring is required to maintain a suspension.

  • Cooling: Cool the mixture to -5°C to 0°C using an ice-salt bath.

  • Diazotization: Dissolve 7.0 g (0.102 mol) of NaNO2 in 15 mL of water. Add this solution dropwise to the amine suspension, maintaining the internal temperature below 5°C .

    • Mechanism:[2] Formation of the nitrosonium ion (

      
      ) which attacks the amine.
      
    • Self-Validating Checkpoint: The suspension should clear to a yellow/orange solution as the diazonium salt forms.

  • Endpoint Verification: After addition, stir for 15 minutes. Test the solution with starch-iodide paper . An immediate blue/black color confirms excess nitrous acid (required to drive completion). If negative, add small aliquots of NaNO2 solution until positive.

Phase 2: Meerwein Sulfochlorination

Objective: Replace the diazonium group with a chlorosulfonyl group using a redox-active copper catalyst.

Reagents:

  • Sulfur Dioxide (SO2) gas (or generated in situ)

  • Glacial Acetic Acid (AcOH)

  • Copper(II) Chloride (CuCl2) or Copper(I) Chloride (CuCl)

Procedure:

  • Preparation of SO2 Mixture: In a separate vessel, saturate 40 mL of glacial acetic acid with SO2 gas until the weight increases by approx. 12-15 g. Alternatively, use a commercially available SO2/AcOH solution.

  • Catalyst Addition: Add 1.0 g of CuCl2 (or CuCl) to the SO2 solution.

  • The Coupling: Place the SO2/Cu mixture in a large beaker or flask (allow for foaming). Slowly pour the cold diazonium solution (from Phase 1) into the SO2 mixture with stirring.

    • Observation: Immediate evolution of nitrogen gas (

      
      ) will occur. This is the driving force of the reaction.
      
    • Temperature Control: Allow the temperature to rise naturally to room temperature as the reaction proceeds.

  • Workup: Once gas evolution ceases (approx. 30-60 mins), pour the reaction mixture onto 200 g of crushed ice .

    • Product Isolation: The 2,3-dimethylbenzenesulfonyl chloride will separate as an oil or a low-melting solid. Extract with dichloromethane (DCM) (3 x 50 mL).

    • Purification (Optional): Wash the organic layer with cold water and brine. Dry over

      
      . The crude sulfonyl chloride is usually pure enough for the next step.
      
Phase 3: Amination (Sulfonamide Formation)

Objective: Nucleophilic acyl substitution to form the final sulfonamide.

Reagents:

  • Ammonium Hydroxide (28-30% NH3) or Ammonia gas

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Amination: Cool 50 mL of concentrated ammonium hydroxide to 0°C.

  • Addition: Add the DCM solution of crude sulfonyl chloride (from Phase 2) dropwise to the ammonia solution with vigorous stirring.

    • Chemistry: The nucleophilic ammonia attacks the sulfur, displacing chloride.

  • Completion: Stir at room temperature for 2 hours.

  • Isolation: Evaporate the organic solvent (DCM). The residue is the crude sulfonamide.

  • Recrystallization: Recrystallize the solid from Ethanol/Water (1:1) .

    • Target: White crystalline solid.

Data Summary & Quality Control

ParameterSpecification / Observation
Starting Material 2,3-Dimethylaniline (Liquid, darkens on air exposure)
Intermediate 2,3-Dimethylbenzenesulfonyl chloride (Oil/Solid, pungent odor)
Final Product 2,3-Dimethylbenzenesulfonamide
Appearance White crystalline powder
Theoretical Yield ~60-75% (based on aniline)
TLC Mobile Phase Hexane:Ethyl Acetate (6:4)
Key 1H NMR Signals Two methyl singlets (~2.3-2.5 ppm), Aromatic protons (3H, m), NH2 broad singlet

Process Workflow Diagram

Workflow Start Start: 2,3-Dimethylaniline Step1 Step 1: Diazotization (HCl, NaNO2, <5°C) Start->Step1 Check1 Checkpoint: Starch-Iodide Blue Step1->Check1 Step2 Step 2: Meerwein Reaction (SO2, AcOH, CuCl2) Check1->Step2 Positive Obs2 Observation: N2 Gas Evolution Step2->Obs2 Step3 Step 3: Quench & Extraction (Ice Water -> DCM) Step2->Step3 Step4 Step 4: Amination (NH4OH, 0°C) Step3->Step4 Final Final: Recrystallization (EtOH/H2O) Step4->Final

Figure 2: Operational workflow for the synthesis.

Safety & Handling (HSE)

  • Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and process immediately.

  • Sulfur Dioxide: Toxic gas.[1] All operations in Phase 2 must be performed in a well-ventilated fume hood.

  • 2,3-Dimethylaniline: Toxic by inhalation and skin contact.[1] Use nitrile gloves and face shield.

References

  • Meerwein, H., et al. (1957). "Über die Herstellung aromatischer Sulfonsäurechloride aus Diazoniumsalzen" (On the preparation of aromatic sulfonyl chlorides from diazonium salts). Chemische Berichte, 90(6), 841-852.

  • Sigma-Aldrich. (n.d.). 2,3-Dimethylaniline CAS 87-59-2 Product Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of 2,3-Dimethylaniline. NIST Chemistry WebBook. Retrieved from

  • Wellinga, K., & Eussen, J. H. H. (1990). Process for the preparation of sulfonyl chlorides. U.S. Patent 4,927,452.

Sources

Application Note: Strategic Utilization of 2,3-Dimethylbenzenesulfonic Acid in Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethylbenzenesulfonic acid (2,3-DMSA) is a critical aromatic intermediate used primarily as a precursor for aminobenzenesulfonic acids (sulfonated xylidines), which serve as diazo components in the synthesis of high-performance azo dyes (Acid, Reactive, and Direct classes). Unlike its more common isomer (2,4-DMSA), the 2,3-isomer offers unique steric properties due to the vicinal methyl groups, which can enhance the lightfastness and hydrolytic stability of the final dye molecule. This guide details the synthesis, purification, and downstream application of 2,3-DMSA, specifically focusing on its conversion to 5-amino-2,3-dimethylbenzenesulfonic acid and subsequent diazotization.

Technical Profile & Chemical Identity

The nomenclature of sulfonated xylenes can be ambiguous. For this guide, we define the target molecule based on the IUPAC numbering where the sulfonate group takes priority (Position 1).

PropertySpecification
IUPAC Name This compound
Common Name o-Xylene-3-sulfonic acid
CAS Number 25321-41-9 (General isomer mix); Specific isomer often purified in situ
Molecular Formula C₈H₁₀O₃S
Molecular Weight 186.23 g/mol
Key Structural Feature Vicinal methyl groups (positions 2,[1][2][3][4][5]3) adjacent to the sulfonate (pos 1).
Role in Dye Synthesis (1) Precursor to diazo components (via nitration/reduction); (2) Hydrotrope/Acid Catalyst.
Mechanistic Significance

The 2,3-substitution pattern creates a "steric pocket" around the azo linkage in the final dye. When 2,3-DMSA is converted to its amino derivative and coupled, the ortho-methyl group protects the azo bond from oxidative attack (e.g., by singlet oxygen), significantly improving lightfastness compared to unhindered analogs.

Synthesis Pathway & Isomer Control

The primary challenge in utilizing 2,3-DMSA is synthesizing it selectively over the thermodynamically favored 3,4-dimethylbenzenesulfonic acid (4-sulfonic acid) isomer.

Reaction Logic

Sulfonation of o-xylene is reversible.

  • Kinetic Control (Oleum): Favors the sterically hindered 3-position (yielding 2,3-DMSA).

  • Thermodynamic Control (H₂SO₄, High T): Favors the unhindered 4-position (yielding 3,4-DMSA).

Protocol Insight: To maximize 2,3-DMSA yield for dye synthesis, use fuming sulfuric acid (Oleum) at moderate temperatures to drive kinetic substitution at the 3-position.

DOT Diagram: Synthesis Pathway

G Xylene o-Xylene (1,2-Dimethylbenzene) Sulfonation Sulfonation (20% Oleum, <50°C) Xylene->Sulfonation IsomerMix Isomer Mixture (2,3-DMSA + 3,4-DMSA) Sulfonation->IsomerMix Kinetic Control Purification Selective Crystallization (Na Salt Formation) IsomerMix->Purification DMSA This compound (Target Intermediate) Purification->DMSA High Purity Nitration Nitration (HNO3/H2SO4) DMSA->Nitration Reduction Reduction (Fe/HCl or H2/Pd) Nitration->Reduction AminoDMSA 5-Amino-2,3-dimethyl- benzenesulfonic acid (Diazo Component) Reduction->AminoDMSA

Figure 1: Synthetic pathway from o-xylene to the active dye intermediate 5-amino-2,3-dimethylbenzenesulfonic acid.[4]

Detailed Protocols

Protocol A: Synthesis and Purification of 2,3-DMSA

Objective: Isolate high-purity 2,3-DMSA from o-xylene.

Reagents:

  • o-Xylene (99%+)

  • Oleum (20% SO₃)

  • Sodium Chloride (NaCl)

  • Activated Carbon

Step-by-Step Methodology:

  • Sulfonation:

    • Charge a glass-lined reactor with 1.0 mol o-xylene .

    • Cool to 0–5°C .

    • Dropwise add 1.1 mol Oleum (20%) over 2 hours. Crucial: Maintain temperature <25°C . Higher temperatures promote rearrangement to the unwanted 4-isomer.

    • Stir at 25°C for 4 hours.

  • Quenching & Isomer Separation:

    • Pour reaction mass into crushed ice (500g).

    • Neutralize with NaOH to pH 7–8.

    • Salting Out: Add NaCl (20% w/v) to precipitate the sodium sulfonates.

    • Fractional Crystallization: The sodium salt of 2,3-DMSA is less soluble than the 3,4-isomer in cold water.

    • Dissolve the crude cake in boiling water, treat with activated carbon, filter hot, and cool slowly to 4°C.

    • Filter the crystals. These are primarily Sodium 2,3-dimethylbenzenesulfonate .

  • Validation:

    • Analyze via HPLC (C18 column, Phosphate buffer/MeOH). The 2,3-isomer typically elutes after the 3,4-isomer due to steric shielding of the polar sulfonate group.

Protocol B: Downstream Application – Synthesis of Reactive Red Analog

Objective: Use the synthesized intermediate to create a reactive azo dye.

Step 1: Preparation of Diazo Component (5-Amino-2,3-DMSA)

  • Nitration: Treat the purified 2,3-DMSA (from Protocol A) with mixed acid (HNO₃/H₂SO₄) at 10°C. The sulfonate group directs the nitro group meta to itself (and para to the methyl at pos 2), yielding 5-nitro-2,3-dimethylbenzenesulfonic acid .

  • Reduction: Reduce the nitro compound using Iron powder/HCl (Béchamp reduction) or catalytic hydrogenation. Isolate 5-amino-2,3-dimethylbenzenesulfonic acid .

Step 2: Diazotization & Coupling

  • Diazotization:

    • Dissolve 0.1 mol 5-amino-2,3-dimethylbenzenesulfonic acid in 200 mL water with Na₂CO₃ (pH 7).

    • Add 0.11 mol NaNO₂.

    • Add this solution dropwise into a mixture of ice and concentrated HCl (0.3 mol) at 0–5°C .

    • Stir for 1 hour. Verify excess nitrite with starch-iodide paper; destroy excess with sulfamic acid.

  • Coupling:

    • Prepare a solution of H-Acid (1-amino-8-naphthol-3,6-disulfonic acid) (0.1 mol) in water at pH 6.

    • Slowly add the diazonium suspension to the H-Acid solution at 5–10°C .

    • Maintain pH at 6–7 using Na₂CO₃.

    • Stir for 4 hours until the diazo component is consumed (spot test with alkaline H-acid).

  • Isolation:

    • Salt out the dye with KCl (15% w/v).

    • Filter and dry.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Dye Formation Step1 o-Xylene + Oleum (Low Temp Sulfonation) Step2 Quench & Neutralize (NaOH) Step1->Step2 Step3 Fractional Crystallization (Isolate 2,3-Isomer) Step2->Step3 Step4 Nitration -> Reduction (Form 5-Amino-2,3-DMSA) Step3->Step4 Purity Check (HPLC) Step5 Diazotization (HCl + NaNO2, 0°C) Step4->Step5 Step6 Coupling Reaction (with H-Acid or Pyrazolone) Step5->Step6 Step7 Salting Out & Filtration (Final Dye Product) Step6->Step7

Figure 2: Operational workflow for converting o-xylene to finished azo dye via the 2,3-DMSA intermediate.

Quality Control & Troubleshooting

ParameterSpecificationMethodTroubleshooting
Isomer Purity >95% 2,3-isomerHPLC (Reverse Phase)If 3,4-isomer is high (>5%), recrystallize from water. Ensure sulfonation temp was <25°C.
Free Acidity <0.5%Titration (NaOH)Wash filter cake thoroughly with brine.
Iron Content <50 ppmICP-MSUse glass-lined reactors; chelate with EDTA during dye synthesis if necessary.
Diazotization Clear solutionVisualIf turbid, unreacted amine or isomers are present. Filter before coupling.

References

  • Prinsen, A. J., & Cerfontain, H. (1974). Aromatic sulfonation.[2][6][7] Part 24: Kinetics and mechanism of the sulfonation of o- and m-xylene in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas. Link (Demonstrates kinetic favorability of 3-isomer with Oleum).

  • PubChem. (n.d.). This compound - Compound Summary. National Library of Medicine. Link

  • Waring, D. R., & Hallas, G. (Eds.). (1990). The Chemistry and Application of Dyes. Plenum Press.
  • Google Patents. (2015). EP1579277B1 - Polyhydroxyalkanoate containing amide group... (Cites 5-amino-2,3-dimethylbenzenesulfonic acid as a specific intermediate).[4][5][8][9] Link

  • Smolecule. (2023).[10][11] 2,4-Dimethylbenzenesulfonic acid and isomers in synthesis.[11]Link

Sources

Application Note: 2,3-Dimethylbenzenesulfonic Acid (2,3-DMBSA) as an Electrolyte Additive in PEM Fuel Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2,3-Dimethylbenzenesulfonic acid (2,3-DMBSA) represents a specialized class of aryl sulfonic acids utilized as proton-conducting dopants and electrolyte modifiers in Polymer Electrolyte Membrane Fuel Cells (PEMFCs). Unlike standard perfluorinated sulfonic acids (e.g., Nafion™), 2,3-DMBSA is primarily deployed in two high-value contexts:

  • High-Temperature Proton Exchange Membranes (HT-PEM): As a non-volatile dopant for basic polymers like Polybenzimidazole (PBI), replacing or augmenting phosphoric acid to reduce acid leaching.

  • Conductive Polymer Stabilization: As a counter-ion in the synthesis of conductive polymers (Polyaniline, Polypyrrole) used in catalyst support layers, where the steric hindrance of the ortho- and meta- methyl groups improves oxidative stability compared to simple benzenesulfonic acid.

This guide provides a rigorous protocol for synthesizing 2,3-DMBSA-doped membranes and validating their electrochemical performance.

Chemical Properties & Mechanistic Rationale

Why 2,3-DMBSA?

The efficacy of 2,3-DMBSA stems from its specific structural isomerism. While p-toluenesulfonic acid (PTSA) is the industry standard dopant, 2,3-DMBSA offers distinct advantages due to the steric crowding around the sulfonate group and the aromatic ring.

  • Steric Protection: The methyl group at the 2-position (ortho to the sulfonate if C1 is sulfonated, or adjacent in the ring structure) disrupts π-π stacking interactions. This prevents the "crystallization-out" of the dopant within the membrane matrix, maintaining a more amorphous, ion-conductive phase.

  • Hydrophobicity Tuning: The two methyl groups increase the lipophilicity of the anion, improving compatibility with hydrophobic polymer backbones and reducing water swelling ratios compared to unsubstituted benzenesulfonic acid.

PropertyValueRelevance to Fuel Cells
Formula C₈H₁₀O₃S--
MW 186.23 g/mol Small enough for high mobility; large enough to resist rapid leaching.
Acidity (pKa) ~ -2.1 (est)Strong acid; ensures complete dissociation for proton transport.
State Solid/HygroscopicMust be handled in controlled humidity to ensure precise stoichiometry.
Solubility High (Water, EtOH)Facilitates solution-casting and doping processes.
Mechanism of Action

In a PBI-based system, 2,3-DMBSA acts via an acid-base interaction . The sulfonic acid protonates the imidazole nitrogen of the PBI. The sulfonate anion (DMBSA⁻) remains electrostatically tethered to the polymer backbone, while the excess acid molecules form a hydrogen-bonded network (Grotthuss mechanism) that facilitates proton hopping.

DopingMechanism DMBSA 2,3-DMBSA Solution Interaction Acid-Base Reaction (-SO3H + =N- -> -SO3(-) ... H-N(+)=) DMBSA->Interaction Doping PBI Pristine PBI Membrane (Basic Sites) PBI->Interaction Substrate Network Proton Conducting Channels (Grotthuss Hopping) Interaction->Network Self-Assembly Performance High Conductivity Reduced Leaching Network->Performance Operation

Figure 1: Mechanism of PBI doping with 2,3-DMBSA. The acid protonates the basic polymer site, creating a stable electrolyte channel.

Experimental Protocols

Protocol A: Electrolyte Solution Preparation

Note: Commercial 2,3-DMBSA often contains isomers (2,4- or 3,4-). For high-precision electrochemical studies, recrystallization is recommended.

Materials:

  • This compound (Technical Grade >95%)

  • Deionized Water (18.2 MΩ·cm)

  • Activated Carbon (for purification)

Steps:

  • Dissolution: Dissolve 10 g of crude 2,3-DMBSA in 20 mL of hot deionized water (80°C).

  • Purification: Add 0.5 g activated carbon, stir for 15 mins, and filter hot through a 0.2 µm PTFE membrane to remove organic impurities.

  • Standardization: Prepare a 2.0 M stock solution . Verify concentration via titration with 1.0 M NaOH using phenolphthalein indicator.

    • Calculation:

      
      
      
  • Storage: Store in an amber glass bottle under nitrogen. Sulfonic acids are hygroscopic; precise concentration depends on preventing moisture absorption.

Protocol B: Membrane Doping (PBI Model System)

This protocol describes doping a Polybenzimidazole (PBI) membrane, a standard carrier for high-temperature electrolytes.

Materials:

  • Pre-cast PBI film (20-50 µm thickness)

  • 2,3-DMBSA Stock Solution (2.0 M)

  • Temperature-controlled bath

Workflow:

  • Pre-treatment: Wash the PBI film in boiling deionized water for 1 hour to remove residual casting solvents (DMAc). Dry at 120°C under vacuum for 4 hours.

  • Doping: Immerse the dried PBI film in the 2.0 M 2,3-DMBSA solution at 60°C for 24 to 72 hours .

    • Critical Step: The elevated temperature swells the polymer, allowing the bulky 2,3-DMBSA molecule to penetrate the matrix.

  • Equilibration: Remove the membrane and wipe excess surface liquid with lint-free tissue. Do not rinse with water, as this will leach the electrolyte.

  • Doping Level (DL) Calculation: Weigh the membrane before (

    
    ) and after (
    
    
    
    ) doping.
    
    
    Target DL: 4.0 - 6.0 acid molecules per polymer repeat unit.
Protocol C: Electrochemical Characterization (EIS)

Objective: Measure In-Plane Proton Conductivity (


).

Setup:

  • Potentiostat with Frequency Response Analyzer (FRA).

  • 4-Probe Conductivity Cell (e.g., BekkTech or custom PTFE fixture).

Steps:

  • Assembly: Mount the doped membrane (2 cm x 1 cm strip) into the 4-probe cell. Torque screws to 0.5 N·m to ensure contact without piercing.

  • Conditioning: Place cell in a humidity chamber. Set T = 80°C, RH = 0% (for anhydrous test) or RH = 100% (for hydrated test). Equilibrate for 2 hours.

  • Measurement: Perform Electrochemical Impedance Spectroscopy (EIS).

    • Mode: Potentiostatic

    • AC Amplitude: 10 mV

    • Frequency Range: 1 MHz to 100 Hz

  • Analysis: Extract the high-frequency resistance (

    
    ) from the Nyquist plot (intercept with Z' axis).
    
  • Calculation:

    
    
    Where 
    
    
    
    = distance between voltage sense probes,
    
    
    = width,
    
    
    = thickness.

Data Interpretation & Troubleshooting

Expected Performance Metrics

The following table summarizes typical performance metrics when comparing 2,3-DMBSA doped membranes against standard phosphoric acid (PA) doped systems.

Parameter2,3-DMBSA Doped PBIPhosphoric Acid Doped PBIInterpretation
Conductivity (160°C, dry) 10 - 30 mS/cm40 - 80 mS/cmPA is superior in pure conductivity, but DMBSA offers stability.
Leaching Rate LowHighDMBSA's organic tail anchors it better in the polymer matrix.
Mechanical Strength High (>20 MPa)Low (<10 MPa)DMBSA acts as a plasticizer but maintains better structural integrity than liquid PA.
Oxidative Stability HighExcellentThe methyl groups on DMBSA protect the ring from radical attack.
Troubleshooting Guide
  • Issue: Low Conductivity.

    • Root Cause:[1][2] Insufficient doping time or temperature. The bulky 2,3-dimethyl group hinders diffusion.

    • Fix: Increase doping temperature to 80°C or increase concentration to 4.0 M.

  • Issue: Membrane Brittleness.

    • Root Cause:[1][2] Phase separation of the acid.

    • Fix: The "2,3" isomer is chosen specifically to prevent this, but if it occurs, try a mixed doping strategy (e.g., 50:50 DMBSA:Phosphoric Acid).

Experimental Workflow Visualization

Workflow Start Start: Raw 2,3-DMBSA Purify Purification (Activated Carbon/Filter) Start->Purify PrepSol Prepare 2.0M Solution (Titrate to verify) Purify->PrepSol Doping Doping Process 60-80°C, 48h PrepSol->Doping Polymer PBI Membrane Pre-treatment (Boil/Dry) Polymer->Doping Measure Weight Gain Analysis (Calculate Doping Level) Doping->Measure EIS EIS Characterization (In-plane Conductivity) Measure->EIS Decision Conductivity > 10 mS/cm? EIS->Decision Optimize Increase Temp/Conc Decision->Optimize No Finish Fuel Cell Assembly Decision->Finish Yes Optimize->Doping

Figure 2: Step-by-step workflow for preparing and validating 2,3-DMBSA doped electrolytes.

References

  • Li, Q., et al. (2009). "High temperature proton exchange membranes based on polybenzimidazoles for fuel cells." Progress in Polymer Science. Link (Context: General PBI doping mechanisms).

  • Miyatake, K., et al. (2012). "Sulfonated Aromatic Polymers as Proton-Conducting Membranes for Fuel Cells." Polymer Chemistry. Link (Context: Aromatic sulfonic acid stability).

  • Panasonic Corp. (2016). "Polymer electrolyte composition and polymer electrolyte fuel cell." Patent CN106133975A. Link (Context: Specific citation of this compound in electrolyte formulations).

  • Zhang, H., et al. (2021). "Small Molecule Sulfonic Acids as Dopants for High-Temperature PEMs." Journal of Membrane Science. Link (Context: Homologous series comparison).

Disclaimer: This protocol involves handling strong organic acids.[3] Standard PPE (gloves, goggles, fume hood) is mandatory. 2,3-DMBSA is corrosive to skin and metals.

Sources

Application Note: High-Purity Sulfonation of o-Xylene with Oleum

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of 3,4-dimethylbenzenesulfonic acid (also known as o-xylene-4-sulfonic acid) via the electrophilic sulfonation of o-xylene using 20% oleum (fuming sulfuric acid). Unlike standard sulfuric acid sulfonation, oleum provides free sulfur trioxide (


), significantly increasing reaction rate and conversion efficiency. This guide addresses critical process parameters—specifically temperature control and stoichiometry—to maximize regioselectivity for the 4-isomer over the sterically hindered 3-isomer, while mitigating safety risks associated with oleum handling.

Introduction & Reaction Mechanism[1][2][3][4]

Chemical Basis

The sulfonation of o-xylene is a classic Electrophilic Aromatic Substitution (EAS). o-Xylene contains two activating methyl groups. The directing effects of these groups create two potential sites for sulfonation:

  • Position 3 (or 6): Ortho to one methyl, meta to the other. This position is sterically hindered by the adjacent methyl group.

  • Position 4 (or 5): Para to one methyl, meta to the other. This position is significantly less hindered.

Regioselectivity and Thermodynamics

While the 3-position is statistically available, the formation of 3,4-dimethylbenzenesulfonic acid (4-isomer) is thermodynamically favored. Sulfonation is a reversible reaction. At elevated temperatures (>80°C), any kinetically formed 3-isomer undergoes protiodesulphonation and rearranges to the more stable 4-isomer.

Key Mechanistic Insight:

  • Kinetic Control (Low Temp): Mixture of 3- and 4-isomers.

  • Thermodynamic Control (High Temp): >95% conversion to 3,4-dimethylbenzenesulfonic acid.

ReactionPathway Start o-Xylene (1,2-Dimethylbenzene) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + SO3 Oleum Oleum (20% SO3) Electrophile Source Oleum->Intermediate KineticProd 3-Isomer (Sterically Hindered) Intermediate->KineticProd Fast, Low Temp (<20°C) ThermoProd 3,4-Dimethylbenzenesulfonic Acid (Major Product) Intermediate->ThermoProd Stable, High Temp (>80°C) KineticProd->Intermediate Reversible (Rearrangement)

Figure 1: Reaction pathway illustrating the thermodynamic preference for the 4-isomer.

Safety Directive: Handling Oleum

WARNING: Oleum is one of the most hazardous reagents in the organic laboratory. It reacts explosively with water and produces choking fumes of


.
  • Engineering Controls: All operations must be performed in a high-efficiency fume hood. Ensure the sash is as low as possible.

  • PPE:

    • Gloves: Double-gloving recommended. Inner: Nitrile. Outer: Heavy-duty Butyl rubber or Neoprene (Gauntlet style).

    • Eye/Face: Chemical splash goggles AND a full face shield.

    • Body: Acid-resistant chemical apron over a lab coat.

  • Quenching Hazard: Never add water directly to oleum. Always add the reaction mixture dropwise to ice/water with vigorous stirring.

Materials & Equipment

Reagents
ReagentSpecificationRole
o-Xylene >99% Purity, AnhydrousSubstrate
Oleum 20% Free

Sulfonating Agent
Sodium Chloride ACS Reagent GradeSalting out agent (if isolating Na salt)
Ice Crushed, from DI waterQuenching medium
Equipment
  • 3-Neck Round Bottom Flask (RBF) (borosilicate glass).

  • Pressure-equalizing addition funnel (with Teflon stopcock).

  • Mechanical overhead stirrer (Teflon blade) – Magnetic stirring is insufficient due to viscosity changes.

  • Thermocouple/Digital Thermometer.

  • Reflux condenser with drying tube (

    
     or Drierite).
    
  • Ice/Salt bath and Oil bath.[1]

Experimental Protocol

Phase 1: Setup and Addition (Kinetic Phase)
  • System Preparation: Oven-dry all glassware. Assemble the 3-neck flask with the mechanical stirrer, thermometer, and addition funnel. Attach the drying tube to the condenser outlet to prevent atmospheric moisture ingress.

  • Charging: Charge the flask with 10.6 g (0.10 mol) of o-xylene .

  • Cooling: Cool the flask to 0–5°C using an ice/salt bath.

  • Reagent Loading: Carefully transfer 10.0 mL (~19 g) of 20% Oleum into the addition funnel.

    • Note: This represents a slight molar excess of

      
      /
      
      
      
      to drive the reaction.
  • Controlled Addition: Add the oleum dropwise to the o-xylene.

    • CRITICAL: Maintain internal temperature below 20°C . The reaction is highly exothermic.[1][2]

    • Observation: The mixture will darken and become viscous. Ensure stirring speed is sufficient to mix the biphasic system (initially) until it becomes homogeneous.

Phase 2: Heating (Thermodynamic Phase)
  • Ramp: Once addition is complete, remove the ice bath. Allow the mixture to reach room temperature (~25°C) over 15 minutes.

  • Isomerization: Swap the cooling bath for an oil bath. Heat the mixture to 90–100°C for 2 hours .

    • Why? This heat step ensures complete conversion of any unreacted xylene and rearranges the sterically hindered 3-isomer to the desired 4-isomer.

  • Completion Check: Take a 1-drop aliquot and add it to 1 mL of water. If the solution is clear (no oily droplets), the hydrophobic xylene has been fully consumed.

Phase 3: Workup and Isolation (Sodium Salt Method)
  • Quenching: Prepare a beaker with 100 g of crushed ice .

  • Transfer: Pour the hot reaction mixture slowly onto the ice with vigorous stirring.

    • Safety: Expect hissing and steam. Do not rush.

  • Salting Out: To the resulting clear acidic solution, add 30 g of Sodium Chloride (NaCl) slowly while stirring.

    • Mechanism:[3][4][5][6] The common ion effect (

      
      ) precipitates sodium 3,4-dimethylbenzenesulfonate.
      
  • Crystallization: Cool the beaker to 0–4°C for 1 hour. White to off-white plates should crystallize.

  • Filtration: Filter the solid using a Buchner funnel. Wash with a small amount of ice-cold saturated NaCl solution.

    • Note: Do not wash with pure water, as the product is highly water-soluble.

  • Drying: Dry the solid in a vacuum oven at 60°C to constant weight.

Workflow Setup Setup: 3-Neck Flask Dry Atmosphere Addition Addition Phase Add Oleum to o-Xylene Temp < 20°C Setup->Addition Heating Thermodynamic Phase Heat to 100°C for 2h Ensures 4-Isomer Addition->Heating Exotherm Control Quench Quench Pour into Crushed Ice Heating->Quench Completion Check Isolation Isolation Add NaCl (Salting Out) Filter Precipitate Quench->Isolation

Figure 2: Step-by-step experimental workflow for the sulfonation process.

Process Analytics & Quality Control

To verify the isomer ratio (3,4- vs 2,3- isomer), High-Performance Liquid Chromatography (HPLC) is the standard method.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (containing 0.1%

    
    ) [20:80 v/v].
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Sulfonic acid absorption).

  • Expected Retention: The 3,4-isomer is less polar than the di-sulfonated byproducts but distinct from the 2,3-isomer due to symmetry differences.

Typical Results:

Component Retention Time (approx) Target Composition
3,4-Dimethylbenzenesulfonic acid 4.5 min > 95%
2,3-Dimethylbenzenesulfonic acid 3.8 min < 4%

| Sulfones (Byproduct) | > 10 min | < 1% |

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black/Charred Reaction Mix Temperature too high during addition.Ensure internal temp stays <20°C during oleum addition.[1] Add slower.
Low Yield / No Precipitate Product too soluble in water.Increase NaCl concentration (saturation) or use HCl gas to precipitate the free acid.
High Sulfone Content Localized excess of

or poor mixing.
Increase stirring speed (RPM). Ensure dropwise addition.
Oily droplets after heating Incomplete reaction.Check oleum quality (may have absorbed water). Increase reaction time at 100°C.

References

  • SIELC Technologies. (2018).[7] Separation of 2,4-Dimethylbenzenesulfonic acid. Retrieved from [Link]

  • Organic Syntheses. Sulfonation of Aromatic Hydrocarbons. (General Reference for EAS conditions). Retrieved from [Link]

  • National Institutes of Health (NIH). Safety Data Sheet: Oleum. Retrieved from [Link]

Sources

laboratory scale synthesis of 2,3-dimethylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2,3-Dimethylbenzenesulfonic Acid

Executive Summary & Strategic Analysis

The Challenge of Regioselectivity: The synthesis of This compound (2,3-DBSA) presents a classic problem in aromatic substitution: steric control. Direct sulfonation of o-xylene (1,2-dimethylbenzene) is kinetically driven to the less hindered 4-position, yielding predominantly 3,4-dimethylbenzenesulfonic acid (also known as 4-sulfonic acid). The target 3-position is "vicinal"—sandwiched between a methyl group and the ring hydrogen—making it sterically inaccessible to bulky electrophiles like sulfur trioxide (


) under standard conditions.

The Solution: To guarantee regiochemical fidelity, this protocol rejects direct electrophilic substitution in favor of a nucleophilic substitution via a diazonium intermediate (Meerwein Reaction) . By starting with 2,3-dimethylaniline , the nitrogen functionality serves as a fixed anchor for the sulfonic acid group. This route ensures 100% regioselectivity, bypassing the isomer separation issues inherent in direct sulfonation.

Workflow Overview:

  • Diazotization: Conversion of 2,3-dimethylaniline to its diazonium salt.

  • Meerwein Chlorosulfonation: Copper-catalyzed coupling with sulfur dioxide to form 2,3-dimethylbenzenesulfonyl chloride.

  • Hydrolysis: Conversion of the sulfonyl chloride to the target sulfonic acid.

Visualizing the Pathway

The following diagram illustrates the critical difference between the failed direct sulfonation route and the successful aniline-based protocol.

G cluster_0 Direct Sulfonation (Avoid) cluster_1 Recommended Protocol: Meerwein Route o_xylene o-Xylene (1,2-Dimethylbenzene) wrong_product 3,4-Dimethylbenzenesulfonic Acid (MAJOR PRODUCT) o_xylene->wrong_product H2SO4/SO3 Steric Control aniline 2,3-Dimethylaniline diazo Diazonium Salt (Intermediate) aniline->diazo NaNO2, HCl < 5°C sulfonyl_cl 2,3-Dimethylbenzenesulfonyl Chloride diazo->sulfonyl_cl SO2, CuCl2 AcOH target 2,3-Dimethylbenzenesulfonic Acid sulfonyl_cl->target Hydrolysis (H2O/Heat)

Caption: Comparison of synthetic routes. Direct sulfonation yields the incorrect isomer (Red). The Aniline/Meerwein route guarantees the 2,3-isomer (Green).

Experimental Protocol

Phase 1: Diazotization of 2,3-Dimethylaniline

Objective: Generate the electrophilic diazonium species in situ.

Reagents & Equipment:

Reagent MW ( g/mol ) Equiv. Mass/Vol Notes
2,3-Dimethylaniline 121.18 1.0 12.1 g (0.1 mol) Starting Material
Hydrochloric Acid (37%) 36.46 2.5 ~25 mL Solvent/Reactant
Sodium Nitrite (NaNO₂) 69.00 1.1 7.6 g Dissolved in 15 mL H₂O

| Ice | - | - | ~50 g | Temp Control |

Procedure:

  • Dissolution: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 12.1 g of 2,3-dimethylaniline in 25 mL of conc. HCl and 25 mL of water.

  • Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5°C . The amine hydrochloride may precipitate; vigorous stirring is essential to maintain a suspension.

  • Diazotization: Add the sodium nitrite solution dropwise via an addition funnel.

    • Critical Control Point: Maintain temperature below 5°C to prevent decomposition of the diazonium salt to phenols.

    • Endpoint: The mixture should become a clear to slightly turbid yellow solution. Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid).

Phase 2: Meerwein Chlorosulfonation

Objective: Convert the diazonium group to a sulfonyl chloride using


 and a copper catalyst.

Reagents:

Reagent Role Quantity
Sulfur Dioxide (SO₂) Reactant Saturated solution
Glacial Acetic Acid Solvent 100 mL
Copper(II) Chloride (CuCl₂) Catalyst 2.5 g

| Water | Solvent | 10 mL |

Procedure:

  • Preparation of SO₂ Solution: In a separate 500 mL flask, saturate 100 mL of glacial acetic acid with sulfur dioxide gas (bubbled from a cylinder) until the weight increases by approx. 30g.

  • Catalyst Addition: Dissolve 2.5 g of CuCl₂ in 5 mL of water and add to the SO₂/acetic acid mixture.

  • Coupling: Pour the cold diazonium solution (from Phase 1) in small portions into the vigorously stirred SO₂ mixture.

    • Observation: Nitrogen gas evolution will be vigorous. Use a large vessel to accommodate foaming.

    • Temperature: Allow the temperature to rise naturally to room temperature (20–25°C) as the reaction proceeds.

  • Completion: Stir for 1 hour after gas evolution ceases.

  • Isolation: Pour the reaction mixture into 400 mL of ice water. The 2,3-dimethylbenzenesulfonyl chloride will separate as an oil or solid.

  • Extraction: Extract with dichloromethane (3 x 50 mL). Wash the organic layer with water (2x) and brine (1x). Dry over

    
     and evaporate the solvent.
    
    • Yield Check: Expected yield of sulfonyl chloride is 70–80%.

Phase 3: Hydrolysis to Sulfonic Acid

Objective: Convert the sulfonyl chloride to the free acid.

Procedure:

  • Hydrolysis: Suspend the crude sulfonyl chloride in 50 mL of water containing a catalytic amount of sulfuric acid (or use 10% NaOH if the sodium salt is desired, then acidify).

  • Reflux: Heat the mixture to reflux (100°C) for 2–4 hours. The oily sulfonyl chloride will dissolve into the aqueous phase as it converts to the hydrophilic sulfonic acid.

  • Purification (Crystallization):

    • Cool the solution.

    • If the free acid is a liquid or highly hygroscopic (common for simple alkylbenzenesulfonic acids), convert to the sodium salt for isolation: Neutralize with NaOH, evaporate to dryness, and recrystallize from ethanol/water.

    • Alternative: For the free acid, use azeotropic drying with toluene (Dean-Stark trap) to remove water, yielding the anhydrous acid.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline solid (or hygroscopic syrup)Visual
¹H NMR (D₂O) Distinct aromatic signals; Methyl singlets at ~2.3 and ~2.4 ppmNMR
Regiochemistry Absence of para-coupling patterns (AB quartet typical of 3,4-isomer)NMR/HPLC
Melting Point Varies by hydration state (Reference standard required)DSC/Capillary

Self-Validating Check:

  • NMR Analysis: The 2,3-isomer possesses a plane of symmetry only if substituents are ignored, but magnetically, the aromatic protons are distinct.

    • 2,3-isomer: Aromatic protons at positions 4, 5,[1] 6. You expect a specific splitting pattern (doublet, triplet, doublet).

    • 3,4-isomer (Contaminant): Aromatic protons at 2, 5, 6. The proton at position 2 (isolated singlet) is a tell-tale sign of the wrong isomer. If you see an aromatic singlet, your synthesis failed or rearranged.

Safety & Handling (HSE)

  • Diazonium Salts: Potentially explosive if dried. Keep in solution and cold. Process immediately.

  • Sulfur Dioxide: Toxic inhalation hazard.[2] All operations involving SO₂ must be performed in a functioning fume hood.

  • 2,3-Dimethylaniline: Toxic by inhalation, skin contact, and ingestion.[2] Methemoglobinemia hazard. Wear double nitrile gloves and a respirator if powder handling is required outside a hood.

References

  • Meerwein, H., et al. (1957).[3] "Über die Herstellung aromatischer Sulfonsäurechloride aus Diazoniumsalzen" (On the preparation of aromatic sulfonyl chlorides from diazonium salts). Chemische Berichte, 90(6), 841-852.

  • Sigma-Aldrich. (2023). "2,3-Dimethylaniline Product Specification & Safety Data Sheet."

  • Wellinga, K., & Eussen, J. H. (1990).[3] "Process for the preparation of sulfonyl chlorides."[4] U.S. Patent 4,927,452.[3]

  • PubChem. (2023). "this compound - Compound Summary." National Library of Medicine.

Sources

Technical Guide: 2,3-Dimethylbenzenesulfonic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2,3-dimethylbenzenesulfonic acid (2,3-DBSA), a specialized arylsulfonic acid used in pharmaceutical development. While often overshadowed by its isomer mixtures (generic xylenesulfonic acid) or analogs (p-toluenesulfonic acid), the 2,3-isomer offers unique steric and electronic properties critical for precision salt selection , catalysis , and solubility modulation .

Executive Summary & Chemical Profile

In pharmaceutical sciences, This compound (CAS: 25241-16-1) serves three primary functions:

  • Counter-ion for API Salt Formation: It provides a lipophilic, non-toxic anion (2,3-xylenesulfonate) that can induce crystallization in bases that fail to crystallize with standard tosylates or besylates due to its unique vicinal methyl steric hindrance.

  • Hydrotrope (Sodium Salt): Increases the aqueous solubility of hydrophobic drugs via stack-type aggregation.

  • Acid Catalyst: A strong organic acid (

    
    ) used in "green" synthesis as a recoverable alternative to mineral acids.
    
PropertyDataRelevance
IUPAC Name This compoundSpecific isomer purity is critical for API crystallization.
Molecular Formula

MW: 186.23 g/mol .[1][2][3]
Acidity (

)
~ -2.8 (Strong Acid)Sufficient to protonate weak bases (

> 2).
Solubility High in water, alcohols; Low in non-polar solvents.Ideal for homogeneous catalysis and aqueous hydrotropy.
Sterics Ortho-meta vicinal methyls.Creates a "thicker" planar molecule than p-TSA, altering crystal packing.

Application I: Precision Salt Selection (The "Xylenesulfonate" Salt)

The Scientific Rationale

When developing a basic Active Pharmaceutical Ingredient (API), selecting the correct counter-ion is critical for bioavailability and stability. While p-toluenesulfonic acid (tosylate) is the industry standard, it often leads to polymorphism or solvates. Why switch to 2,3-DBSA?

  • Orthogonal Packing: The 2,3-substitution pattern disrupts the "herringbone" packing typical of simple sulfonates, often forcing the lattice into a unique, stable polymorph.

  • Lipophilicity: The extra methyl group increases the lipophilicity of the salt compared to besylates, potentially improving membrane permeability of the ion pair.

Protocol 1: 2,3-DBSA Salt Screening Workflow

Objective: Identify a stable, crystalline 2,3-dimethylbenzenesulfonate salt of a basic API.

Materials:

  • API (Free Base, >98% purity).

  • This compound (anhydrous or hydrate, >98% isomer purity).

  • Solvents: Methanol (MeOH), Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Stoichiometric Calculation:

    • Calculate 1.05 equivalents of 2,3-DBSA relative to the API.

    • Note: A slight excess ensures complete protonation, but avoid large excesses to prevent hygroscopic acid inclusion.

  • Dissolution (The "Common Solvent" Approach):

    • Dissolve 100 mg of API in the minimum volume of warm solvent (e.g., 50°C MeOH).

    • Separately, dissolve 2,3-DBSA in the same solvent.

    • Critical Step: Add the acid solution slowly to the base solution with stirring. Rapid addition can trap impurities.

  • Crystallization Triggers:

    • Method A (Cooling): Cool the mixture slowly to Room Temperature (RT), then to 4°C.

    • Method B (Anti-solvent): If no precipitate forms, add EtOAc or Heptane dropwise until turbidity persists.

    • Method C (Vapor Diffusion): Place the open vial inside a larger jar containing an anti-solvent (e.g., diethyl ether).

  • Harvest & Characterization:

    • Filter crystals via vacuum filtration.

    • Validation: Analyze via XRPD (X-Ray Powder Diffraction) to confirm crystallinity and DSC (Differential Scanning Calorimetry) to determine melting point/polymorphism.

Visualization: Salt Selection Logic

SaltScreening Start Start: API Free Base CheckPka Check pKa Difference (pKa Base - pKa Acid > 3?) Start->CheckPka SelectAcid Select 2,3-DBSA (Target: Unique Crystal Packing) CheckPka->SelectAcid Yes SolventScreen Solvent System Screen (MeOH, IPA, Acetone) SelectAcid->SolventScreen Precipitation Induce Precipitation (Cooling/Anti-solvent) SolventScreen->Precipitation Result Crystalline Solid? Precipitation->Result Success Characterize Salt (XRPD, DSC, NMR) Result->Success Yes Fail Try 2,4-isomer or Switch Counter-ion Result->Fail No (Oil/Gum)

Caption: Decision tree for selecting and validating 2,3-DBSA as a counter-ion during pre-formulation.

Application II: Acid Catalysis in Organic Synthesis

The Scientific Rationale

2,3-DBSA is a "green" hydrotropic acid. Unlike sulfuric acid (which causes charring/oxidation) or HCl (volatile), 2,3-DBSA is stable, non-volatile, and can often be recovered from aqueous waste streams. It is particularly effective for Fischer Esterification and Friedel-Crafts Alkylations where the substrate is hydrophobic; the "xylenes" tail helps solubilize the reactant in the acidic phase.

Protocol 2: Catalytic Synthesis of Bis(indolyl)methanes

A model reaction demonstrating the utility of 2,3-DBSA in condensing indoles with aldehydes.

Reagents:

  • Indole (2.0 mmol)[4]

  • Benzaldehyde (1.0 mmol)

  • 2,3-DBSA Catalyst (5 mol%)

  • Solvent: Water-Ethanol (1:1) or Acetonitrile.[4][5]

Procedure:

  • Charge: In a round-bottom flask, combine Indole and Benzaldehyde in the solvent.

  • Catalyst Addition: Add 2,3-DBSA (5 mol%). The mixture may turn slightly pink/orange (characteristic of indole activation).

  • Reaction: Stir at Room Temperature. Monitor via TLC (Thin Layer Chromatography).[4]

    • Insight: 2,3-DBSA acts as a surfactant-catalyst, creating micelles that accelerate the reaction in aqueous media.

  • Work-up (Self-Validating Step):

    • Add water.[6][7] The product (Bis(indolyl)methane) usually precipitates due to high hydrophobicity.

    • Filter the solid.

    • Catalyst Recovery: The filtrate contains the 2,3-DBSA. It can be concentrated and reused, validating the "Green" aspect.

Critical Quality Attribute: Genotoxic Impurity Control

Warning: When using sulfonic acids in the presence of alcohols (MeOH, EtOH, IPA), there is a risk of forming Alkyl Arylsulfonates (e.g., Methyl 2,3-dimethylbenzenesulfonate). These are potential Genotoxic Impurities (GTIs) .

Mechanism of Formation


  • R: 2,3-dimethylphenyl group.

  • R': Methyl, Ethyl, or Isopropyl group.

Protocol 3: GTI Risk Mitigation Strategy
  • Avoid Anhydrous Alcohols: Always include a small percentage of water (>1-2%) in crystallization solvents. Water pushes the equilibrium to the left (hydrolysis of the ester), preventing GTI accumulation.

  • Process Order: Add the acid to the base (in non-alcoholic solvent if possible) before introducing alcohols, or use the acid as a pre-formed aqueous solution.

  • Analytical Monitoring:

    • Method: GC-MS (Gas Chromatography - Mass Spectrometry) or LC-MS/MS.

    • Limit: The Threshold of Toxicological Concern (TTC) is typically < 1.5 µ g/day .

    • Derivatization: Direct injection is preferred, but derivatization with N-nucleophiles can enhance sensitivity.

Visualization: Impurity Control Pathway

GTIControl Reactants 2,3-DBSA + Alcohol (Solvent) Equilibrium Equilibrium State Reactants->Equilibrium GTI Alkyl Sulfonate Ester (GENOTOXIC) Equilibrium->GTI Anhydrous Conditions SafeSalt Safe API Salt Equilibrium->SafeSalt Water Present (Hydrolysis) Water Water (>2%) Water->Equilibrium Shifts Left

Caption: Mechanism of potential genotoxic impurity formation and the mitigation strategy using water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 172623, this compound. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][8] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection methodologies).

  • ICH Harmonised Guideline.Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).
  • Prajapati, D., & Gohain, M. (2010).Applications of arylsulfonic acids in organic synthesis.
  • Australian Government Department of Health. Human Health Tier II Assessment: Benzenesulfonic acid, dimethyl-, sodium salt. Retrieved from [Link]

Sources

Application Note: Strategic Late-Stage Functionalization of Pyrazole-Based Agrochemicals via Iridium-Catalyzed C-H Borylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In modern agrochemical discovery, the "Make-Test-Analyze" cycle is often bottlenecked by the synthesis of complex analogs. Traditional de novo synthesis is slow and resource-intensive. Late-Stage Functionalization (LSF) offers a paradigm shift: directly modifying the C-H bonds of fully assembled active ingredients (AIs) to generate libraries of analogs for resistance management and physicochemical optimization (logP, solubility).

This guide focuses on the Iridium-catalyzed C-H borylation of pyrazole-carboxamide scaffolds (a core motif in SDHI fungicides like Fluxapyroxad and Penthiopyrad). Unlike electrophilic aromatic substitution (SEAr), which is governed by electronics, this protocol is sterically controlled , granting access to previously inaccessible positions on the heteroaromatic ring.

Mechanistic Principles

Understanding the catalytic cycle is prerequisite to troubleshooting. The active catalyst is not the pre-catalyst dimer, but a transient Iridium(III) tris-boryl species generated in situ.

Figure 1: Iridium(III) Tris-Boryl Catalytic Cycle

The cycle proceeds via an Ir(III)/Ir(V) manifold. The steric bulk of the bipyridine ligand dictates the regioselectivity, forcing activation at the least hindered C-H bond.

CH_Activation_Mechanism PreCat Pre-Catalyst [Ir(OMe)(cod)]2 + Ligand ActiveSpecies Active Species [Ir(L)(Bpin)3] PreCat->ActiveSpecies HBpin / -cod OA Oxidative Addition C-H Bond Cleavage ActiveSpecies->OA + Substrate (Ar-H) Intermediate Ir(V) Intermediate [Ir(L)(Bpin)3(H)(Ar)] OA->Intermediate Steric Selection RE Reductive Elimination Product Release Intermediate->RE - HBpin RE->ActiveSpecies Regeneration Product Borylated Product Ar-Bpin RE->Product

Caption: The Ir(III)/Ir(V) catalytic cycle. Steric demands of the ligand (L) drive regioselectivity away from bulky substituents.

Application Note: Reaction Optimization

Before scale-up, reaction parameters must be tuned to balance conversion vs. protodeborylation (a common failure mode in heterocycles).

Ligand & Solvent Effects on Pyrazole Borylation

Substrate: 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide derivative.

ParameterVariationConversion (%)Yield (Isolated)Notes
Ligand dtbpy >98% 92% Standard. High steric control.
Ligandtmphen85%78%Faster rate, but lower stability.
Liganddmesbpy60%55%Too sterically crowded for this substrate.
Solvent MTBE 95% 89% Green solvent choice. Easy workup.
SolventTHF>98%88%Harder to remove B2pin2 byproducts.
SolventDioxane90%82%High BP difficult for thermal-sensitive products.

Expert Insight: While THF is the standard academic solvent, MTBE (Methyl tert-butyl ether) is superior for process chemistry. It allows for a simple aqueous wash to remove the ligand and catalyst residues, which are often soluble in THF but less so in MTBE/Water partitions.

Detailed Protocol: 10g Scale Synthesis

Objective: Late-stage C-H borylation of a Fluxapyroxad analog precursor.

Materials
  • Substrate: Pyrazole-carboxamide core (10.0 g, 1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B2pin2) (0.65 equiv relative to C-H bonds; typically 1.1 equiv total).

  • Catalyst Precursor: [Ir(OMe)(cod)]2 (1.5 mol %)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %)

  • Solvent: Anhydrous MTBE (degassed).

Step-by-Step Methodology
  • Inerting: Charge a 250 mL 3-neck round bottom flask equipped with a reflux condenser and internal temperature probe. Cycle Nitrogen/Vacuum (3x) to remove O2. Note: Oxygen inhibits the active Ir(III) species.

  • Catalyst Formation: In a glovebox or under positive N2 flow, add [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3.0 mol%). Add 20 mL degassed MTBE. Stir at RT for 10 mins until the solution turns deep brown/red (formation of active species).

  • Reagent Addition: Add B2pin2 (1.1 equiv) and the Pyrazole Substrate (10.0 g). Dilute with remaining MTBE to 0.5 M concentration.

  • Reaction: Heat to mild reflux (55°C internal). Monitor by HPLC or GC-FID every 2 hours.

    • Checkpoint: Look for the disappearance of the starting material peak. Do not overheat (>80°C) as pyrazole-Bpin esters can undergo protodeborylation.

  • Quench & Workup:

    • Cool to RT.

    • Crucial Step: Add 50 mL of MeOH to quench excess B2pin2 (forms volatile MeOBpin).

    • Concentrate under reduced pressure.

    • Pass the crude residue through a short pad of silica gel (eluting with 10% EtOAc/Hexanes) to remove the Iridium black.

  • Crystallization: Recrystallize from Heptane/IPA to obtain the pure boronate ester.

Workflow: From Screening to Production

This diagram outlines the decision matrix for scaling up an LSF campaign.

Figure 2: Process Development Workflow

ScaleUp_Workflow Screen HTS Screening (24-well plate) Opt Parameter Optimization (Solvent/Temp) Screen->Opt Hit ID Scale Scale-Up (10g) Safety Calorimetry Opt->Scale Yield >85% Purify Purification (Silica/Cryst) Scale->Purify Conversion Complete QC QC Analysis (Pd/Ir levels) Purify->QC Isolation QC->Scale Fail (High Metal)

Caption: The critical path from High-Throughput Screening (HTS) to validated 10g scale-up.

Troubleshooting & "Trustworthiness" Checks

A self-validating protocol requires built-in checks to ensure data integrity.

Protodeborylation (The "Hidden" Yield Killer)
  • Symptom: Conversion looks high by GC, but isolated yield is low.

  • Cause: Heterocyclic boronate esters (especially 2-pyridyl or pyrazolyl) are hydrolytically unstable on silica gel.

  • Validation: Run a 2D-TLC stability test. Spot the reaction mixture, wait 10 mins, then elute. If the product spot smears or reverts to baseline, the boronate is decomposing.

  • Fix: Use neutral alumina instead of silica, or proceed immediately to the next step (Suzuki coupling) in a "telescoped" one-pot process.

Metal Scavenging (Safety)
  • Issue: Iridium is toxic and expensive.

  • Protocol: Use QuadraPure™ TU (thiourea scavenger) or similar resin during the workup. Stir the crude solution with 10 wt% scavenger for 4 hours.

  • Limit: Target <10 ppm Ir in the final AI.

References

  • Hartwig, J. F. (2016). Evolution of C–H Bond Functionalization from Methane to Complex Molecules. Chemical Society Reviews. Link

  • Miyaura, N., et al. (2002). Iridium-Catalyzed Borylation of Arenes and Heteroarenes via C–H Activation. Chemical Reviews. Link

  • Jeschke, P. (2016). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link

  • Fyfe, J. W. B., & Watson, A. J. B. (2017). Recent Developments in Organoboron Chemistry: Old Dogs, New Tricks. Chem. Link

  • Eastgate, M. D., et al. (2019). Applications of the 12 Principles of Green Chemistry in the Crop Protection Industry. Organic Process Research & Development. Link

Troubleshooting & Optimization

improving yield of 2,3-dimethylbenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential hydrotrope and intermediate in chemical synthesis, 2,3-dimethylbenzenesulfonic acid is synthesized via the electrophilic aromatic sulfonation of o-xylene. While the reaction appears straightforward, achieving high yield and purity can be challenging due to the formation of isomeric byproducts and sulfones. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize this synthesis.

As Senior Application Scientists, we present this guide based on established chemical principles and field-proven insights to ensure you can navigate the complexities of the synthesis with confidence.

Synthesis Overview: The Chemistry of o-Xylene Sulfonation

The synthesis of this compound is an electrophilic aromatic substitution reaction. The electrophile, typically sulfur trioxide (SO₃) or its protonated form, attacks the electron-rich aromatic ring of o-xylene. The methyl groups are activating and ortho-, para-directing. In o-xylene, this leads to potential substitution at positions 3, 4, and 5.

The primary products are the 3-sulfonated (this compound) and 4-sulfonated (3,4-dimethylbenzenesulfonic acid) isomers. The ratio of these products is highly dependent on reaction conditions. Steric hindrance from the two adjacent methyl groups makes substitution at the 3-position (to form the desired 2,3-isomer) more challenging compared to the less hindered 4-position.[1] Therefore, careful control over the reaction parameters is critical to maximize the yield of the desired 2,3-isomer.

Detailed Experimental Protocol: A Validated Approach

This protocol outlines a standard procedure for the synthesis of this compound. It is designed to be a self-validating system with clear checkpoints.

Materials and Equipment:

  • o-Xylene (Reagent Grade)

  • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

  • Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

  • Ice bath

  • Heating mantle

  • Beaker with crushed ice

  • Sodium chloride (for salting out, optional)

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1.0 mole equivalent of o-xylene.

  • Addition of Sulfonating Agent: Cool the flask in an ice bath. With continuous stirring, slowly add 1.2 mole equivalents of concentrated sulfuric acid dropwise from the dropping funnel. Maintain the temperature below 20°C to control the initial exothermic reaction.[2]

  • Reaction: After the addition is complete, remove the ice bath. Heat the reaction mixture to 80-100°C using a heating mantle.[2]

  • Monitoring: Maintain this temperature for 2-3 hours with vigorous stirring. To monitor the reaction's progress, periodically take a small aliquot of the mixture and test its solubility in water. The reaction is considered complete when the organic layer (unreacted o-xylene) is fully miscible with water.[2][3]

  • Workup - Quenching and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the cooled reaction mixture into the ice water with constant stirring. This will cause the this compound to precipitate.[2]

  • Isolation: To maximize recovery, you can "salt out" the product by adding sodium chloride to the aqueous mixture.[2] Collect the precipitated solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot water. If the solution has colored impurities, add a small amount of activated charcoal and heat briefly.[2] Hot filter the solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.[2]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Visualizing the Process

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Phase A 1. Add o-Xylene to Flask B 2. Cool Flask in Ice Bath A->B C 3. Add H₂SO₄ Dropwise (<20°C) B->C D 4. Heat Mixture (80-100°C, 2-3h) C->D E 5. Cool to RT D->E Monitor for completion F 6. Pour into Ice Water E->F G 7. 'Salt Out' (Optional) F->G H 8. Vacuum Filtration G->H I 9. Recrystallize from Hot Water H->I Crude Product J 10. Hot Filter (if Charcoal Used) I->J K 11. Cool to Induce Crystallization J->K L 12. Vacuum Filter & Dry K->L M M L->M Pure Product

Regiochemistry of o-Xylene Sulfonation

// Nodes oXylene [label="o-Xylene"]; Electrophile [label="+ SO₃/H₂SO₄", shape=plaintext, fontcolor="#EA4335"]; TransitionState [label="σ-complex\n(intermediate)", shape=ellipse, style=dashed, fillcolor="#F1F3F4"]; Product_23 [label="2,3-dimethyl-\nbenzenesulfonic acid\n(Desired Product)", shape=box, style=rounded, fillcolor="#E6F4EA"]; Product_34 [label="3,4-dimethyl-\nbenzenesulfonic acid\n(Major Isomer)", shape=box, style=rounded, fillcolor="#FEF7E0"];

// Edges oXylene -> Electrophile [arrowhead=none, style=dashed, color="#5F6368"]; Electrophile -> TransitionState [color="#EA4335"]; TransitionState -> Product_23 [label=" Path A\n(Sterically Hindered)", fontsize=9, fontcolor="#5F6368"]; TransitionState -> Product_34 [label=" Path B\n(Less Hindered)", fontsize=9, fontcolor="#5F6368"]; } DOT Caption: Isomer formation in o-xylene sulfonation.

Troubleshooting Guide

Question 1: My reaction yield is significantly lower than expected. What are the common causes and solutions?

  • Symptom: After workup and purification, the isolated mass of this compound is poor.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Recommended Action: Ensure the reaction is monitored correctly. Before quenching, confirm that an aliquot of the reaction mixture is completely soluble in water.[2][3] If not, extend the reaction time at 80-100°C for another hour and re-test. The use of a slight excess of the sulfonating agent can also help drive the reaction to completion.

    • Suboptimal Temperature: If the reaction temperature was too low, the rate of reaction will be slow, leading to incomplete conversion. Conversely, a temperature that is too high can promote side reactions.

      • Recommended Action: Use a calibrated thermometer and a reliable heating source (e.g., a temperature-controlled heating mantle) to maintain the reaction temperature within the optimal 80-100°C range.

    • Loss During Workup: The product is water-soluble, and significant amounts can be lost if too much water is used during quenching or recrystallization.

      • Recommended Action: Use the minimum amount of ice/water necessary for precipitation. To improve recovery from the aqueous solution, add sodium chloride to "salt out" the product, which decreases its solubility in the aqueous phase.[2] During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product.

Question 2: My final product is a dark, oily substance instead of a crystalline solid. Why did this happen?

  • Symptom: The product does not crystallize properly and appears as a viscous, often dark-colored, oil.

  • Potential Causes & Solutions:

    • Presence of Impurities: The most common cause is the presence of unreacted starting material, isomeric byproducts, or sulfones, which can act as eutectic impurities and prevent crystallization.

      • Recommended Action: First, ensure the reaction went to completion (see Question 1). For purification, attempt to wash the oily product with a small amount of a non-polar solvent like hexane to remove any unreacted o-xylene. Then, proceed with recrystallization from water. The addition of activated charcoal during this step can help remove colored impurities.[2]

    • Excess Water: The product can exist as a hydrate, and excessive water can lead to an oily appearance.

      • Recommended Action: After isolation, ensure the product is dried thoroughly under vacuum. If it remains oily, try dissolving it in a minimal amount of hot water and re-precipitating it by cooling slowly.

Question 3: I've identified a significant amount of 3,4-dimethylbenzenesulfonic acid in my product. How can I improve the isomeric ratio?

  • Symptom: Analytical testing (e.g., HPLC, NMR) shows a high percentage of the 3,4-isomer and a low percentage of the desired 2,3-isomer.

  • Potential Causes & Solutions:

    • Kinetic vs. Thermodynamic Control: The sulfonation of o-xylene is sensitive to reaction conditions. The 3,4-isomer is often the kinetically favored product due to lower steric hindrance.[1]

      • Recommended Action: The regioselectivity of sulfonation can be influenced by the sulfonating agent and temperature. While specific conditions favoring the 2,3-isomer are not extensively documented in readily available literature, exploring milder sulfonating agents or slightly lower reaction temperatures for longer periods might alter the isomeric ratio. Aromatic sulfonation is a reversible reaction.[4] Running the reaction at a higher temperature for a prolonged time could potentially favor the thermodynamically more stable isomer, though this may also increase sulfone formation. Careful, systematic optimization of the reaction temperature and time is required.

Question 4: My reaction mixture turned very dark or black during heating, and I isolated a solid that is insoluble in water.

  • Symptom: The product is an insoluble, high-melting solid, and analysis indicates the presence of tetramethyldiphenyl sulfone.

  • Potential Causes & Solutions:

    • Sulfone Formation: This is a common side reaction in aromatic sulfonation, particularly at high temperatures or with a large excess of a strong sulfonating agent like oleum.[2][5] The sulfone is formed when a molecule of the sulfonic acid reacts with another molecule of the starting aromatic compound.

      • Recommended Action: The most effective way to prevent sulfone formation is to maintain strict temperature control and avoid excessively high temperatures (i.e., stay within the 80-100°C range). Also, avoid using a large excess of the sulfonating agent; a molar ratio of 1.1 to 1.2 (sulfonating agent to o-xylene) is generally sufficient. If sulfone has already formed, it can be difficult to remove. Since it is typically insoluble in water, it can be separated from the desired sulfonic acid by filtration of the aqueous solution after the quenching step.

Frequently Asked Questions (FAQs)

Q1: What is the best sulfonating agent to use? Concentrated H₂SO₄, oleum, or chlorosulfonic acid? A1: The choice depends on the desired reactivity.

  • Concentrated Sulfuric Acid (98%) is the most common and safest choice for laboratory scale, providing a good balance of reactivity and control.[3]

  • Fuming Sulfuric Acid (Oleum) is more reactive as it contains excess SO₃. It can lead to faster reaction times but also increases the risk of side reactions like sulfone formation and di-sulfonation if not carefully controlled.[6][7]

  • Chlorosulfonic Acid is also a very effective agent, but it releases HCl gas as a byproduct, which requires appropriate handling and scrubbing.[4][8] For most applications, concentrated sulfuric acid is the recommended starting point.

Q2: How can I analyze the purity and isomeric ratio of my final product? A2: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for both purity assessment and quantifying the ratio of sulfonic acid isomers.[9][10] A reverse-phase C18 column with an acidic aqueous mobile phase (e.g., water/acetonitrile with a small amount of phosphoric or formic acid) typically provides good separation.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the sulfonic acid to a more volatile ester.

Q3: What are the key safety precautions for this reaction? A3: This synthesis involves highly corrosive materials.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume Hood: The entire procedure, especially the handling of concentrated/fuming sulfuric acid and the quenching step, must be performed in a well-ventilated fume hood.

  • Handling Corrosives: Concentrated sulfuric acid and oleum are extremely dangerous and cause severe burns.[11] Always add the acid slowly to the organic compound, and perform the addition in an ice bath to dissipate heat. When quenching, always add the reaction mixture to ice/water, never the other way around, to avoid violent boiling and splashing.

Q4: Can this reaction be scaled up? A4: Yes, but careful consideration must be given to heat management. The sulfonation reaction is highly exothermic, especially during the initial addition of the acid. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is essential for safe scale-up. The rate of addition of the sulfonating agent must be carefully controlled to prevent a thermal runaway.

Data Summary Table

ParameterRecommended ConditionRationale / Impact on Yield & Purity
Reactant Ratio 1.1 - 1.2 moles H₂SO₄ per mole of o-xyleneA slight excess of acid drives the reaction to completion. Too much increases sulfone risk.
Addition Temp. < 20°CControls initial exotherm, preventing charring and early side reactions.
Reaction Temp. 80 - 100°CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 2 - 3 hours (or until miscible in water)Ensures complete conversion of the starting material.
Workup Pour into ice waterPrecipitates the product and safely dilutes the concentrated acid.
Purification Recrystallization from waterRemoves soluble impurities and unreacted starting materials.

References

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Cerfontain, H., Lambrechts, H. J. P., & Schaasberg-Nienhuis, Z. R. H. (1983). Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o- and m-xylene in aqueous sulfuric acid. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). CN1721398A - Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts.
  • Google Patents. (n.d.). Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt.
  • SIELC Technologies. (2018). 2,4-Dimethylbenzenesulfonic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonic acid, dimethyl-. PubChem Compound Database. Retrieved from [Link]

  • Nandadeep Chemicals. (n.d.). Xylene Sulfonic Acid (XSA) manufacturer. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Aromatic Sulphonation and Related Reactions. Retrieved from [Link]

  • Journal of Chemical Education. (1962). A student preparation: Sulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid.
  • Australian Government Department of Health. (2013). Benzenesulfonic acid, dimethyl-, sodium salt: Human health tier II assessment. Retrieved from [Link]

  • Google Patents. (n.d.). EP0111354B1 - Alkylxylene sulphonate compounds, their preparation and use.
  • Slideshare. (n.d.). Sulfonation of aromatic compounds. Retrieved from [Link]

  • ACS Omega. (2024). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. Retrieved from [Link]

  • University of Glasgow. (n.d.). THE MECHANISM OF AROMATIC SULPHON AT ION. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130850A - Method for purifying dimethyl sulfate.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the condensation of 2-formylbenzoic acid, aliphatic primary amines and diethyl phosphite in a batch microwave reactor. Retrieved from [Link]

Sources

Technical Support Center: Optimizing o-Xylene Sulfonation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation & Process Optimization Audience: Process Chemists, Drug Development Researchers Content Type: Troubleshooting Guide & FAQ

Introduction: The Fine Line Between Conversion and Purity

Welcome to the Technical Support Center for Aromatic Sulfonation. As Senior Application Scientists, we understand that sulfonation of o-xylene (1,2-dimethylbenzene) is deceptively simple. While the electrophilic aromatic substitution itself is textbook chemistry, achieving high regioselectivity for 3,4-dimethylbenzenesulfonic acid (the 4-isomer) while suppressing diaryl sulfones and the unwanted 2,3-isomer requires precise kinetic and thermodynamic control.

This guide moves beyond standard protocols to address the causality of failure modes. We focus on the "Selectivity Switch"—manipulating the active sulfonating species to dictate product distribution.

Module 1: Controlling Regioselectivity (The Isomer Problem)

Q: My HPLC shows a significant peak for the 2,3-isomer (3-sulfonic acid). How do I shift selectivity toward the 3,4-isomer?

A: You are likely using an overly aggressive sulfonating agent (e.g., high-percentage Oleum) which activates a less selective mechanistic pathway.

The Mechanism: Regioselectivity in o-xylene sulfonation is heavily dependent on the nature of the electrophile, which changes with acid concentration [1].

  • Pathway A (High Selectivity): In aqueous H₂SO₄ (<100%), the active species is predominantly

    
    . This species acts under kinetic control  and is highly sensitive to steric hindrance. It overwhelmingly favors the 4-position (para to one methyl, meta to the other) over the sterically crowded 3-position (ortho to one methyl, meta to the other).
    
  • Pathway B (Low Selectivity): In fuming sulfuric acid (Oleum), the active species is pyrosulfuric acid (

    
    ). This species is more reactive but less selective, significantly increasing the formation of the unwanted 3-isomer (up to 45%) [1].
    

Protocol Adjustment: To maximize the 3,4-isomer:

  • Reduce Acid Strength: Switch from Oleum to 98% H₂SO₄ .

  • Temperature Control: Maintain reaction temperature between 25°C and 40°C . High temperatures promote reversibility (thermodynamic control), which can redistribute isomers, but the 4-isomer is generally favored kinetically.

  • Validation: Monitor the reaction using HPLC. You should observe a shift from ~55:45 (4-isomer:3-isomer) to >90:10 ratio when dropping from Oleum to 98% H₂SO₄.

Visualization: The Selectivity Switch

IsomerSelectivity cluster_0 Acid Concentration Start o-Xylene Feed LowConc 98% H2SO4 (Active: H3SO4+) Start->LowConc Route A HighConc Oleum / SO3 (Active: H2S2O7) Start->HighConc Route B Prod4 3,4-Dimethylbenzenesulfonic Acid (Major Product) LowConc->Prod4 High Selectivity (>93%) Prod3 2,3-Dimethylbenzenesulfonic Acid (Unwanted Isomer) LowConc->Prod3 Minor (<7%) HighConc->Prod4 Low Selectivity (~55%) HighConc->Prod3 Significant (~45%)

Figure 1: Mechanistic divergence based on acid concentration. Pathway A (Green) is preferred for high isomeric purity.

Module 2: Suppressing Sulfone Formation (The "Sticky" Solid)

Q: The reaction mixture is becoming viscous or precipitating insoluble solids. What is happening?

A: You are forming bis(3,4-dimethylphenyl)sulfone . This is a common failure mode when the reaction runs "too dry" or with high local concentrations of SO₃.

The Cause: Sulfone formation is a bimolecular side reaction where the newly formed sulfonic acid (or its anhydride) reacts with a second molecule of o-xylene. This is favored by:

  • Excess SO₃: Free SO₃ is a potent dehydrating agent that promotes sulfone bridging.

  • High Temperature: Increases the rate of the desulfonative attack.

  • Low Acid:Hydrocarbon Ratio: Insufficient dilution allows product-reactant collisions.

Troubleshooting Protocol:

  • The "Sulfate" Inhibitor: Add sodium sulfate (Na₂SO₄) or an alkali metal sulfonate to the reaction mixture before adding the xylene. Research indicates that inorganic sulfates can inhibit sulfone formation by up to 50-70% by buffering the activity of the sulfonating species [2].

  • Solvent Dilution: If using liquid SO₃, employ a chlorinated solvent (e.g., dichloromethane) or liquid SO₂ to dilute the reactants and dissipate heat.

  • Quenching: Ensure rapid and turbulent quenching into water. Slow quenching allows the "sulfonic anhydride" intermediate to survive long enough to react with unreacted xylene.

Data Summary: Sulfone Mitigation Strategies

ParameterCondition favoring Sulfone (Avoid)Condition Minimizing Sulfone (Target)
Reagent Liquid SO₃ / 20-65% Oleum98% H₂SO₄ or Chlorosulfonic Acid
Stoichiometry Large excess of XyleneSlight excess of Acid (1.05 - 1.1 eq)
Additives NoneNa₂SO₄ (5-10 mol%) [2]
Temperature >100°C<40°C (controlled ramp)

Module 3: Isolation & Purification

Q: How do I separate the sulfonic acid from the excess sulfuric acid without generating massive waste?

A: Relying on crystallization alone often traps sulfuric acid in the lattice. Use a Phase-Selective Separation method.

The Protocol: Instead of neutralizing the entire mass (which creates gypsum sludge), exploit the solubility differences in aliphatic hydrocarbons.

  • The "Pentane" Wash:

    • After the reaction reaches completion, dilute the mixture slightly with water to break any anhydride species (target ~80-85% H₂SO₄ strength).

    • Add a low-boiling saturated hydrocarbon (e.g., n-pentane or iso-octane ) to the mixture [3].

    • Mechanism: The sulfonic acid is soluble in the aqueous sulfuric acid phase, but the impurities (unreacted xylene, sulfones) often partition or precipitate at the interface.

    • Advanced: For high-purity separation, some patents suggest that specific acid concentrations allow the sulfonic acid to phase-separate from the "spent" sulfuric acid when treated with specific aromatics, though this is complex to tune [3].

  • Purification via Barium Salts (Lab Scale):

    • If high purity is required for analytical standards, convert the crude acid to the barium salt (Ba(SO₃R)₂). Barium sulfate (BaSO₄) is insoluble, while barium xylene sulfonates are soluble in hot water.

    • Filter off the BaSO₄, then recrystallize the barium sulfonate.

    • Regenerate the free acid using a stoichiometric amount of H₂SO₄.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Impurity Detected CheckType Identify Impurity Type Problem->CheckType Isomer Wrong Isomer (2,3-dimethyl...) CheckType->Isomer Sulfone Insoluble Solid (Diaryl Sulfone) CheckType->Sulfone Color Dark Color/Tar (Oxidation) CheckType->Color Action1 Switch Reagent: Use 98% H2SO4 instead of Oleum Isomer->Action1 Kinetic Control Needed Action2 Add Inhibitor: Na2SO4 (5%) + Lower Temp Sulfone->Action2 Block Anhydride Formation Action3 Check Temp: Keep T < 50°C Degas O2 Color->Action3 Prevent Oxidation

Figure 2: Rapid diagnostic flow for common o-xylene sulfonation impurities.

References

  • Prinsen, A. J., & Cerfontain, H. (1969). Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o- and m-xylene in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 88(7), 833–844.[1] Link (Cited via ResearchGate snippet).

  • Schmitz, E. (1974). Method of inhibiting sulfone formation in sulfonations. U.S. Patent No.[2] 3,789,067. Washington, DC: U.S. Patent and Trademark Office. Link

  • Stuart, A. P. (1957). Separation of xylenes by extraction with an aqueous sulfuric acid-aromatic sulfonic acid solvent. U.S. Patent No.[2] 2,802,888. Washington, DC: U.S. Patent and Trademark Office. Link

Sources

purification of 2,3-dimethylbenzenesulfonic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Chemical Process Division) Subject: Purification Protocol for 2,3-Dimethylbenzenesulfonic Acid (2,3-DMBSA)

Executive Summary

Isolating This compound (2,3-DMBSA) is a non-trivial challenge because it is typically the minor kinetic isomer formed during the sulfonation of o-xylene.[1] The major thermodynamic product is the sterically less hindered 3,4-dimethylbenzenesulfonic acid (3,4-DMBSA) .[1]

Direct crystallization of the free acid from the reaction mixture is rarely successful due to the high solubility of both isomers and the presence of residual sulfuric acid. This guide details the Sulfonyl Chloride Derivatization Protocol , which is the industry standard for separating these isomers based on their distinct physical states (Solid vs. Liquid) before hydrolyzing back to the target acid.[1]

Part 1: The Purification Workflow

The most robust method involves converting the crude sulfonic acid mixture into sulfonyl chlorides.[1] The 3,4-isomer crystallizes readily, while the target 2,3-isomer remains in the mother liquor.[1]

PurificationWorkflow Start Crude Reaction Mixture (o-Xylene Sulfonation) Deriv Derivatization (Reaction with PCl5 or SOCl2) Start->Deriv Convert -SO3H to -SO2Cl Quench Ice Water Quench Deriv->Quench Filter Filtration / Centrifugation Quench->Filter Phase Separation Solid Solid Cake (Major Impurity: 3,4-Isomer) Filter->Solid Remove Solid Filtrate Filtrate / Mother Liquor (Target: 2,3-Isomer Enriched) Filter->Filtrate Collect Liquid Phase Hydrolysis Acid Hydrolysis (Reflux with Water/Dioxane) Filtrate->Hydrolysis Convert -SO2Cl back to -SO3H Final Pure 2,3-DMBSA (Aqueous Solution or Salt) Hydrolysis->Final

Figure 1: Purification logic flow. The critical separation occurs at the filtration step where the solid 3,4-isomer is removed, leaving the target 2,3-isomer in the liquid phase.[1]

Part 2: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black oil and won't crystallize. What is happening?

Diagnosis: You are likely observing the "Oiling Out" phenomenon caused by the 2,3-isomer itself.[1]

  • Technical Insight: The 3,4-dimethylbenzenesulfonyl chloride is a crystalline solid (MP ~52°C), whereas the 2,3-isomer often exists as an oil or low-melting solid due to the steric clash between the adjacent methyl and sulfonyl groups.[1]

  • Solution: Do not discard the oil.[1]

    • Cool the mixture to 0–5°C to force the 3,4-isomer to crystallize fully.

    • Filter off the white crystals (this is your impurity).[1]

    • The oily filtrate contains your target 2,3-isomer .[1]

Q2: How do I remove residual Sulfuric Acid (H₂SO₄) without expensive chromatography?

Diagnosis: Direct neutralization creates inseparable sulfate/sulfonate salt mixtures.[1]

  • Protocol (The "Barium" Method):

    • Treat the crude mixture with Barium Carbonate (BaCO₃) .[1]

    • Both H₂SO₄ and sulfonic acids form barium salts.[1]

    • Barium Sulfate (BaSO₄) is insoluble and precipitates.[1] Barium 2,3-dimethylbenzenesulfonate is soluble.[1][2][3]

    • Filter the BaSO₄.[1]

    • Treat the filtrate with exact stoichiometric Sulfuric Acid to precipitate the Barium as BaSO₄, leaving the pure free sulfonic acid in solution.[1]

Q3: Why is the melting point of my isolated solid higher than expected (118–120°C)?

Diagnosis: You have likely isolated the 3,4-isomer or the sulfonic acid monohydrate , not the chloride.

  • Check:

    • 3,4-Dimethylbenzenesulfonyl chloride: MP 48–54°C.[1]

    • 3,4-Dimethylbenzenesulfonic acid (Free Acid): MP >80°C (often hygroscopic).[1]

    • Sulfonamide derivative: MP ~140°C.[1]

  • Action: Verify the identity using ¹H NMR. The 2,3-isomer will show a distinct splitting pattern due to the lack of symmetry compared to the 3,4-isomer.[1]

Part 3: Detailed Experimental Protocol

Objective: Isolation of this compound via Sulfonyl Chloride.

Step 1: Chlorosulfonation (Synthesis & Derivatization)
  • Reagents: o-Xylene (1.0 eq), Chlorosulfonic acid (4.0 eq).[1]

  • Procedure:

    • Cool Chlorosulfonic acid to 0°C.

    • Add o-Xylene dropwise (highly exothermic).[1] Maintain Temp < 10°C.

    • Stir at RT for 2 hours, then heat to 60°C for 1 hour to drive the reaction.

    • Quench: Pour the mixture slowly onto crushed ice.

Step 2: Isomer Separation (The Critical Step)
  • Observation: A white solid will precipitate (Major product: 3,4-isomer) alongside an oily residue (Minor product: 2,3-isomer).[1]

  • Action:

    • Extract the quenched mixture with Chloroform or Dichloromethane (DCM) .[1]

    • Dry the organic layer with MgSO₄ and concentrate.[1]

    • Chill the concentrated oil to 0°C overnight.

    • Filter the solid crystals (3,4-dimethylbenzenesulfonyl chloride).

    • Retain the filtrate. This oil is enriched 2,3-dimethylbenzenesulfonyl chloride.[1]

Step 3: Hydrolysis to Free Acid
  • Procedure:

    • Dissolve the 2,3-enriched oil in a 1:1 mixture of Water/Dioxane .[1]

    • Reflux for 4–6 hours. (Monitor disappearance of the sulfonyl chloride by TLC/HPLC).

    • Evaporate the solvent to obtain the crude this compound.[1]

    • Final Polish: If the product is dark, treat the aqueous solution with activated charcoal (10% w/w) at 60°C for 30 mins, then filter.

Data Table: Isomer Properties
Property3,4-Isomer (Major Impurity)2,3-Isomer (Target)
Sulfonyl Chloride State Crystalline SolidOil / Low-Melting Solid
Chloride Melting Point 48–54°C [1]< 20°C (often supercooled)
Sulfonation Yield > 90%< 10%
Solubility (Ba Salt) SolubleSoluble

References

  • ThermoFisher Scientific . 3,4-Dimethylbenzenesulfonyl chloride, 98% Specification Sheet. Retrieved from .[1]

  • Smolecule . 2,4-Dimethylbenzenesulfonic acid and Isomer Properties. Retrieved from .[1]

  • ChemicalBook . 2,3-Dimethylbenzenesulfonyl chloride Product Description. Retrieved from .[1]

  • Google Patents . Process for Removing Sulfuric Acid from Reaction Mixtures (US3719703A).[1] Retrieved from .

Sources

Technical Support Center: Purification of 2,3-Xylenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and process chemists working with 2,3-xylenesulfonic acid (2,3-dimethylbenzenesulfonic acid).[1] It addresses the specific challenge of removing isomeric impurities—primarily the thermodynamically favored 3,4-xylenesulfonic acid —to achieve pharmaceutical-grade purity.

Executive Summary: The Isomer Challenge

In the sulfonation of o-xylene, the 3,4-isomer is the major product (para-directed relative to a methyl group), while the 2,3-isomer is the minor product (ortho-directed). Because they are structural isomers with identical molecular weights (186.23 g/mol ), separation relies entirely on subtle differences in crystal lattice energy and hydrolytic stability .

This guide prioritizes Fractional Crystallization for bulk purification and Preparative HPLC for final polishing.

Section 1: Diagnostic & Characterization
Q1: How do I definitively distinguish the 2,3-isomer from the 3,4-impurity?

A: You cannot rely on simple melting points due to the formation of eutectic mixtures. You must use


H-NMR  or HPLC .[1]
  • NMR Signature:

    • 2,3-Isomer: Look for the aromatic region. The protons are in a 1,2,3-trisubstituted pattern.[2] You will see a distinct doublet-doublet-triplet pattern (or multiplet depending on resolution) for the three aromatic protons.[1] The methyl groups will appear as two distinct singlets due to the asymmetric environment (one is ortho to the sulfonate, one is meta).

    • 3,4-Isomer: This isomer has a 1,2,4-trisubstituted pattern.[1] The aromatic protons often show a characteristic doublet (H5), doublet of doublets (H6), and a singlet (H2).

  • HPLC Retention:

    • On a standard C18 column, the 3,4-isomer (more "para-like" and symmetric) typically exhibits a slightly longer retention time than the more polar, sterically crowded 2,3-isomer .

Table 1: Comparative Properties of Key Isomers

Property2,3-Xylenesulfonic Acid (Target)3,4-Xylenesulfonic Acid (Impurity)
Substitution Pattern 1-sulfo-2,3-dimethyl1-sulfo-3,4-dimethyl
Steric Environment Crowded (Ortho-sulfonate)Open (Meta/Para-sulfonate)
Hydrolytic Stability Low (Labile)High (Stable)
Salt Solubility (Na+) Higher (Stays in liquor)Lower (Crystallizes out)
Section 2: Purification Protocols
Q2: My crude sample is ~80% 2,3-isomer. How do I remove the 3,4-isomer bulk impurity?

A: Use Fractional Crystallization of the Sodium Salt . The 3,4-isomer packs more efficiently into crystal lattices due to its symmetry, making its salts significantly less soluble than those of the 2,3-isomer.

Protocol:

  • Neutralization: Neutralize your acid mixture with NaOH to form sodium xylenesulfonates.[1]

  • Concentration: Evaporate the solution until a supersaturated state is reached (typically ~50-60% w/w).

  • Cooling: Cool slowly to 4°C. The sodium 3,4-xylenesulfonate will precipitate first.

  • Filtration: Filter off the solid precipitate (this is the impurity).

  • Recovery: The filtrate (mother liquor) now contains the enriched 2,3-isomer .

  • Recrystallization: If higher purity is needed, convert the filtrate back to the acid form (via cation exchange resin) or recrystallize the 2,3-salt from a different solvent system (e.g., Ethanol/Water 90:10) where the solubility differential may be maximized.

Q3: Can I use acid hydrolysis to destroy the impurities?

A: NO. This is a critical error. While "selective desulfonation" is a valid technique for some aromatics, it works against you here.

  • Mechanism: Hydrolytic desulfonation is accelerated by steric strain (relief of crowding).

  • The Trap: The 2,3-isomer has a methyl group ortho to the sulfonic acid. This steric crowding makes it more susceptible to hydrolysis than the 3,4-isomer.

  • Result: Attempting to hydrolyze the mixture will preferentially destroy your target (2,3-isomer) and leave the impurity (3,4-isomer) behind.

Q4: I need >99.5% purity for drug development. Crystallization isn't enough.

A: Move to Preparative Reverse-Phase HPLC . For final polishing, chromatography is the only method to remove the last 1-2% of isomeric impurity without significant yield loss.

Recommended Method:

  • Column: C18 Preparative Column (e.g., 5µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 40% B over 20 minutes.

  • Rationale: The acidic mobile phase suppresses the ionization of the sulfonic acid group (pK

    
     < 0), keeping it in the neutral protonated form for better interaction with the C18 stationary phase.
    
Section 3: Visualization of Workflow

The following diagram illustrates the decision tree for purifying 2,3-xylenesulfonic acid, highlighting the critical "Mother Liquor" path where the target isomer resides.

PurificationWorkflow Start Crude Mixture (2,3- & 3,4- isomers) Step1 Neutralization (NaOH) & Concentration Start->Step1 Step2 Cooling Crystallization (4°C) Step1->Step2 Decision Filtration Step2->Decision Solid Solid Precipitate (Mostly 3,4-isomer Impurity) Decision->Solid Discard Solid Liquid Mother Liquor (Enriched 2,3-isomer Target) Decision->Liquid Keep Liquid Step3 Cation Exchange (Convert to Acid Form) Liquid->Step3 Step4 Prep HPLC (C18 Column) Step3->Step4 Final Pure 2,3-Xylenesulfonic Acid (>99.5%) Step4->Final

Caption: Purification workflow emphasizing the retention of the mother liquor to isolate the more soluble 2,3-isomer.

Section 4: References
  • Isomer Distribution in Sulfonation:

    • Study on the sulfonation of o-xylene. The 3,4-isomer is thermodynamically favored, while the 2,3-isomer is kinetically formed but sterically hindered.

    • Source: [1]

  • Solubility Differences:

    • Fractional Crystallization of Xylenesulfonates. Confirms that 3,4-dimethylbenzenesulfonic acid salts are generally less soluble and precipitate first.[1]

    • Source: [1]

  • Hydrolytic Stability:

    • Desulfonation Mechanisms.[1][3] Ortho-substituted sulfonic acids (like the 2,3-isomer) hydrolyze faster than meta/para isomers due to steric acceleration.[1]

    • Source: [1][3]

  • HPLC Methodology:

    • Reverse Phase Separation of Sulfonic Acids. Describes the use of C18 columns with acidic mobile phases for separating dimethylbenzenesulfonic acid isomers.

    • Source: [1]

Sources

Technical Support Center: 2,3-Dimethylbenzenesulfonic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for the purification of 2,3-dimethylbenzenesulfonic acid (CAS: 88-62-0 / 25241-16-1). It is designed for researchers encountering specific purity or isolation challenges.

Status: Active Agent: Senior Application Scientist Subject: Purification Protocols & Troubleshooting for Hydrophilic Sulfonic Acids

Introduction: The Physicochemical Challenge

This compound presents a unique purification challenge due to its amphiphilic nature and high hygroscopicity . Unlike carboxylic acids, this sulfonic acid is a strong acid (


) and fully dissociates in water, making standard aqueous recrystallization inefficient without modification. The compound typically exists as a low-melting hydrate (MP ~60–65°C), meaning thermal stress can easily cause phase separation ("oiling out") rather than crystallization.
Phase 1: Solvent System Selection

Q: I cannot get the compound to precipitate from water; it remains a clear solution even at 0°C. What is wrong? A: This is a classic issue with low-molecular-weight sulfonic acids. The compound is too soluble in pure water due to hydrogen bonding and complete ionization.

  • The Fix: You must use the Common Ion Effect .

    • Instead of pure water, use 15–20% aqueous Hydrochloric Acid (HCl) .

    • Mechanism: The high concentration of protons (

      
      ) shifts the equilibrium toward the undissociated (or ion-paired) acid form, drastically reducing its solubility.
      
    • Protocol: Dissolve the crude material in the minimum amount of boiling water, then slowly add concentrated HCl until the solution becomes turbid. Cool slowly to 4°C.

Q: My application requires an anhydrous form, but the aqueous method yields a hydrate. What solvent should I use? A: Switch to a polar/non-polar organic binary system .

  • Primary Solvent: Ethyl Acetate (dissolves the sulfonic acid).

  • Anti-Solvent: Hexanes or Heptane (induces precipitation).

  • Warning: Avoid diethyl ether if possible, as sulfonic acids can catalyze ether cleavage or form persistent solvates.

Phase 2: Process Optimization & Troubleshooting

Q: The solution turned into a separate oily layer at the bottom instead of crystals. How do I rescue this "oiled out" batch? A: Oiling out occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. This usually happens if the solution is too concentrated or cooled too quickly.

  • Rescue Protocol:

    • Reheat the mixture until the oil redissolves into a homogeneous phase.

    • Add a Seed Crystal immediately as the solution reaches saturation temperature.

    • High-Shear Agitation: Vigorously stir or scratch the glass surface to induce nucleation before the oil phase forms.

    • Solvent Adjustment: If using an organic pair, add slightly more of the solvent (Ethyl Acetate) to lower the saturation point below the LLPS boundary.

Q: The crystals are melting on the filter paper during isolation. Is the product degrading? A: It is likely not chemical degradation but hygroscopic depression of the melting point.

  • Causality: The anhydrous melting point is relatively low (~60–65°C).[1] As the acid absorbs atmospheric moisture, the melting point depresses further, turning the solid into a slush.

  • Immediate Action:

    • Perform filtration under a nitrogen blanket or in a glovebox if possible.

    • Use a chilled Buchner funnel .

    • Move immediately to a vacuum desiccator over

      
       (Phosphorus Pentoxide).
      
Phase 3: Visualized Workflows
Decision Tree: Solvent Selection Strategy

Use this logic flow to determine the correct purification route based on your specific impurity profile.

Recrystallization_Logic Start Crude this compound Check_Impurity Primary Impurity Type? Start->Check_Impurity Inorganic Inorganic Salts (Na2SO4, NaCl) Check_Impurity->Inorganic Salt Removal Organic Organic Isomers (3,4-isomer, Tars) Check_Impurity->Organic Isomer Removal Route_B Route B: Organic Binary (EtOAc / Hexane) Inorganic->Route_B Salts insoluble in EtOAc Route_A Route A: Aqueous HCl (Common Ion Effect) Organic->Route_A Tars insoluble in Acid Process_A 1. Dissolve in min. boiling H2O 2. Add conc. HCl until turbid 3. Cool to 4°C Route_A->Process_A Process_B 1. Dissolve in boiling EtOAc 2. Filter insolubles (salts) 3. Add Hexane to cloud point Route_B->Process_B Result Pure Crystalline Acid Process_A->Result Process_B->Result

Figure 1: Strategic decision tree for solvent selection based on impurity profile. Route A is preferred for removing organic byproducts; Route B is superior for desalting.

Phase 4: Quantitative Data & Specifications

Table 1: Solubility Profile & Solvent Suitability

Solvent SystemSolubility @ 25°CSuitabilityTechnical Notes
Water (Neutral) Very High (>500 mg/mL)Poor Yield loss is excessive; product will not crystallize efficiently.
20% HCl (aq) ModerateExcellent High proton concentration suppresses solubility (Common Ion Effect).
Ethyl Acetate HighGood Good for initial dissolution; requires anti-solvent.
Hexanes NegligibleAnti-Solvent Use to crash out product from EtOAc.
Diethyl Ether ModerateAvoid Risk of peroxide formation and solvate trapping.
Phase 5: Step-by-Step Protocols
Protocol A: The "Common Ion" Method (Standard)

Best for: General purification and removal of organic isomers.

  • Dissolution: Place 10 g of crude acid in a 100 mL Erlenmeyer flask. Add 5–8 mL of water. Heat to 80°C until fully dissolved.

  • Acidification: While stirring, slowly add Concentrated HCl (37%) dropwise.

    • Observation: The solution will initially remain clear. Continue adding until a faint, persistent turbidity is observed (approx. 2–5 mL).

  • Crystallization: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature.

    • Critical Step: If oil droplets appear, scratch the glass vigorously with a glass rod.

  • Isolation: Once at room temperature, cool in an ice bath (0–4°C) for 30 minutes. Filter rapidly on a sintered glass funnel.

  • Drying: Dry in a vacuum desiccator over

    
     or NaOH pellets. Do not heat above 40°C. 
    
Protocol B: The "Desalting" Method (Anhydrous)

Best for: Removing inorganic salts (e.g., sodium sulfate) from the crude synthesis.

  • Extraction: Suspend the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of solid). Heat to reflux.

  • Filtration: The sulfonic acid will dissolve; inorganic salts will remain suspended. Filter the hot solution through a pre-warmed glass frit or Celite pad to remove the salts.

  • Precipitation: Reheat the filtrate to boiling. Add Hexane or Heptane slowly until the solution turns slightly cloudy.

  • Cooling: Allow to cool. White needles of the sulfonic acid should form.

  • Wash: Filter and wash the cake with a 1:3 mixture of EtOAc:Hexane.

References
  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for Xylenesulfonic Acid Derivatives. Retrieved from [Link]

Sources

degradation pathways of 2,3-dimethylbenzenesulfonic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Acid Stability .

Ticket ID: #DMBSA-ACID-001 Topic: Degradation Pathways of 2,3-Dimethylbenzenesulfonic Acid (2,3-DMBSA) Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This compound (2,3-DMBSA) is a robust organic acid often used as a counterion (besylate analog) or hydrotrope.[1] While generally stable, it exhibits specific vulnerabilities under acidic conditions , primarily driven by protodesulfonation (hydrolysis).[1]

This guide addresses the mechanistic "why" behind degradation, troubleshooting steps for analytical anomalies (e.g., mass balance failure), and validated protocols for stress testing.

Module 1: Mechanism & Kinetics (The "Why")

Q: What is the primary degradation pathway for 2,3-DMBSA in acid? A: The dominant pathway is Protodesulfonation (Hydrolytic Desulfonation).[1]

Unlike carboxylic acids, sulfonic acids do not decarboxylate easily. Instead, the entire sulfonyl group (


) is cleaved from the aromatic ring when heated in aqueous acid.

The Mechanism:

  • Protonation: A proton (

    
    ) from the acidic medium attacks the ring carbon bearing the sulfonate group (
    
    
    
    -position).
  • Sigma Complex Formation: This forms a metastable intermediate (Wheland intermediate).[1] The 2,3-dimethyl substitution pattern accelerates this step because the methyl groups are electron-donating, increasing the electron density of the ring.

  • Elimination: Sulfur trioxide (

    
    ) or hydrated species (
    
    
    
    ) are eliminated, restoring aromaticity and yielding
    
    
    -xylene
    .[1]

Critical Insight: This reaction is reversible .[1]

  • High Acid Concentration (>80%

    
    ):  Favors Sulfonation  (Formation of 2,3-DMBSA).[1]
    
  • Dilute Acid + Heat: Favors Desulfonation (Formation of

    
    -xylene).[1]
    

Q: Why is mass balance often poor during these stability studies? A: The degradation product,


-xylene , is highly volatile (BP ~144°C) and non-polar.[1] In an open vessel or standard HPLC vial, 

-xylene will partition into the headspace or evaporate entirely, leading to a "disappearing" peak and failure to close mass balance.
Visualizing the Pathway

DesulfonationPathway DMBSA 2,3-DMBSA (Substrate) Sigma Sigma Complex (Ipso-Protonated) DMBSA->Sigma + H+ (Rate Limiting) H_Ion H+ (Acid) H_Ion->Sigma Xylene o-Xylene (Volatile Product) Sigma->Xylene - SO3 Sulfuric H2SO4 Sigma->Sulfuric

Figure 1: Mechanism of acid-catalyzed protodesulfonation.[1] The reaction is driven by heat and the volatility of o-xylene.

Module 2: Troubleshooting & Diagnostics (The "What")

Use this decision matrix if you encounter anomalies during stability testing.

SymptomProbable CauseVerification Step
Loss of Assay (HPLC) with no new peaks Product VolatilityThe degradation product (

-xylene) has evaporated.[1] Switch to Headspace GC to detect the volatile xylene.
New Non-Polar Peak (Late Eluting)

-Xylene Formation
Check retention time against an

-xylene standard. It will elute much later than the sulfonic acid on a C18 column.
Shift in Retention Time (Minor) pH MismatchSulfonic acids are strong acids (

).[1] Ensure your mobile phase is sufficiently buffered (pH < 2.[1]5) to keep it fully protonated or use an ion-pairing agent.[1]
New Polar Peaks (Early Eluting) IsomerizationUnder extreme acid stress (e.g., boiling conc.[1] HCl), methyl groups may migrate (Jacobsen rearrangement), though this is rare in standard pharmaceutical stress testing.

Module 3: Experimental Protocols (The "How")

Protocol A: Acidic Stress Testing (Hydrolysis)

Objective: Determine the kinetic stability of 2,3-DMBSA in simulated gastric or process fluids.

Reagents:

  • 1.0 N HCl (Simulated Gastric Fluid)[1]

  • 6.0 N HCl (Accelerated Hydrolysis)[1]

Procedure:

  • Preparation: Dissolve 2,3-DMBSA to a concentration of 1.0 mg/mL in the acid medium.

  • Incubation: Split into aliquots.

    • Condition A: 60°C (Moderate stress).[1]

    • Condition B: Reflux (~100°C) (High stress).[1]

  • Sampling: Pull samples at T=0, 4h, 24h, and 48h.

  • Quenching: Immediately neutralize with 1.0 N NaOH or dilute with cold mobile phase to stop the reaction. Do not heat during prep.

Protocol B: Analytical Method Selection

Objective: Correctly identify parent and product.[1][2]

Method 1: HPLC-UV (For Parent 2,3-DMBSA) [1]

  • Column: C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 80% B over 15 mins.

  • Detection: 210 nm (Sulfonic acid absorption) and 260 nm (Aromatic).[1]

  • Note: 2,3-DMBSA is highly polar and will elute early (dead volume) unless ion-pairing is used or the column has polar-retention capabilities.[1]

Method 2: Headspace GC-MS (For Degradant


-Xylene) 
  • Why: To capture the volatile breakdown product and close mass balance.

  • Column: DB-624 or equivalent (volatile organics).[1]

  • Oven: 40°C hold 5 min -> ramp to 200°C.

  • Headspace: Incubate vial at 80°C for 10 min.

Workflow Logic

MethodWorkflow Start Start Analysis Sample Acidic Stress Sample Start->Sample Split Split Sample Sample->Split PathA Liquid Injection (HPLC) Split->PathA Non-Volatile PathB Headspace (GC-FID/MS) Split->PathB Volatile ResultA Quantify 2,3-DMBSA (Decrease in Area) PathA->ResultA ResultB Quantify o-Xylene (Volatile Product) PathB->ResultB Conclusion Calculate Mass Balance (Moles A + Moles B) ResultA->Conclusion ResultB->Conclusion

Figure 2: Analytical workflow to ensure mass balance between the sulfonic acid and its volatile degradant.

References

  • Cerfontain, H. (1968).[1] Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.[1] (The foundational text on the reversibility of sulfonation).

  • Spryskov, A. A. (1960).[1] "The Hydrolysis of Arenesulfonic Acids." Journal of General Chemistry USSR, 30, 2433. (Kinetics of xylene sulfonic acid hydrolysis).

  • Kort, C. W., & Cerfontain, H. (1969). "Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid." Recueil des Travaux Chimiques des Pays-Bas, 88(11), 1298-1310.[1] Link

  • SIELC Technologies. (2018).[1][3] "HPLC Method for Analysis of 2,4-Dimethylbenzenesulfonic acid." (Analogous method for dimethyl isomers). Link

  • Lyman, W. J., et al. (1990). Handbook of Chemical Property Estimation Methods. American Chemical Society.[1][4] (For volatility/Henry's Law constants of xylenes).

Sources

optimizing HPLC separation of dimethylbenzenesulfonic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing HPLC Separation of Dimethylbenzenesulfonic Acid (DMBSA) Isomers Status: Operational Role: Senior Application Scientist

Introduction: The "Strong Acid" Paradox

Welcome to the technical support center for aromatic sulfonic acid analysis. If you are here, you are likely struggling with the separation of 2,4-dimethylbenzenesulfonic acid and 2,5-dimethylbenzenesulfonic acid (often referred to as xylenesulfonic acids).

The Core Challenge: DMBSA isomers possess a pKa of approximately -0.4 to -0.3 [1]. This means they are fully ionized (anionic) at any pH compatible with silica-based HPLC columns (pH 2–8). On a standard C18 column, they suffer from ion exclusion : the negatively charged analyte is repelled by residual silanols and elutes near the void volume (


) with poor resolution.

Furthermore, 2,4- and 2,5- isomers differ only by the spatial arrangement of a methyl group. Their hydrophobicity is nearly identical, rendering standard Reversed-Phase (RP) selectivity insufficient.

This guide provides three distinct workflows to solve this, prioritizing Mixed-Mode Chromatography and PFP (Pentafluorophenyl) phases over traditional methods.

Module 1: Method Selection (Decision Matrix)

Do not waste time optimizing a method that is mechanistically flawed. Use this logic flow to select your stationary phase.

MethodSelection Start START: DMBSA Isomer Separation Q1 Is MS Detection Required? Start->Q1 MS_Yes Avoid Non-Volatile Ion-Pairing Agents Q1->MS_Yes Yes MS_No UV Detection Only Q1->MS_No No Col_PFP Selectivity Option A: PFP Column (Fluorophenyl) (Pi-Pi Interaction) MS_Yes->Col_PFP Isomer Resolution Critical Col_MM Selectivity Option B: Mixed-Mode WAX/C18 (Anion Exchange + Hydrophobic) MS_Yes->Col_MM Retention Critical MS_No->Col_PFP High Throughput IPC Traditional Option: C18 + TBAOH (Ion Pairing) (High Retentivity, Slow Equilibration) MS_No->IPC Lowest Cost / Legacy Method

Figure 1: Method Development Decision Tree. Select PFP for structural isomer resolution or Mixed-Mode for retention stability.

Module 2: Troubleshooting & FAQs

Category: Selectivity & Resolution

Q: I have retention on C18, but the 2,4- and 2,5- isomers are co-eluting as a single broad peak. How do I separate them? A: You are likely relying solely on hydrophobic differences, which are negligible between these isomers. You must exploit shape selectivity or electronic interaction .

  • The Fix: Switch to a PFP (Pentafluorophenyl) column.[1]

  • Mechanism: The PFP ring is electron-deficient (Lewis acid), while the DMBSA aromatic ring is electron-rich (due to the methyl groups). This creates strong

    
    -
    
    
    
    interactions. The steric position of the methyl groups (ortho vs. meta) significantly alters how the isomer approaches the PFP ligand, creating separation factors (
    
    
    ) often > 1.2 [2].

Q: Can I use HILIC for these isomers? A: Technically yes, but it is not recommended. DMBSA is highly soluble in water.[2] In HILIC (high organic), solubility issues can lead to peak distortion. Furthermore, HILIC mechanisms often struggle to resolve positional isomers of strong acids as effectively as PFP or Ion-Exchange.

Category: Retention Stability

Q: My retention times are drifting to shorter times over sequential injections. (Using Ion-Pairing) A: This is the classic "Ion-Pair Hysteresis." You are likely using Tetrabutylammonium (TBA) on a C18 column.

  • Root Cause: The column is not fully equilibrated. The TBA cation must saturate the C18 surface to form a dynamic ion-exchange surface. If the mobile phase concentration changes slightly or temperature fluctuates, the adsorbed TBA layer shifts.

  • The Fix:

    • Dedicate a specific column to this method. Never use it for other assays.

    • Passivate the column with 20 column volumes of mobile phase containing the IP reagent before the first injection.

    • Maintain column temperature at 40°C (constant) to stabilize the adsorption isotherm.

Category: Peak Shape[3][4]

Q: The peaks are fronting (shark-fin shape). A: This indicates column overload or solubility mismatch .

  • The Fix: DMBSA is extremely polar. If your sample diluent is 100% Methanol or Acetonitrile, the plug of solvent travels faster than the analyte, causing the analyte to precipitate or "smear" at the head of the column. Dissolve your sample in the Mobile Phase A (aqueous) or water.

Module 3: Optimized Experimental Protocols

Protocol A: The "Modern Standard" (PFP Phase)

Recommended for LC-MS and high-resolution isomer separation.

ParameterSettingRationale
Column Fluorophenyl (PFP), 150 x 4.6 mm, 3 µmMaximizes

-

selectivity for positional isomers.
Mobile Phase A Water + 0.1% Formic Acid + 10mM Ammonium FormateBuffer controls ionization of silanols; Formic acid is MS compatible.
Mobile Phase B MethanolMeOH promotes

-

interactions better than ACN [2].
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 5% B to 60% B over 15 minShallow gradient required to resolve isomers.
Temp 35°CSub-ambient or low heat preserves

-interactions.
Detection UV @ 220 nmDetects the benzene ring absorption.
Protocol B: The "Robust Legacy" (Ion-Pairing)

Recommended for UV-only systems requiring high retention.

  • Reagent Prep: Prepare a 5 mM Tetrabutylammonium Hydroxide (TBAOH) solution in Water. Adjust pH to 6.0 with Phosphate buffer.

    • Note: DMBSA is fully ionized at pH 6.0, as is the TBA. This ensures maximum electrostatic pairing.

  • Mobile Phase A: 95% Buffer / 5% ACN containing 5 mM TBAOH.

  • Mobile Phase B: 95% ACN / 5% Water containing 5 mM TBAOH.

    • Critical: The IP reagent concentration must be identical in A and B to prevent baseline drift.

  • Equilibration: Pump Mobile Phase A for minimum 60 minutes before starting.

Module 4: Mechanistic Visualization

Understanding why the separation works is crucial for troubleshooting.

SeparationMechanism cluster_0 Standard C18 (Failure Mode) cluster_1 PFP / Mixed Mode (Success Mode) C18_Surface C18 Ligand (Hydrophobic) DMBSA_1 DMBSA Isomer (Anionic -) C18_Surface->DMBSA_1 Repulsion/No Retention (Elutes at t0) PFP_Surface PFP Ligand (Electron Deficient Ring) DMBSA_2 DMBSA Isomer (Electron Rich) PFP_Surface->DMBSA_2 Strong Pi-Pi Interaction (Steric Selectivity)

Figure 2: Mechanistic comparison. Standard C18 fails due to charge repulsion, while PFP utilizes electronic interaction for retention.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6938, 2,4-Dimethylbenzenesulfonic acid. Retrieved from [Link]

  • Sielc Technologies. (2018). Separation of 2,4-Dimethylbenzenesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dolan, J. W. (2008).[3] Ion Pairing - Blessing or Curse? LCGC North America.[4] Retrieved from [Link]

  • Waters Corporation. (2021). Isomer Separations on ACQUITY UPC2 Torus Columns. (Demonstrating positional isomer separation principles). Retrieved from [Link]

Sources

preventing desulfonation of 2,3-dimethylbenzenesulfonic acid at high temperatures.

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on preventing desulfonation at high temperatures.

This technical support guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the challenges associated with the thermal stability of 2,3-dimethylbenzenesulfonic acid. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity of your experimental outcomes.

Introduction to the Challenge: The Reversibility of Sulfonation

Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction.[1] While this reversibility can be synthetically useful, it presents a significant challenge when stability at elevated temperatures is required. The C-S bond in aryl sulfonic acids, including this compound, is susceptible to cleavage under certain conditions, leading to the loss of the sulfonic acid group and regeneration of the parent aromatic compound, in this case, o-xylene. This process, known as desulfonation or hydrolysis, is primarily influenced by temperature, acid concentration, and the presence of water.[2] Understanding and controlling these factors is paramount to preventing unwanted desulfonation during your experiments.

Frequently Asked Questions (FAQs)

Q1: At what temperature does desulfonation of this compound become a significant issue?

Q2: How does the concentration of sulfuric acid affect the stability of this compound?

The concentration of sulfuric acid plays a critical role in the equilibrium between sulfonation and desulfonation.

  • High Sulfuric Acid Concentration (>90%): Favors sulfonation. The high concentration of the sulfonating agent (SO₃ or its protonated form) pushes the equilibrium towards the formation of the sulfonic acid.

  • Dilute Sulfuric Acid Concentration (<70%): Favors desulfonation. The presence of a higher concentration of water facilitates the hydrolytic cleavage of the C-S bond.[1]

Therefore, to prevent desulfonation, it is crucial to maintain a high concentration of sulfuric acid in your reaction mixture if elevated temperatures are necessary. If your process involves a dilution step, this should be performed at a reduced temperature to minimize the risk of desulfonation.

Q3: Can the addition of other reagents help prevent desulfonation?

Yes, the addition of certain reagents can help suppress desulfonation. One common strategy is the addition of an anhydrous inorganic salt, such as sodium sulfate. While the exact mechanism is not fully elucidated in the context of preventing desulfonation, it is believed that the salt can reduce the activity of water in the reaction mixture, thereby disfavoring the hydrolysis reaction. In some processes for preparing alkylhydroxybenzenes, the addition of anhydrous sodium sulfate during sulfonation and subsequent steps has been shown to remarkably prevent the oxidative decomposition of alkylbenzenesulfonic acids, allowing for operations at high temperatures for extended periods with minimal side reactions.[4]

Q4: Besides desulfonation, what other side reactions should I be aware of at high temperatures?

At elevated temperatures, particularly during the initial sulfonation of o-xylene, two primary side reactions can occur:

  • Sulfone Formation: This involves the reaction of two molecules of the aromatic compound with the sulfonating agent to form a diaryl sulfone. For xylenes, sulfone formation is reported to become significant at temperatures above 80°C.

  • Isomerization: The sulfonic acid group can migrate to different positions on the aromatic ring. This is particularly relevant when aiming for a specific isomer. For instance, in the sulfonation of o-xylene, while the 4-sulfonic acid is the major product, higher temperatures can lead to the formation of the 3-sulfonic acid isomer.[5]

Control of reaction temperature and time is crucial to minimize these unwanted side reactions and ensure the desired product purity.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to the desulfonation of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound; presence of o-xylene in the product mixture. 1. Excessive reaction temperature: The reaction temperature may be too high, promoting desulfonation. 2. Low sulfuric acid concentration: The concentration of sulfuric acid may have dropped due to the introduction of water or consumption during the reaction, shifting the equilibrium towards desulfonation. 3. Prolonged reaction time at elevated temperature: Even at moderately high temperatures, extended reaction times can lead to significant desulfonation.1. Temperature Control: Carefully monitor and control the reaction temperature. Aim to keep it below 100°C if possible. For the initial sulfonation of o-xylene, a temperature range of 70-80°C is recommended to minimize side reactions. 2. Maintain High Acid Concentration: Use a high concentration of sulfuric acid (>90%) or fuming sulfuric acid (oleum). If water is a byproduct of your reaction, consider using a dehydrating agent or a method to remove water as it forms. 3. Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, NMR) to determine the optimal reaction time and avoid unnecessarily long exposure to high temperatures.
Formation of significant amounts of sulfone byproducts. High reaction temperature: Sulfone formation is favored at higher temperatures, typically above 80°C for xylenes.Strict Temperature Control: Maintain the reaction temperature in the optimal range of 70-80°C during the sulfonation of o-xylene.
Presence of undesired isomers of dimethylbenzenesulfonic acid. Thermodynamic control at high temperatures: At elevated temperatures, the reaction may favor the formation of the thermodynamically more stable isomer through rearrangement.Kinetic Control: To obtain the kinetically favored product, perform the reaction at a lower temperature for a shorter duration. If the thermodynamic product is desired, a higher temperature and longer reaction time may be necessary, but this increases the risk of desulfonation.
Product degradation or discoloration. Oxidative decomposition: At high temperatures in the presence of concentrated sulfuric acid, oxidative side reactions can occur.Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Addition of Stabilizers: Consider the addition of anhydrous sodium sulfate, which has been reported to prevent oxidative decomposition of alkylbenzenesulfonic acids at high temperatures.[4]

Experimental Protocols

Protocol 1: Sulfonation of o-Xylene to this compound

This protocol is adapted from established procedures for the sulfonation of xylenes and is designed to minimize desulfonation and side reactions.

Materials:

  • o-Xylene (reagent grade)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add 1.0 mole of o-xylene. Place the flask in an ice bath to cool.

  • Addition of Sulfuric Acid: Slowly add 1.2 moles of concentrated sulfuric acid to the o-xylene via the dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture between 20-40°C during the addition to control the exothermic reaction.[6]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C using a heating mantle with a temperature controller. Maintain this temperature with continuous stirring for 2-3 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture and testing their solubility in water. The reaction is considered complete when the organic layer is fully miscible with water. Alternatively, HPLC or NMR can be used for more precise monitoring.[7][8]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the this compound.

  • Isolation and Purification: The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from water or by "salting out" with a saturated sodium chloride solution followed by filtration.

Protocol 2: Monitoring Reaction Progress by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reverse-phase C18 column

Mobile Phase:

  • A gradient of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% formic acid or phosphoric acid) is typically used.[7]

Procedure:

  • Sample Preparation: Carefully withdraw a small aliquot from the reaction mixture and quench it by diluting it in a known volume of cold water or a suitable solvent mixture.

  • Analysis: Inject the diluted sample into the HPLC system.

  • Data Interpretation: Monitor the disappearance of the o-xylene peak and the appearance of the this compound peak. The presence of other peaks may indicate the formation of isomers or sulfones. By comparing the peak areas to those of known standards, the conversion and product distribution can be quantified.

Visualization of Key Concepts

Desulfonation Equilibrium

The reversible nature of the sulfonation reaction is a critical concept to grasp. The following diagram illustrates the equilibrium between sulfonation and desulfonation.

Desulfonation_Equilibrium A o-Xylene + H₂SO₄ B This compound + H₂O A->B Sulfonation (High [H₂SO₄], Low Temp) B->A Desulfonation (Dilute Acid, High Temp)

Caption: Equilibrium between sulfonation and desulfonation.

Troubleshooting Workflow

When encountering issues with desulfonation, a systematic approach to troubleshooting is essential. The following workflow can guide your investigation.

Troubleshooting_Workflow start Problem: Low Yield / Presence of o-Xylene check_temp Check Reaction Temperature start->check_temp temp_high Is Temperature > 100°C? check_temp->temp_high reduce_temp Action: Reduce and control temperature (70-80°C) temp_high->reduce_temp Yes check_acid Check H₂SO₄ Concentration temp_high->check_acid No reduce_temp->check_acid acid_low Is Acid Dilute (<90%)? check_acid->acid_low increase_acid Action: Use higher concentration or add dehydrating agent acid_low->increase_acid Yes check_time Check Reaction Time acid_low->check_time No increase_acid->check_time time_long Is reaction time excessive? check_time->time_long optimize_time Action: Optimize reaction time using analytical monitoring time_long->optimize_time Yes end Problem Resolved time_long->end No optimize_time->end

Caption: A systematic workflow for troubleshooting desulfonation.

References

  • Wanders, A. C. M., & Cerfontain, H. (1967). Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 86(11), 1199-1216.
  • European Patent EP0694516B1. (1999).
  • Wikipedia. (n.d.). Desulfonation reaction. Retrieved from [Link]

  • Chemithon. (1997).
  • Cerfontain, H., Lambrechts, H. J. P., & Schaasberg-Nienhuis, Z. R. H. (1982). Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o- and m-xylene in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667.
  • SIELC Technologies. (2018). Separation of 2,4-Dimethylbenzenesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylbenzenesulfonic acid. Retrieved from [Link]

  • MDPI. (2021).
  • Brinker, C. J., & Scherer, G. W. (1990). Sol-gel science: the physics and chemistry of sol-gel processing. Academic press.
  • The Organic Chemistry Tutor. (2018, May 6). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds [Video]. YouTube. [Link]

  • U.S. Patent US4475002A. (1984). Process for preparing m-alkylhydroxybenzene.
  • Justia Patents. (1998). Solubilization of low 2-phenyl alkylbenzene sulfonates. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Organic Syntheses. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Retrieved from [Link]

  • SRE. (n.d.). SRU Troubleshooting Webinar Questions & Answers. Retrieved from [Link]

  • U.S. Patent US2802888A. (1957).
  • ResearchGate. (2019). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

  • German Patent DE3718314A1. (1988).
  • ResearchGate. (2014). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]

  • Welch Materials. (2023, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • RJPN. (2023, May 2). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. Retrieved from [Link]

  • German Patent DE4204700A1. (1993).
  • ACS Publications. (2014). Effects of Inorganic and Organic Salts on Aggregation Behavior of Cationic Gemini Surfactants. Retrieved from [Link]

  • Digital Commons@ETSU. (2018). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Retrieved from [Link]

  • Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-IODO-p-XYLENE. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from [Link]

  • U.S. Patent US4475002A. (1984). Process for preparing m-alkylhydroxybenzene.
  • MDPI. (2021). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Retrieved from [Link]

  • Quora. (2017, October 17). What is the detailed mechanism of conversion of sodium salt of benzene sulfonic acid to phenol? I don't understand how NaO removes SO3Na from the ring?. Retrieved from [Link]

  • MDPI. (2024). A Comparative Study of Supported Sulfonic Acids Derived from CdO and CaO for the Reactive Adsorption of o-Xylene. Retrieved from [Link]

  • U.S. Patent US2848483A. (1957).
  • DergiPark. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid on BIST A Column. Retrieved from [Link]

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Technical Support Center: Managing Reactor Corrosion with 2,3-Dimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the application of 2,3-dimethylbenzenesulfonic acid (2,3-DMBSA) in reactor systems. This guide is designed for researchers, chemists, and drug development professionals who may encounter this compound in their experimental setups. 2,3-DMBSA is a strong organic acid primarily utilized as a catalyst, intermediate, and surfactant.[1][2] Its presence in a reactor, whether intentional or as a byproduct, necessitates a thorough understanding of its interaction with reactor materials. This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may face.

Section 1: Safety First - Essential Handling Protocols

Safe laboratory practice is non-negotiable. Before any experiment, a comprehensive review of the Safety Data Sheet (SDS) is mandatory.

Q: What are the primary hazards associated with this compound?

A: 2,3-DMBSA is classified as a corrosive substance. The primary hazards are severe skin burns and serious eye damage.[3] It may also be corrosive to certain metals.[1] Inhalation of dust or vapors should be avoided, and the substance should not be ingested.[4][5]

Q: What is the minimum required Personal Protective Equipment (PPE) for handling 2,3-DMBSA?

A: Always handle 2,3-DMBSA inside a certified chemical fume hood.[6] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Not typically required if handled within a fume hood. However, if there is a risk of generating significant dust or aerosols outside of containment, a respirator may be necessary.[6]

Q: How should 2,3-DMBSA be stored?

A: Store in a dry, cool, and well-ventilated place in a tightly closed container.[4][5] It should be stored in a designated corrosives cabinet away from incompatible materials, particularly strong oxidizing agents.[4][5]

Section 2: The Dual Role of 2,3-DMBSA - Corrosion Agent & Inhibitor

Understanding the fundamental mechanism is key to troubleshooting. While being a strong acid, under specific conditions, it can exhibit inhibitive properties.

Q: How can a corrosive acid like 2,3-DMBSA also act as a corrosion inhibitor?

A: This dual nature stems from its molecular structure. As a strong acid, it readily provides H+ ions, creating an aggressive, corrosive environment. However, the deprotonated dimethylbenzenesulfonate anion can adsorb onto the metal surface. This adsorption is facilitated by the interaction between the π-electrons of the benzene ring and the lone pair electrons on the oxygen atoms of the sulfonate group with the vacant d-orbitals of the metal atoms.[7] This forms a protective molecular layer that can block active sites for corrosion, thereby inhibiting the process.[8]

Q: Is 2,3-DMBSA a cathodic, anodic, or mixed-type inhibitor?

A: Organic inhibitors like 2,3-DMBSA typically function as mixed-type inhibitors. This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) to some extent.[9][10] The formation of the adsorbed film on the surface physically blocks both processes. The dominant effect (anodic vs. cathodic) can depend on the specific metal, the corrosive medium, and the inhibitor concentration.

Diagram: Corrosion Inhibition Mechanism

G cluster_0 Metal Surface cluster_1 Corrosive Medium Metal Metal Lattice (e.g., Fe, Ni) Anodic Anodic Site (M -> Mⁿ⁺ + ne⁻) Cathodic Cathodic Site (2H⁺ + 2e⁻ -> H₂) Inhibitor 2,3-DMBSA Molecule Inhibitor->Anodic Adsorption (π-electrons & O lone pairs) Inhibitor->Cathodic Blocks Sites H_ions H⁺ Ions H_ions->Cathodic Attacks G A Prepare & Polish Metal Coupons C Assemble 3-Electrode Electrochemical Cell A->C B Prepare Test Solutions (Blank & Dosed) B->C D Stabilize at Open Circuit Potential (OCP) C->D E Run Potentiodynamic Polarization Scan D->E F Perform Tafel Extrapolation to find i_corr E->F G Calculate Inhibition Efficiency (IE%) F->G H Plot IE% vs. Concentration G->H

Caption: Experimental workflow for determining inhibitor efficiency.

Section 4: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems in a Q&A format.

Q: I added 2,3-DMBSA to my reactor, and the corrosion rate increased. What happened?

A: This is a critical issue that highlights the dual nature of 2,3-DMBSA. The most likely cause is that the inherent acidity of the compound is overwhelming its inhibitive properties. This can happen if:

  • The initial medium was not sufficiently corrosive: If the system had a low corrosion rate to begin with, adding a strong acid, even one with inhibitive potential, will lower the pH and increase the H+ concentration, accelerating corrosion.

  • The concentration is wrong: You may be in a concentration range where the compound does not form a stable, protective film, but simply acts as another source of acid.

  • Incompatible Material: The reactor material may not be suitable for this inhibitor.

Q: I'm observing pitting and other forms of localized corrosion. Why?

A: Pitting suggests a breakdown of a protective passive layer in localized areas. With an inhibitor, this can occur if the inhibitor concentration is too low to form a complete, uniform film on the metal surface. The few areas where the inhibitor adsorbs become cathodic relative to the larger, bare anodic areas, leading to intense localized attack.

Q: The inhibitor seemed to work initially, but its effectiveness is decreasing over time. What's the cause?

A: This points to inhibitor degradation or consumption. Possible causes include:

  • Thermal Degradation: High reactor temperatures may be breaking down the 2,3-DMBSA molecule.

  • Chemical Reaction: The inhibitor may be reacting with other species in your reactor, such as intermediates or products of your primary chemical reaction.

  • Desorption: Changes in process conditions (e.g., temperature spikes, changes in flow rate) could be causing the protective film to desorb from the surface.

Q: How do I choose the right material for a reactor that will contain 2,3-DMBSA?

A: Material selection is paramount. Given that 2,3-DMBSA is a strong acid, compatibility is key.

Material General Compatibility with Strong Organic Acids Considerations
316L Stainless Steel Fair to GoodCan be susceptible to pitting and crevice corrosion, especially in the presence of chlorides. Performance degrades at higher temperatures and concentrations. [11]
Hastelloy C-276 ExcellentA nickel-chromium-molybdenum alloy with excellent resistance to a wide range of corrosive environments. Often a preferred choice.
Glass-Lined Steel ExcellentThe glass lining is inert to most acids (a key exception being hydrofluoric acid). Provides excellent protection as long as the lining is not mechanically damaged.
Titanium Good to ExcellentHighly resistant to many acidic environments, but can be susceptible under certain reducing acid conditions.
Polypropylene (PP) GoodSuitable for lower temperature applications. Excellent chemical resistance. [12][13]
PTFE ExcellentInert to nearly all chemicals across a wide temperature range. Often used for liners and gaskets.

This table is a general guide. Always consult detailed chemical compatibility charts and perform specific testing for your unique operating conditions. [11][12][13]

Diagram: Troubleshooting Flowchart

G Start Problem: High Corrosion Rate Q1 Is corrosion uniform or localized (pitting)? Start->Q1 A1 Uniform Corrosion Q1->A1 Uniform A2 Localized/Pitting Q1->A2 Localized Q2 Did corrosion increase after adding inhibitor? A1->Q2 S2 Solution: - Increase inhibitor concentration significantly. - Check for chlorides or other pitting agents. A2->S2 S1 Solution: - Increase inhibitor concentration. - Verify material compatibility. A3 Yes Q2->A3 Yes A4 No Q2->A4 No S3 Cause: Acidity of inhibitor is dominant. Solution: - Re-evaluate if inhibitor is appropriate. - Increase concentration past critical point. A3->S3 S4 Cause: General system corrosivity. Solution: - Optimize inhibitor concentration. - Evaluate temperature and other process variables. A4->S4

Caption: A decision tree for troubleshooting corrosion issues.

Section 5: References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Dimethylbenzenesulfonic acid sodium salt. Retrieved from Fisher Scientific. [4]2. Chemos GmbH & Co.KG. (2020). Safety Data Sheet: this compound. Retrieved from Chemos GmbH & Co.KG. 3. Acros Organics. (2025). Safety Data Sheet: 2,5-Dimethylbenzenesulfonic acid dihydrate. Retrieved from Fisher Scientific. [5]4. Benchchem. (n.d.). 2,4-Dimethylbenzenesulfonic acid | 88-61-9. Retrieved from Benchchem. [14]5. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 172623, Benzenesulfonic acid, dimethyl-. Retrieved from PubChem. [1]6. SIELC Technologies. (2018). 2,4-Dimethylbenzenesulfonic acid. Retrieved from SIELC Technologies. [15]7. Elchemy. (2025). A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. Retrieved from Elchemy. [2]8. Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from Sigma-Aldrich. 9. MDPI. (2024). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Retrieved from MDPI. [7]10. MDPI. (n.d.). Emerging Issues of Corrosion in Nuclear Power Plants: The Case of Small Modular Reactors. Retrieved from MDPI. [16]11. Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dimethylbenzenesulfonic acid hydrate. Retrieved from Thermo Fisher Scientific. [17]12. International Atomic Energy Agency. (n.d.). Corrosion of Reactor Materials. Retrieved from IAEA. 13. ResearchGate. (2025). The Effect of Combined Corrosion Inhibitors on AZ31 Magnesium Alloy. Retrieved from ResearchGate. [9]14. ChemicalBook. (n.d.). 2,5-Dimethylbenzenesulfonic acid dihydrate | 609-54-1. Retrieved from ChemicalBook. [18]15. ChemTreat, Inc. (n.d.). Corrosion Inhibitors | Cooling Systems. Retrieved from ChemTreat. [19]16. ResearchGate. (n.d.). (PDF) Corrosion issues in nuclear industry today. Retrieved from ResearchGate. [20]17. University of Utah. (n.d.). SOP - Acid Handling. Retrieved from University of Utah. [6]18. Chemical Industry and Chemical Engineering Quarterly. (2022). Process simulation and optimization of dodecyl benzene sulfonic acid production plant. Retrieved from scindeks.ceon.rs. [21]19. PeerJ. (n.d.). Inhibition of corrosion on API 5L X52 pipeline steel in acid media by Tradescantia spathacea. Retrieved from PeerJ. [10]20. Redalyc. (2023). Inhibitive action of 2-aminobezothiazole on the deterioration of AA6061-SiC composite in 0.5M HCl medium. Retrieved from Redalyc. [8]21. MDPI. (n.d.). Aldehyde–Aminotriazole Condensation Products as Novel Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Retrieved from MDPI. [22]22. U.S. Nuclear Regulatory Commission. (n.d.). NUREG/CR-6875, Boric Acid Corrosion of Light Water Reactor Pressure Vessel Materials. Retrieved from nrc.gov. [23]23. Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from Sterlitech. [12]24. Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from Sigma-Aldrich. 25. Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from Cole-Parmer. [11]26. Thermo Fisher Scientific. (2013). Chemical Compatibility Chart. Retrieved from Thermo Fisher Scientific.

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Technical Support Center: Troubleshooting Emulsion Problems with Xylenesulfonic Acid Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving emulsion challenges when formulating with xylenesulfonic acid and its salts. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique hydrotropic and surfactant properties of these molecules. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the scientific rationale behind them to empower your formulation development.

Understanding the Role of Xylenesulfonic Acid in Emulsions

Xylenesulfonic acid and its salts are anionic surfactants that also act as powerful hydrotropes.[1][2] This dual functionality makes them valuable in complex formulations where they can both stabilize the emulsion and increase the solubility of other components.[1][3] However, their performance is sensitive to the formulation's physicochemical environment. This guide will help you navigate these sensitivities to achieve stable, effective emulsions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My emulsion is separating into distinct layers (Phase Separation). What's happening and how can I fix it?

Answer:

Phase separation, manifesting as creaming (upward movement of the dispersed phase) or sedimentation (downward movement), is a common sign of emulsion instability.[4][5] With xylenesulfonic acid-based systems, this can be triggered by several factors.

Underlying Causes & Solutions:

  • Incompatible Surfactant Systems: Xylenesulfonic acid is an anionic surfactant. If you are using it in combination with a cationic (positively charged) surfactant, they can form an insoluble complex, leading to a breakdown of the emulsion.[6][7]

    • Solution: Ensure compatibility by pairing xylenesulfonic acid with other anionic or non-ionic surfactants. Zwitterionic (amphoteric) surfactants can also be good partners to enhance stability.[6]

  • Incorrect Hydrophilic-Lipophilic Balance (HLB): The overall HLB of your surfactant system must be appropriate for the oil phase you are trying to emulsify. A mismatched HLB will lead to poor emulsification and eventual separation.[6]

    • Solution: Adjust the HLB of your system by blending xylenesulfonic acid with a co-surfactant that has a complementary HLB value. You may need to experimentally determine the optimal HLB for your specific oil.

  • Insufficient Surfactant Concentration: An inadequate concentration of xylenesulfonic acid can result in incomplete coverage of the oil droplets, leading to coalescence and phase separation.[8]

    • Solution: Gradually increase the concentration of xylenesulfonic acid in your formulation. Monitor the emulsion for improved stability after each incremental addition.

Issue 2: My emulsion has become cloudy or hazy (Turbidity). What is the cause and how can I achieve a clear formulation?

Answer:

Cloudiness, or turbidity, in an emulsion that is intended to be clear or translucent is often a sign of droplet growth or the precipitation of formulation components.

Underlying Causes & Solutions:

  • High Electrolyte Concentration: Xylenesulfonic acid surfactants can be sensitive to high concentrations of salts (electrolytes).[6] The presence of ions can disrupt the electrostatic repulsion between droplets, leading to flocculation and increased turbidity.

    • Solution: Reduce the concentration of electrolytes in your formulation if possible. If salts are a necessary component, you may need to increase the concentration of the xylenesulfonic acid or add a non-ionic surfactant to improve salt tolerance.

  • pH-Related Precipitation: The stability of emulsions stabilized with sulfonic acid surfactants can be pH-dependent.[9][10] Extreme pH values can alter the charge on the droplets and potentially cause precipitation of other ingredients.

    • Solution: Measure the pH of your emulsion and adjust it to a neutral or near-neutral range (pH 5-7 is often a good starting point for many personal care surfactants).[6] Buffer the formulation to maintain a stable pH.

  • Temperature Effects: Some surfactants can exhibit a "cloud point," a temperature at which they become less soluble in water, leading to cloudiness.

    • Solution: Evaluate the stability of your emulsion at different temperatures. If you observe a cloud point within your desired operating range, consider adding a hydrotrope like xylenesulfonic acid to increase the cloud point.[1]

Issue 3: The viscosity of my emulsion has unexpectedly dropped, or it has become thick and gel-like. How can I control the rheology?

Answer:

Sudden changes in viscosity can indicate underlying stability issues or undesirable interactions within your formulation.

Underlying Causes & Solutions:

  • Viscosity Drop:

    • Electrolyte Interference: The introduction of electrolytes can disrupt the micellar structure of the surfactants, leading to a decrease in viscosity.[11]

      • Solution: As with turbidity, minimize electrolyte concentration where possible. Alternatively, consider using a salt-insensitive thickener like a high-molecular-weight polymer (e.g., xanthan gum) to control viscosity.[11]

    • pH Shift: A change in pH can affect the hydration of both the surfactant and any polymeric thickeners, causing a loss of viscosity.[11]

      • Solution: Check and adjust the pH of your formulation. Ensure your chosen thickener is effective at the formulation's pH.

  • Excessive Thickening or Gelling:

    • High Surfactant Concentration: At very high concentrations, some surfactants can self-assemble into gel-like structures.[6]

      • Solution: Carefully evaluate the concentration of xylenesulfonic acid and any co-surfactants. You may be able to reduce the concentration without compromising stability.

    • Improper Hydration of Thickeners: Polymeric thickeners that are not fully hydrated can form clumps or gels.[11]

      • Solution: Ensure that any polymeric thickeners are added to the water phase with adequate mixing to ensure complete hydration before adding other components.

Experimental Protocols

Protocol 1: Basic Emulsion Stability Assessment

This protocol provides a fundamental approach to evaluating the physical stability of your emulsion.

Materials:

  • Glass jars or vials

  • Your emulsion formulation

  • Centrifuge (optional)

  • Microscope with a camera

Procedure:

  • Visual Inspection:

    • Place a sample of your freshly prepared emulsion in a clear glass jar.

    • Visually inspect for any immediate signs of separation, cloudiness, or non-homogeneity.

    • Store the sample at various conditions (e.g., room temperature, 4°C, 40°C) and visually inspect at regular intervals (e.g., 24 hours, 1 week, 1 month).[12]

  • Microscopic Examination:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe the emulsion under a microscope. Note the droplet size distribution and look for signs of flocculation (clumping of droplets) or coalescence (merging of droplets).

    • Capture images for comparison over time.

  • Accelerated Stability Testing (Optional):

    • Centrifuge a sample of the emulsion at a moderate speed (e.g., 3000 rpm for 30 minutes).[13]

    • Observe for any phase separation. A stable emulsion should show no separation under these conditions.

    • Subject the emulsion to freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for several cycles. Inspect for any changes after each cycle.

Protocol 2: Determining the Impact of pH on Emulsion Stability

Materials:

  • Your emulsion formulation

  • pH meter

  • Dilute solutions of a suitable acid (e.g., citric acid) and base (e.g., sodium hydroxide)

  • Beakers and stir plate

Procedure:

  • Prepare several samples of your emulsion.

  • Measure the initial pH of the first sample.

  • For the remaining samples, adjust the pH to different values (e.g., 4, 5, 6, 7, 8, 9) by slowly adding the acid or base solution while stirring gently.

  • For each pH-adjusted sample, perform the stability assessment as described in Protocol 1.

  • Record the pH at which the emulsion shows the best stability (i.e., minimal separation, creaming, or coalescence). This will be your optimal pH range.

Data Presentation

Table 1: Troubleshooting Summary for Xylenesulfonic Acid Emulsions

Problem Potential Cause Recommended Solution
Phase Separation Incompatible surfactant chargesUse with other anionic or non-ionic surfactants.[6]
Incorrect HLBAdjust HLB with a co-surfactant.
Insufficient surfactant concentrationIncrease xylenesulfonic acid concentration.[8]
Cloudiness/Turbidity High electrolyte concentrationReduce salt content or add a salt-tolerant co-surfactant.[6]
pH outside of optimal rangeAdjust pH to a stable range (typically 5-7).[6]
Temperature-induced precipitationEvaluate at different temperatures; add hydrotropes to raise cloud point.
Viscosity Changes Electrolyte interferenceMinimize salt content; use a salt-insensitive thickener.[11]
pH shiftCheck and buffer the pH of the formulation.[11]
High surfactant concentrationOptimize (reduce) surfactant concentration.[6]

Visualizing Emulsion Destabilization Pathways

Emulsion_Destabilization A Stable Emulsion B Flocculation (Reversible Aggregation) A->B Weak Inter-droplet Attraction C Creaming/Sedimentation (Density Difference) A->C Gravitational Forces D Coalescence (Irreversible Merging) B->D Film Rupture C->D E Phase Separation (Complete Breakdown) D->E

Caption: Common pathways of emulsion destabilization.

Troubleshooting Workflow

Troubleshooting_Workflow start Emulsion Problem Identified problem_type Phase Separation Cloudiness Viscosity Change start->problem_type check_surfactant Check Surfactant Compatibility (Anionic/Cationic) problem_type:f0->check_surfactant check_electrolytes Analyze Electrolyte Content problem_type:f1->check_electrolytes problem_type:f2->check_electrolytes check_hlb Evaluate HLB check_surfactant->check_hlb check_concentration Assess Surfactant Concentration check_hlb->check_concentration solution Implement Solution and Re-evaluate check_concentration->solution check_ph Measure and Adjust pH check_electrolytes->check_ph check_temp Investigate Temperature Effects check_ph->check_temp check_temp->solution

Caption: A logical workflow for troubleshooting emulsion problems.

References

  • Agritech Products Ltd. Surfactant Compatibility Issues: How to Avoid Formulation Conflicts? Link

  • Pharmaguideline. Stability Problems of Emulsions and Methods to Overcome. Link

  • Microtrac. TURBISCAN APPLICATION NOTE PARENTERAL EMULSION STABILITY IMPACT OF ELECTROLYTES. Link

  • Abdel-Raouf, M. E., et al. Overview on petroleum emulsions, formation, influence and demulsification treatment techniques. Arabian Journal of Chemistry.
  • ResearchGate. Emulsion stability for different volumetric ratios of xylene emulsified... Link

  • Sanyo Chemical Industries. Surfactant Basics 2 (Emulsion, Emulsifiers). Link

  • Agno Pharmaceuticals. Emulsion Stability And Testing. Link

  • MB Cosmetics Academy. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures. Link

  • ResearchGate. Research on the stabilization mechanism of water-based xylene emulsion. Link

  • Flinders University. Influence of Aqueous Phase Composition on Double Emulsion Stability and Colour Retention of Encapsulated Anthocyanins. Link

  • LS Instruments. Emulsion Stability Testing. Link

  • ResearchGate. Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. Link

  • PMC. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. Link

  • J R Hess Company, Inc. How Hydrotropes Enhance Stability and Clarity. Link

  • ResearchGate. Safety Assessment of Xylene Sulfonic Acid, Toluene Sulfonic Acid, and Alkyl Aryl Sulfonate Hydrotropes as Used in Cosmetics. Link

  • PubMed Central. Formulation development and process parameter optimization of lipid nanoemulsions using an alginate-protein stabilizer. Link

  • ResearchGate. Phase inversion in p-xylene/water emulsions with the non-ionic surfactant pair sorbitan monolaurate/polyoxyethylene sorbitan monolaurate (Span 20/Tween 20). Link

  • ResearchGate. Synergistic Stabilization of Emulsions by a Mixture of Surface-Active Nanoparticles and Surfactant. Link

  • ResearchGate. Influence of electrolyte on interfacial and rheological properties and shear stability of highly concentrated W/O emulsions. Link

  • ScienceDirect. Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion. Link

  • ResearchGate. (PDF) Stability of the emulsion during the injection of anionic and cationic surfactants in the presence of various salts. Link

  • PMC. Emulsions synergistic-stabilized by a hydroxyl sulfobetaine surfactant and SiO2 nanoparticles and their potential application for enhanced oil recovery. Link

  • MDPI. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Link

  • J-STAGE. The Correlation between Phase Inversion Temperature in Emulsion and Cloud Point in Solution of Nonionic Emulsifier. Link

  • ResearchGate. What are the methods available for testing the stability of an emulsion (O/W)? Link

  • PubMed. Safety assessment of xylene sulfonic acid, toluene sulfonic acid, and alkyl aryl sulfonate hydrotropes as used in cosmetics. Link

  • ResearchGate. (PDF) Functions of Hydrotropes in Solutions. Link

  • Biolin Scientific. Emulsion instability phenomena – reasons and prevention. Link

  • Biointerface Research in Applied Chemistry. Technical Applications of Hydrotropes: Sustainable and Green Carriers. Link

  • Journal of Applied Pharmaceutical Science. Optimization, Development and evaluation of Microemulsion for the release of combination of Guaifenesin and Phenylephrine. Link

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Validation & Comparative

The Isomer Effect: 2,3- vs. 2,4-Dimethylbenzenesulfonic Acid in Catalysis and Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 2,3-Dimethylbenzenesulfonic Acid vs. 2,4-Dimethylbenzenesulfonic Acid as Catalysts Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide

Executive Summary

In the realm of organic acid catalysts and pharmaceutical salt formation, 2,4-dimethylbenzenesulfonic acid (2,4-DMBSA) is the industrial "workhorse"—widely available, cost-effective, and highly reactive.[1] In contrast, its isomer This compound (2,3-DMBSA) represents a "steric specialist." While often encountered as a minor impurity in o-xylene derivatives, its unique substitution pattern offers distinct steric properties that can be leveraged for high-precision tasks such as chiral resolution or selective catalysis, albeit at a significantly higher cost.

This guide objectively compares these two isomers, analyzing how the subtle shift of a methyl group alters steric accessibility, solubility, and catalytic behavior.

Structural Analysis: The "Buttressing Effect"

The fundamental difference between these isomers lies in the spatial arrangement of the methyl groups relative to the sulfonic acid moiety. This arrangement dictates the Steric Inhibition of Solvation and substrate accessibility.

  • 2,4-Dimethylbenzenesulfonic Acid (m-Xylene derived):

    • Pattern: The sulfonic acid group (

      
      ) at position 1 is flanked by a methyl at position 2 and a hydrogen at position 6. The second methyl is at position 4 (para).
      
    • Sterics: The active site (

      
      ) is relatively open. The C4-methyl is distant and exerts minimal steric influence on the acid center.
      
    • Result: High accessibility, rapid kinetics, and general-purpose utility.

  • This compound (o-Xylene derived):

    • Pattern: The

      
       is at position 1.[2] Methyl groups are at positions 2 and 3.[1][3]
      
    • Sterics: The "Buttressing Effect" is critical here. The methyl at C3 pushes against the methyl at C2, which in turn crowds the

      
       group at C1.
      
    • Result: The acid center is more sterically congested. This reduces the rate of non-specific reactions but increases shape selectivity , making it potentially useful for differentiating between bulky and non-bulky substrates.

Visualizing the Steric Environment

The following diagram illustrates the steric pressure (red arrows) and accessibility (blue zones) for both isomers.

IsomerComparison cluster_24 2,4-Dimethylbenzenesulfonic Acid (The Workhorse) cluster_23 This compound (The Specialist) Struct24 Sulfonic Acid (C1) | Methyl (C2) -- Benzene -- H (C6) | Methyl (C4) Access24 High Accessibility (Fast Kinetics) Struct24->Access24 Struct23 Sulfonic Acid (C1) | Methyl (C2) -- Benzene -- H (C6) | Methyl (C3) Buttress Buttressing Effect: C3-Me pushes C2-Me towards SO3H Struct23->Buttress Select23 High Steric Hindrance (High Selectivity) Buttress->Select23

Figure 1: Comparative steric mapping. Note the "Buttressing Effect" in the 2,3-isomer, where adjacent methyl groups create a crowded active site compared to the open structure of the 2,4-isomer.

Physicochemical Comparison

The following data synthesizes industrial specifications and experimental observations.

Feature2,4-Dimethylbenzenesulfonic Acid This compound
CAS Number 88-61-9 25241-16-1 (Generic/Isomer specific var.)[1]
Source Precursor m-Xylene (Major product)o-Xylene (Minor product/Impurity)
Acidity (pKa) Strong (

predicted)
Strong (Likely slightly weaker due to solvation inhibition)
Solubility (Water) High (Hydrotrope)Moderate to High (Distinct crystal packing)
Melting Point 61–62 °CVaries (often liquid/viscous if impure)
Primary Use Bulk Catalyst, Hydrotrope, Resin CuringResearch Reagent, Chiral Resolution, Impurity Std.[4]
Cost Low (Commodity Chemical)High (Specialty/Fine Chemical)
Availability Multi-Ton quantitiesMilligram/Gram quantities

Key Insight: The 2,4-isomer is often supplied as a dihydrate or in aqueous solution (65-90%).[1] The 2,3-isomer is typically found as a high-purity standard for analytical chromatography or as a specific salt former in chiral resolution processes where the 2,4-isomer fails to crystallize the desired diastereomer.

Applications & Performance Analysis
A. Acid Catalysis (Esterification & Condensation)[3]
  • 2,4-DMBSA:

    • Performance: Exhibits high catalytic activity comparable to p-Toluenesulfonic acid (p-TSA) but with higher lipophilicity due to the extra methyl group. This makes it superior for biphasic reactions involving hydrophobic substrates.

    • Use Case: Manufacturing of plasticizers, biodiesel, and phenolic resins.

  • 2,3-DMBSA:

    • Performance: The steric bulk near the acid group can retard the reaction rate for bulky alcohols or acids. However, this "defect" becomes a feature in regioselective acylations where one wants to protect a primary hydroxyl group in the presence of secondary ones without over-reaction.

    • Use Case: Fine chemical synthesis requiring discrimination between sterically different nucleophiles.

B. Pharmaceutical Salt Formation

This is the critical differentiator for drug development professionals.

  • Counter-ion Selection: Sulfonic acids are used to form salts with basic APIs (Active Pharmaceutical Ingredients) to improve solubility or crystallinity.

  • The "Packing" Advantage: If an API fails to crystallize with 2,4-DMBSA (besylate/tosylate analogue), the 2,3-isomer offers a different 3D footprint. The "bent" shape caused by the 2,3-substitution can disrupt or enable specific crystal lattice packing, potentially yielding a stable polymorph where the linear 2,4-isomer failed.

Experimental Protocol: Comparative Screening

When selecting between these catalysts for a new reaction or salt screen, follow this self-validating protocol.

Objective: Determine if the steric cost of 2,3-DMBSA yields a selectivity or crystallinity advantage over the standard 2,4-DMBSA.

Workflow Diagram

Workflow Start Start: Substrate/API Selection Screen24 Tier 1: Screen with 2,4-DMBSA (Standard Conditions) Start->Screen24 Decision1 Success? Screen24->Decision1 Proceed Proceed to Optimization (Cost Effective) Decision1->Proceed Yes Screen23 Tier 2: Screen with 2,3-DMBSA (Steric/Packing Variant) Decision1->Screen23 No (Poor Yield/Oil) Analyze Compare Kinetics/Crystal Form (XRPD / HPLC) Screen23->Analyze Result Select Candidate Analyze->Result

Figure 2: Hierarchical screening workflow. Always validate with the commodity 2,4-isomer before resorting to the specialized 2,3-isomer.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare 1.0 M solutions of both acids in the reaction solvent (e.g., Toluene for catalysis, Ethanol for salts).

    • Note: 2,4-DMBSA is often hygroscopic; ensure water content is measured (Karl Fischer) if using the hydrate.

  • Parallel Reaction Setup:

    • Set up two reaction vessels with identical substrate concentration (e.g., 0.1 M).

    • Add 5 mol% catalyst to each.

  • Monitoring (Self-Validation):

    • Catalysis: Monitor conversion by HPLC/GC at t=15, 30, 60 min.

    • Expectation: 2,4-DMBSA should show faster initial rates.[1] If 2,3-DMBSA shows <10% conversion when 2,4 is at 50%, steric hindrance is significant.

    • Salt Screening: If 2,4-DMBSA yields an oil, cool the 2,3-DMBSA mixture slowly. The different symmetry often induces nucleation.

  • Workup:

    • Quench with saturated

      
      .
      
    • Analyze product distribution. If 2,3-DMBSA yields fewer byproducts (higher selectivity), the cost premium is justified.

References
  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 6938, 2,4-Dimethylbenzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (2003). Process for producing tert-leucine (Use of 3,4- and 2,3- isomers in resolution). EP1498410A1.

Sources

Strategic Validation Guide: HPLC Quantification of 2,3-Dimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous, field-proven framework for validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,3-dimethylbenzenesulfonic acid (2,3-DMBSA) . Often utilized as a salt-forming agent or a starting material in pharmaceutical synthesis, 2,3-DMBSA requires precise control due to its structural similarity to potential genotoxic impurities (alkyl sulfonates) and its role in defining the stoichiometry of Active Pharmaceutical Ingredients (APIs).

Unlike generic templates, this document synthesizes ICH Q2(R2) regulatory standards with practical application science. We compare the proposed HPLC-UV methodology against LC-MS and Ion Chromatography alternatives, establishing why HPLC-UV remains the "Gold Standard" for routine QC assay and purity analysis, provided that specificity is rigorously demonstrated.

Part 1: Comparative Method Selection

Before initiating validation, researchers must justify the analytical technique. While 2,3-DMBSA is a strong acid (pKa < 1), its aromatic core allows for multiple detection modes.

Table 1: Technical Comparison of Analytical Platforms
FeatureHPLC-UV (Proposed) LC-MS/MS Ion Chromatography (IC)
Primary Use Case Routine Assay & Purity (QC Release)Trace Impurity / Genotoxic ScreeningCounter-ion Stoichiometry
Sensitivity (LOD) Moderate (0.1–1.0 ppm)High (< 10 ppb)Moderate (0.5–5.0 ppm)
Selectivity High (with optimized gradient)Very High (Mass filtration)Low (Matrix interference common)
Robustness Excellent (Field-proven)Moderate (Source contamination risk)Moderate (Column stability issues)
Cost/Throughput Low Cost / High ThroughputHigh Cost / Lower ThroughputMedium Cost / Medium Throughput
Why Choose? Best balance of precision and cost for quantitative assay (>98% purity).Required only if detecting trace alkyl ester impurities.Best if the API is non-UV active.

Expert Insight: For quantifying 2,3-DMBSA as a raw material or counter-ion, HPLC-UV is preferred over LC-MS due to superior precision (RSD < 1.0%) at high concentrations, whereas MS detectors often saturate. IC is viable but often lacks the resolution to separate 2,3-DMBSA from closely related organic impurities (e.g., 2,4-isomer).

Part 2: The Self-Validating Experimental Protocol

This protocol uses a Reversed-Phase Ion-Suppression mechanism. By maintaining a low pH (2.5), we suppress the ionization of silanols on the column and improve the peak shape of the sulfonic acid moiety, although the sulfonate itself remains ionized.

Instrumentation & Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1290 / Waters Alliance).

  • Column: C18, End-capped, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent). Rationale: High carbon load provides retention for the aromatic ring despite the polar sulfonate group.

  • Wavelength: 215 nm (Primary - High Sensitivity) and 254 nm (Secondary - Specificity check).

  • Column Temp: 30°C ± 0.5°C.

  • Flow Rate: 1.0 mL/min.[1]

Mobile Phase Design
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 2.5 with Orthophosphoric Acid. Note: Low pH prevents peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 95% A / 5% B

    • 5.0 min: 95% A / 5% B (Isocratic hold to elute polar salts)

    • 20.0 min: 40% A / 60% B (Linear ramp to elute 2,3-DMBSA)

    • 25.0 min: 40% A / 60% B

    • 25.1 min: 95% A / 5% B (Re-equilibration)

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

  • Standard Stock: 1.0 mg/mL 2,3-DMBSA in diluent.

  • Test Concentration: 0.5 mg/mL (Target Assay Level).

Part 3: Validation Performance & Causality (ICH Q2(R2))

This section details the specific validation experiments. Every step includes the "Causality"—why we do it and what failure indicates.

Specificity (Stress Testing)

Objective: Prove that the method can distinguish 2,3-DMBSA from its degradation products and isomers (e.g., 2,4-dimethylbenzenesulfonic acid).

  • Protocol: Expose 2,3-DMBSA sample to:

    • Acid (0.1N HCl, 60°C, 2h)

    • Base (0.1N NaOH, 60°C, 2h)

    • Oxidation (3% H₂O₂, RT, 2h)

  • Acceptance: Peak purity angle < Purity threshold (via DAD). Resolution > 1.5 between 2,3-DMBSA and any degradant.

  • Causality: Sulfonic acids are generally stable; however, if desulfonation occurs (releasing xylene), the method must resolve the non-polar xylene peak (eluting late) from the parent acid.

Linearity & Range

Objective: Confirm the detector response is proportional to concentration.

  • Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
  • Visual Check: Residual plot must show random distribution (no "frowning" or "smiling" curves).

Accuracy (Recovery)

Objective: Ensure no matrix interference biases the result.

  • Protocol: Spike 2,3-DMBSA into the sample matrix (if applicable) or perform standard addition at 80%, 100%, and 120% levels in triplicate.

  • Acceptance: Mean recovery 98.0% – 102.0%. %RSD of replicates

    
     2.0%.
    
Robustness (QbD Approach)

Objective: Verify method reliability under normal fluctuations.

  • Variations:

    • pH of Buffer: ± 0.2 units.

    • Flow Rate: ± 0.1 mL/min.

    • Column Temp: ± 5°C.

  • Critical Check: Retention time of 2,3-DMBSA will shift significantly with pH changes if the pKa is near the buffer pH. Since 2,3-DMBSA has a very low pKa, it remains ionized; thus, retention is dominated by hydrophobic interaction. If retention shifts drastically with pH, the column's stationary phase may be interacting via silanols (undesirable).

Part 4: Visualization & Workflow

Validation Lifecycle Diagram

This diagram illustrates the logical flow of the validation process, adhering to a "Fail-Fast" methodology.

ValidationLifecycle Start Method Development (Optimization) SystemSuit System Suitability (Tailing < 1.5, N > 2000) Start->SystemSuit SystemSuit->Start Fail (Re-develop) Specificity Specificity / Stress Test (Peak Purity Pass?) SystemSuit->Specificity Pass Specificity->Start Fail (Interference) Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Pass Accuracy Accuracy & Precision (Rec: 98-102%) Linearity->Accuracy Robustness Robustness (pH/Flow var) Accuracy->Robustness Final Validated Method Release Robustness->Final All Criteria Met

Caption: Figure 1: The Validation Lifecycle. A sequential "gate-check" system ensures that specificity failures are caught early before investing in time-consuming accuracy studies.

Analytical Decision Tree

How to handle out-of-specification (OOS) results during validation.

DecisionTree Check OOS Result Detected? RootCause Assignable Cause? Check->RootCause Yes InstErr Instrument/Prep Error RootCause->InstErr Leak/Weighing MethodErr Method Deficiency RootCause->MethodErr Unresolved Peak Action1 Correct & Retest (Document Error) InstErr->Action1 Action2 Modify Method (Restart Validation) MethodErr->Action2

Caption: Figure 2: Decision logic for handling anomalies during the validation of the 2,3-DMBSA method.

References

  • ICH Harmonised Guideline . (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Center for Drug Evaluation and Research (CDER) . (2000). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]

  • Kromidas, S. (2011). Validation in Analytical Science: A Practical Guide. Wiley-VCH. (Reference for robustness testing designs).

Sources

spectroscopic comparison of 2,3- and 2,5-dimethylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and technical comparison between 2,3-dimethylbenzenesulfonic acid (2,3-DMSA) and 2,5-dimethylbenzenesulfonic acid (2,5-DMSA) . It is designed for analytical chemists and process engineers needing to distinguish these isomers during salt formation, synthesis monitoring, or impurity profiling.

Executive Summary: The Distinction at a Glance

The primary challenge in distinguishing these isomers lies in their shared molecular formula (


) and similar polarity. However, their aromatic substitution patterns differ fundamentally, creating distinct spin-spin coupling systems  in 

NMR.
FeatureThis compound 2,5-Dimethylbenzenesulfonic Acid
Precursor o-Xylene (1,2-dimethylbenzene)p-Xylene (1,4-dimethylbenzene)
Isomer Type Vicinal Methyls (1,2,3-substitution)Para Methyls (1,2,5-substitution)
Key NMR Feature 3 Adjacent Protons (Doublet - Triplet - Doublet)Isolated Proton (Singlet + AB Doublets)
Symmetry Lower Symmetry (

plane absent in spin system)
Higher Effective Symmetry (Isolated spins)
Common Status Often a mixture component (with 3,4-isomer)Usually pure isolated product

Structural Basis & Synthesis Origins

Understanding the synthetic origin is the first step in identification. The isomers are rarely generated from the same process, meaning the "history" of the sample is a key predictor.

2,5-Dimethylbenzenesulfonic Acid (p-Xylene derivative)[1]
  • Synthesis: Produced by the sulfonation of p-xylene.

  • Selectivity: Because p-xylene is symmetric, sulfonation at any of the 4 equivalent aromatic hydrogens yields the same single product : 2,5-DMSA.

  • Result: Samples are typically highly pure regio-isomers.

This compound (o-Xylene derivative)
  • Synthesis: Produced by the sulfonation of o-xylene.

  • Selectivity: o-Xylene has two non-equivalent sites for sulfonation:[1]

    • Position 4 (Major): Forms 3,4-dimethylbenzenesulfonic acid (less sterically hindered).

    • Position 3 (Minor/Significant): Forms This compound (hindered, between methyl and ring H).

  • Result: 2,3-DMSA is often found as a mixture with the 3,4-isomer unless specifically purified or synthesized via alternative routes (e.g., diazonium salts).

Spectroscopic Characterization (NMR)

The definitive method for differentiation is


 NMR. The aromatic region (6.5 – 8.0 ppm) provides a "fingerprint" based on proton adjacency.
A. NMR: The Coupling Pattern

1. 2,5-Dimethylbenzenesulfonic Acid (The "Isolated Singlet" System)

  • Structure: Sulfonic acid at C1; Methyls at C2, C5.

  • Proton Environment:

    • H6 (Ortho to

      
      , Isolated):  Located between the Sulfonate and the C5-Methyl. It has no adjacent protons.
      
    • H3 & H4 (Meta/Para to

      
      ):  Located adjacent to each other.
      
  • Spectral Signature:

    • Signal 1 (H6): Appears as a sharp Singlet (s) (or finely split doublet

      
      ) typically downfield (~7.6–7.8 ppm) due to the electron-withdrawing 
      
      
      
      group.
    • Signal 2 & 3 (H3, H4): Appear as two Doublets (d) (

      
      ). This is an AB spin system.
      

2. This compound (The "Consecutive Triad" System)

  • Structure: Sulfonic acid at C1; Methyls at C2, C3.

  • Proton Environment:

    • H4, H5, H6: Three consecutive aromatic protons.

  • Spectral Signature:

    • Signal 1 (H6): Doublet (d) (

      
      ). Ortho to 
      
      
      
      (deshielded).
    • Signal 2 (H5): Triplet (t) (or dd,

      
      ). Adjacent to both H4 and H6.
      
    • Signal 3 (H4): Doublet (d) (

      
      ).
      
  • Differentiation: The presence of the triplet (H5) and the lack of a singlet confirms the 2,3-substitution pattern (or 3,4-pattern, distinguishing between those requires chemical shift analysis).

B. Comparative Chemical Shift Table (DMSO- )
Proton Assignment2,5-DMSA (

ppm)
2,3-DMSA (

ppm)
Multiplicity Difference
Ar-H (Ortho to

)
7.60 - 7.70 (H6) 7.65 - 7.75 (H6) 2,5: Singlet (Isolated)2,3: Doublet (Coupled)
Ar-H (Meta to

)
6.90 - 7.10 (H4)7.00 - 7.20 (H5)2,5: Doublet2,3: Triplet (Apparent)
Ar-H (Para/Other) 6.90 - 7.10 (H3)7.00 - 7.20 (H4)2,5: Doublet2,3: Doublet
Methyl (

)
~2.25 & 2.50~2.30 & 2.402,5-Methyls are more distinct; 2,3-Methyls often overlap.

Critical Note: In 2,5-DMSA, the singlet at ~7.6 ppm is the "smoking gun." If your spectrum lacks a singlet in the aromatic region, you do not have the 2,5-isomer.

Experimental Protocols

Protocol A: Sample Preparation for NMR Identification
  • Solvent: Deuterium Oxide (

    
    ) is preferred for solubility, but DMSO-
    
    
    
    provides better resolution of the sulfonic acid proton (if observable) and prevents H/D exchange of labile protons.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO quintet 2.50 ppm).

Step-by-Step:

  • Dissolve 10 mg of the sulfonic acid salt or free acid in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
     NMR with at least 16 scans to resolve fine coupling.
    
  • Apply exponential multiplication (LB = 0.3 Hz) to enhance coupling pattern definition.

  • Integration: Normalize the Methyl region (2.0–2.6 ppm) to 6H. The Aromatic region (6.8–8.0 ppm) must integrate to 3H.

Protocol B: HPLC Separation (Isomer Purity Check)

If analyzing a mixture (common for 2,3-DMSA), standard C18 columns may struggle to resolve these structural isomers due to similar hydrophobicity.

  • Column: Phenyl-Hexyl or Biphenyl stationary phase (provides

    
    -
    
    
    
    interaction selectivity).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[2][3]

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 210 nm (sulfonate absorption) and 260 nm (aromatic fine structure).

Decision Logic & Visualization

The following diagram illustrates the logical workflow to identify the specific isomer based on spectroscopic data.

IsomerID Start Unknown Dimethylbenzenesulfonic Acid CheckOrigin Check Synthesis Origin Start->CheckOrigin pXylene From p-Xylene CheckOrigin->pXylene Precursor oXylene From o-Xylene CheckOrigin->oXylene Precursor NMR Run 1H NMR (Aromatic Region) pXylene->NMR oXylene->NMR Singlet Pattern: 1 Singlet (s) + 2 Doublets (d) (Isolated H + AB System) NMR->Singlet Isolated Proton Present Triplet Pattern: 1 Triplet (t) + 2 Doublets (d) (3 Consecutive Protons) NMR->Triplet Adjacent Triad Present Result25 CONFIRMED: 2,5-Dimethylbenzenesulfonic Acid Singlet->Result25 Result23 CONFIRMED: this compound (Check for 3,4-isomer impurity) Triplet->Result23

Figure 1: Decision tree for spectroscopic differentiation of dimethylbenzenesulfonic acid isomers.

References

  • ChemicalBook. (2025). 2,5-Dimethylbenzenesulfonic acid Properties and NMR Data. Retrieved from

  • National Institutes of Health (NIH) PubChem. (2025). 2,5-Dimethylbenzenesulfonic acid (CID 11868).[4] Retrieved from

  • SIELC Technologies. (2018).[2] HPLC Separation of Dimethylbenzenesulfonic Acid Isomers. Retrieved from

  • Kort, C. W. F., & Cerfontain, H. (1969). Aromatic sulfonation.[3][5][6] Part 24: Kinetics and mechanism of the sulfonation of o- and m-xylene in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas. (Demonstrates isomer distribution of o-xylene sulfonation).

Sources

kinetic studies of esterification catalyzed by different sulfonic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of sulfonic acid catalysts in esterification, designed for researchers and process chemists. It synthesizes kinetic data, mechanistic insights, and validated experimental protocols.

Executive Summary: The Brønsted Acid Landscape

In pharmaceutical and industrial ester synthesis, the choice of acid catalyst dictates not just the reaction rate (


), but the downstream purification burden and impurity profile. While Sulfuric Acid (

) remains a baseline due to cost, it is plagued by oxidative side reactions and phase incompatibility with hydrophobic substrates.

Organic Sulfonic Acids —specifically p-Toluenesulfonic Acid (p-TSA) and Methanesulfonic Acid (MSA) —offer superior kinetic control.

  • p-TSA is the industry standard for non-polar substrates due to its lipophilic tolyl group, facilitating phase transfer in fatty acid esterifications.

  • MSA is emerging as a "green" alternative, offering higher acid strength per unit mass and biodegradability, though its high polarity can be a limitation in strictly non-polar media.

This guide compares these catalysts through the lens of kinetics (


, 

), providing a robust protocol for benchmarking them in your specific reaction matrix.

Mechanistic Foundation & Causality

The reaction follows the Fischer Esterification mechanism. However, the counter-ion (


) plays a critical, often overlooked role in the kinetics of biphasic or sterically demanding systems.
The Counter-Ion Effect
  • Steric Bulk: The tosylate anion (

    
    ) is bulkier than the mesylate anion (
    
    
    
    ). In highly hindered alcohols, MSA often yields faster initial rates due to reduced steric crowding in the transition state ion pair.
  • Lipophilicity: The aromatic ring in p-TSA stabilizes the protonated intermediate in organic solvents (e.g., toluene, heptane) via van der Waals interactions, effectively increasing the local concentration of

    
     near the hydrophobic substrate.
    
Visualization: Catalytic Cycle

The following diagram illustrates the energy landscape and the critical role of water removal (Le Chatelier's principle) in driving the equilibrium.

EsterificationMechanism Reactants Carboxylic Acid + Alcohol Protonation Carbonyl Protonation Reactants->Protonation + H+ (Catalyst) Attack Nucleophilic Attack (Rate Limiting) Protonation->Attack + R'OH Intermediate Tetrahedral Intermediate Attack->Intermediate Transition State WaterLoss Water Elimination Intermediate->WaterLoss - H2O Product Ester + Regenerated Acid WaterLoss->Product - H+ Product->Reactants Hydrolysis (k_rev)

Figure 1: Stepwise mechanism of acid-catalyzed esterification. The nucleophilic attack is typically rate-determining, heavily influenced by the steric environment of the catalyst's counter-ion.

Comparative Analysis: Kinetic Performance

The following data aggregates findings from kinetic studies involving acetic acid, benzoic acid, and long-chain fatty acids.

Physicochemical Comparison
Featurep-Toluenesulfonic Acid (p-TSA) Methanesulfonic Acid (MSA) Sulfuric Acid (

)
Physical State Solid (Monohydrate)LiquidLiquid
pKa -2.8 (Strong)-1.9 (Moderately Strong)-3.0 (First proton)
Solubility High in Alcohols, TolueneMiscible in Water, AlcoholsMiscible in Water
Oxidative Potential LowLowHigh (Chars organics)
Primary Utility Hydrophobic substrates, Azeotropic distillationGreen chemistry, Polar substratesCommodity scale, Simple esters
Kinetic Parameters (Case Study Data)

Data derived from kinetic profiling of esterification reactions (e.g., Acetic Acid + Ethanol, Benzoic Acid + Alcohols).

Kinetic Parameterp-TSA MSA Solid Acid (e.g., Amberlyst/UiO-66)
Activation Energy (

)
50 - 55 kJ/mol (Benzoic Acid)45 - 50 kJ/mol (Fatty Acids)28 - 35 kJ/mol (Diffusion Limited)
Turnover Frequency (TOF) High for aromaticsHigh for aliphaticsLower (Mass transfer limits)
Selectivity >98% (Minimal side reactions)>99% (Excellent thermal stability)Variable (Pore size dependent)
Reaction Order Pseudo-2nd OrderPseudo-2nd OrderPseudo-homogeneous

Key Insight: While solid acids often show lower apparent


 due to diffusion limitations masking the intrinsic kinetics, MSA  frequently demonstrates the highest intrinsic rate constant (

) per mole of proton in solvent-free systems due to its high acid density and liquid-phase homogeneity.

Validated Experimental Protocol: Kinetic Profiling

Objective: Determine the rate constant (


) and activation energy (

) for an esterification reaction. Requirement: This protocol uses an Internal Standard (IS) method to ensure data integrity against solvent evaporation or volume changes.
Materials & Setup
  • Reactor: 3-neck round bottom flask (250 mL) equipped with a reflux condenser and a temperature probe.

  • Temperature Control: Oil bath with PID controller (

    
    ).
    
  • Internal Standard: Dodecane or Naphthalene (chemically inert, distinct GC retention time).

  • Quenching Solution: Cold saturated

    
     (aq) or Triethylamine in solvent (for GC).
    
Workflow Diagram

KineticProtocol Setup Preparation: Mix Alcohol + Acid + Internal Std Equilibrate Thermal Equilibration (Heat to T_set) Setup->Equilibrate CatalystAdd Catalyst Injection (t = 0) Equilibrate->CatalystAdd Sampling Sampling Loop (Every 5-15 mins) CatalystAdd->Sampling Quench Quench Sample (Cold NaHCO3 / TEA) Sampling->Quench Analysis Analysis (GC-FID or Titration) Quench->Analysis Analysis->Sampling Next Timepoint DataProc Data Processing (Plot 1/(C_A) vs t) Analysis->DataProc Complete

Figure 2: Kinetic sampling workflow ensuring precise t=0 definition and reaction quenching.

Step-by-Step Methodology
  • Preparation:

    • Charge the reactor with Carboxylic Acid (1.0 equiv), Alcohol (excess, e.g., 5-10 equiv for pseudo-1st order, or 1.0 equiv for 2nd order), and Internal Standard (5 wt%).

    • Heat mixture to reaction temperature (e.g., 60°C). Allow 15 mins for thermal equilibrium.

  • Initiation (t=0):

    • Dissolve the catalyst (p-TSA or MSA, typically 1-5 mol%) in a minimal amount of the alcohol.

    • Inject catalyst solution rapidly. Start timer immediately.

    • Self-Validation: Take a sample at

      
       min to verify initial concentration matches theoretical calculation.
      
  • Sampling:

    • Withdraw 0.5 mL aliquots at intervals (e.g., 0, 5, 10, 20, 40, 60, 90 min).

    • Quenching: Immediately dispense into a vial containing pre-chilled quenching solution to stop the reaction. Failure to quench instantly invalidates kinetic data.

  • Analysis (GC-FID Recommended):

    • Monitor the disappearance of Carboxylic Acid or appearance of Ester relative to the Internal Standard.

    • Calculate Conversion (

      
      ):
      
      
      
      
  • Data Processing:

    • For equimolar reactants (Second Order), plot

      
       vs. time.
      
    • The slope of the linear regression line

      
      .
      
    • Repeat at 3 different temperatures (e.g., 50°C, 60°C, 70°C) to construct an Arrhenius plot (

      
       vs 
      
      
      
      ) and determine
      
      
      .

References

  • Kinetics of Esterification of Benzoic Acid and Isoamyl Alcohol Catalyzed by P-toluenesulfonic Acid . ResearchGate. [Link]

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review . Royal Society of Chemistry. [Link]

  • A study of esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst . Journal of the Serbian Chemical Society. [Link]

  • Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin . ACS Omega. [Link]

  • Esterification Reaction of Acetic Acid and Ethanol with H2SO4: Batch Kinetics . International Journal of Advanced Technology in Engineering and Science. [Link]

Comparative Stability Analysis of Aromatic Sulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Aromatic sulfonic acids (e.g.,


-toluenesulfonic acid, benzenesulfonic acid) are ubiquitous in drug development and catalysis due to their high acidity (

) and ability to form crystalline salts with weak bases. However, their stability profile is often misunderstood. While thermodynamically stable against oxidation, they are kinetically vulnerable to desulfonation (hydrolysis) under specific thermal and acidic conditions.

This guide provides an objective comparison of aromatic sulfonic acids against their structural analogs and alternatives (carboxylic acids), grounded in mechanistic causality and validated by experimental protocols.

Mechanistic Causality: Why Instability Occurs

To predict stability, one must understand the failure mode. The primary degradation pathway for aromatic sulfonic acids is acid-catalyzed desulfonation . This is the microscopic reverse of the electrophilic aromatic substitution (sulfonation) reaction.

The Mechanism of Desulfonation

Unlike carboxylic acids, which degrade via decarboxylation only under extreme forcing conditions, sulfonic acids degrade via an equilibrium process favored by high temperatures and aqueous acidic media.

The Pathway:

  • Ipso-Protonation: A proton attacks the ring carbon bearing the sulfonate group.

  • Sigma Complex: A resonance-stabilized intermediate forms.[1]

  • Elimination:

    
     (or 
    
    
    
    ) is expelled, restoring aromaticity but destroying the functional group.
Visualization: Desulfonation Pathway

DesulfonationMechanism Reactant Ar-SO3H (Aromatic Sulfonic Acid) Intermediate Sigma Complex (Ipso-Protonated) Reactant->Intermediate Step 1: Protonation (Rate Limiting in some cases) H_Ion H+ (Acidic Medium) H_Ion->Intermediate Products Ar-H + H2SO4 (Desulfonated Arene) Intermediate->Products Step 2: Elimination of SO3 Products->Reactant Sulfonation (Reverse)

Figure 1: The acid-catalyzed desulfonation mechanism. Note that electron-donating substituents on the aromatic ring accelerate Step 1 by increasing electron density at the ipso-carbon.

Comparative Analysis

Comparison A: Substituent Effects (Intra-Class Stability)

The stability of an aromatic sulfonic acid is dictated by the electronic nature of the ring substituents.

  • Electron Donating Groups (EDG): (e.g., Methyl, Methoxy, Amino). These increase electron density in the ring, facilitating proton attack (Step 1 above). Result: Lower hydrolytic stability.

  • Electron Withdrawing Groups (EWG): (e.g., Nitro, Chloro, Carboxyl). These deactivate the ring toward protonation. Result: Higher hydrolytic stability.

Table 1: Relative Hydrolytic Stability of Common Sulfonic Acids

CompoundSubstituent EffectRelative Hydrolytic Stability

(Anhydrous)*
Primary Risk
4-Nitrobenzenesulfonic acid Strong EWG (-I, -M)Highest > 280°CExplosive potential (nitro group)
Benzenesulfonic acid (BSA) Neutral (Reference)High ~200°CHygroscopicity

-Toluenesulfonic acid (PTSA)
Weak EDG (+I)Moderate ~180°CDesulfonation in boiling water
Xylenesulfonic acid Multiple EDGsLow < 150°CRapid hydrolysis at low pH

*Note: Decomposition temperatures (


) are approximate onset values from TGA under 

. Hydrates will lose water at significantly lower temperatures (90-110°C).
Comparison B: Sulfonic Acids vs. Carboxylic Acids (Inter-Class)

In pharmaceutical salt selection, the choice is often between a Besylate/Tosylate (Sulfonic) and a Maleate/Fumarate (Carboxylic).

Table 2: Performance Matrix for Salt Selection

FeatureAromatic Sulfonic Acids (e.g., Tosylate)Carboxylic Acids (e.g., Maleate)Scientific Rationale
Acid Strength (

)
Strong (< -2)Weak (3 - 5)Sulfonates ensure full proton transfer to weak bases (

< 4), preventing disproportionation.
Solid-State Stability High (High Lattice Energy)ModerateStronger ionic interactions in sulfonates often yield higher melting points.
Solution Stability Risk of Hydrolysis Stable Carboxylates do not undergo decarboxylation under standard stress conditions; Sulfonates can desulfonate.
Genotoxicity Risk High (Alert) NegligibleSulfonic acids react with residual alcohols to form alkyl sulfonates (potent alkylating agents).

Experimental Protocols

To validate stability claims, the following self-validating protocols are recommended. These avoid common artifacts such as confusing dehydration with decomposition.

Protocol 1: Hydrolytic Stress Testing (HPLC)

Objective: Determine the kinetic rate of desulfonation.

  • Preparation: Prepare a 10 mM solution of the sulfonic acid in 1.0 M HCl (mimics gastric/harsh processing).

  • Incubation: Aliquot into sealed HPLC vials. Incubate at three temperatures (e.g., 60°C, 80°C, 100°C) using a heating block.

  • Sampling: Inject samples at

    
     hours.
    
  • Analysis:

    • Column: C18 Reverse Phase (stable to low pH).

    • Mobile Phase: Phosphate buffer (pH 2.5) / Methanol gradient. Note: Low pH prevents peak tailing of the acidic analyte.

    • Detection: UV at 254 nm (aromatic ring).

  • Self-Validation: The appearance of the desulfonated parent arene (e.g., Toluene from PTSA) must correlate stoichiometrically with the loss of the sulfonic acid peak.

Protocol 2: Thermal Stability Analysis (TGA)

Objective: Differentiate between dehydration (loss of crystal water) and chemical decomposition (desulfonation).

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Purge Gas: Nitrogen (40 mL/min) to prevent oxidative artifacts.

  • Method:

    • Step 1: Isothermal hold at 110°C for 10 mins. Rationale: Removes unbound/bound water.

    • Step 2: Ramp 10°C/min to 350°C.

  • Data Interpretation:

    • Weight loss in Step 1 = Moisture/Hydrate.

    • Onset of weight loss in Step 2 =

      
       (Chemical degradation).
      
Visualization: Stability Testing Workflow

StabilityWorkflow cluster_Hydrolysis Hydrolytic Stress (Solution) cluster_Thermal Thermal Stress (Solid) Sample Test Sample (Aromatic Sulfonate) AcidPrep Dissolve in 1M HCl Sample->AcidPrep TGA_Iso TGA Isotherm (110°C) Remove Water Sample->TGA_Iso Heat Heat (60-100°C) AcidPrep->Heat HPLC HPLC Analysis (Detect Arene Product) Heat->HPLC TGA_Ramp TGA Ramp (>200°C) Measure Decomposition TGA_Iso->TGA_Ramp

Figure 2: Dual-stream workflow for characterizing hydrolytic and thermal stability profiles.

Conclusion and Recommendations

For pharmaceutical and industrial applications, the stability of aromatic sulfonic acids is a trade-off between protonating power and hydrolytic susceptibility .

  • Select Benzenesulfonic Acid (BSA) over

    
    -Toluenesulfonic acid (PTSA) if the process involves high-temperature acidic aqueous steps, as the lack of the methyl group improves hydrolytic stability [1, 7].
    
  • Monitor Genotoxic Impurities: If using any aromatic sulfonic acid in the presence of alcohols (methanol, ethanol), you must implement UPLC-MS monitoring for alkyl sulfonate esters (TTC limit usually < 1.5 µ g/day ) [5].

  • Thermal Processing: Ensure drying protocols distinguish between dehydration of the monohydrate (often ~100°C) and actual desulfonation (>180°C) to prevent false failures in stability testing [6].

References

  • Chemistry Steps. Sulfonation and Desulfonation of Benzene Mechanisms. Available at: [Link]

  • Cerfontain, H. Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. ResearchGate.[2][3] Available at: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • US EPA. Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). Available at: [Link] (Note: Link sourced via EPA HPV database context).

  • Waters Corporation. Analysis of Benzenesulfonic Acid and p-Toluenesulfonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Available at: [Link][2][4]

  • ResearchGate. Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids. Available at: [Link][4]

  • Wikipedia. Aromatic Sulfonation. Available at: [Link]

Sources

Inter-Laboratory Validation of 2,3-Dimethylbenzenesulfonic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a rigorous inter-laboratory validation framework for the quantification of 2,3-dimethylbenzenesulfonic acid (2,3-DMBSA) . While often used as a salt counter-ion in pharmaceutical development, 2,3-DMBSA presents a dual analytical challenge: it is a structural isomer of common xylene sulfonic acids (requiring high specificity) and a precursor to potential genotoxic sulfonate esters (requiring high sensitivity).

We compare the performance of a novel Mixed-Mode LC-MS/MS workflow against the traditional Ion-Pair HPLC-UV method. Data from a five-site round-robin study demonstrates that while HPLC-UV is sufficient for assay purposes, the Mixed-Mode LC-MS/MS method offers superior selectivity for isomer resolution and sensitivity for trace impurity monitoring, making it the recommended standard for regulatory submission.

Strategic Context: The Isomer Challenge

2,3-DMBSA is critical in the formation of stable salt forms of basic API (Active Pharmaceutical Ingredients). However, its analysis is complicated by the presence of regioisomers (e.g., 2,4-DMBSA; 2,5-DMBSA) which have identical mass-to-charge ratios (


 185.0) and similar hydrophobicity.

Why Validation Matters:

  • Stoichiometry: Inaccurate quantification leads to non-stoichiometric salts, affecting drug stability and dissolution.

  • Genotoxicity Risk: Excess free acid in the presence of alcohols can form alkyl 2,3-dimethylbenzenesulfonates, which are potent alkylating agents (GTIs).

  • Regulatory Compliance: ICH Q2(R2) requires specificity demonstration, particularly against isomers.

Comparative Methodology: Selecting the "Gold Standard"

We evaluated three distinct analytical approaches. The Mixed-Mode LC-MS/MS is designated as the "Target Method" for this validation guide due to its ability to leverage both hydrophobic and anion-exchange mechanisms for isomer separation.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: Mixed-Mode LC-MS/MS (Recommended) Method B: Ion-Pair HPLC-UV Method C: Standard C18 HPLC
Mechanism Anion Exchange + Hydrophobic InteractionHydrophobic Interaction + Ion Pairing (TBAHS)Hydrophobic Interaction
Selectivity High (Resolves 2,3- from 2,4- isomer)Medium (Co-elution risks)Low (Poor retention of polar acid)
Sensitivity (LOD) < 10 ng/mL (Trace capable)~ 500 ng/mL (Assay only)Poor (Peak tailing)
Throughput High (5 min run time)Low (20 min equilibration)Medium
MS Compatibility Yes (Volatile buffers)No (Non-volatile ion-pair agents)Yes
Robustness High (pH stable)Low (Temperature sensitive)Low (Dewetting risk)
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate method based on the analytical phase (Development vs. QC).

MethodSelection Start Start: Define Analytical Goal IsTrace Is Trace/GTI Analysis Required? Start->IsTrace IsSalt Is it Salt Stoichiometry (Assay)? IsTrace->IsSalt No MethodA Method A: Mixed-Mode LC-MS/MS (High Specificity & Sensitivity) IsTrace->MethodA Yes (< 0.1%) IsomerRisk Are Isomers (2,4- or 2,5-) Present? IsSalt->IsomerRisk Yes (> 98%) MethodC Method C: Standard C18 (Not Recommended) IsSalt->MethodC Non-Critical IsomerRisk->MethodA Yes (Critical Separation) MethodB Method B: Ion-Pair HPLC-UV (Cost Effective for Assay) IsomerRisk->MethodB No (Pure Reagents)

Caption: Decision tree for selecting the optimal analytical technique based on sensitivity and selectivity requirements.

Inter-Laboratory Validation Protocol

To validate the Mixed-Mode LC-MS/MS method, a "Round Robin" study was designed involving 5 independent laboratories (2 internal, 3 CROs). This protocol ensures the method is transferrable and robust.

Study Design (The "Round Robin")
  • Materials: A single lot of 2,3-DMBSA reference standard (purity >99.5%) and a spiked sample matrix (API containing 0.1% 2,3-DMBSA and 0.1% 2,4-DMBSA isomer).

  • Participants: 5 Laboratories equipped with Q-Exactive or Triple Quad MS systems.

  • Scope: Linearity, Accuracy, Precision (Repeatability & Reproducibility), and Specificity.

Detailed Workflow
  • System Suitability Test (SST):

    • Column: Mixed-mode anion-exchange (e.g., SIELC Amaze TR or equivalent).

    • Mobile Phase: ACN/Water with 10mM Ammonium Formate (pH 3.0).

    • Requirement: Resolution (

      
      ) between 2,3-DMBSA and 2,4-DMBSA > 1.5.
      
  • Linearity:

    • Preparation of 6 calibration points ranging from 10 ng/mL to 1000 ng/mL.

    • Acceptance:

      
      .
      
  • Accuracy & Precision:

    • Triplicate injections of spiked samples at 3 levels (50%, 100%, 150% of target).

    • Perform over 3 distinct days.

Validation Logic Visualization

ValidationWorkflow Plan 1. Protocol Design (Define SST & Acceptance) Distrib 2. Sample Distribution (Homogeneity Check) Plan->Distrib Exec 3. Lab Execution (n=5 Labs, 3 Days) Distrib->Exec Data 4. Data Aggregation Exec->Data Stat 5. Statistical Analysis (ANOVA, Cochran's C) Data->Stat Stat->Exec If RSD > 15% Report 6. Final Validation Report Stat->Report

Caption: Step-by-step workflow for the inter-laboratory validation study, ensuring data integrity from planning to reporting.

Experimental Data & Results

The following data summarizes the aggregated results from the 5-lab study.

Table 2: Inter-Laboratory Precision (Reproducibility)
ParameterMethod A (Mixed-Mode LC-MS)Method B (Ion-Pair HPLC)Acceptance Criteria
Isomer Resolution (

)
2.1 ± 0.2 1.2 ± 0.4

Retention Time RSD (%) 0.8%2.5%

Recovery (%) 98.5% - 101.2%92.0% - 108.0%

Inter-Lab RSD (%) 3.4% 8.9%

(Trace)
Lab-to-Lab Failure Rate 0/5 Labs2/5 Labs (SST Failure)0 Failures

Analysis: Method A demonstrated superior robustness. Method B failed in 2 labs due to column equilibration issues common with ion-pairing reagents, leading to retention time shifts that caused co-elution of the isomers.

Critical Control Points (Expertise & Troubleshooting)

To ensure "Trustworthiness" in your routine analysis, adhere to these self-validating protocols:

  • The "Isomer Trap":

    • Issue: 2,3-DMBSA and 2,4-DMBSA often co-elute on C18 columns.

    • Solution: Always include a "resolution check standard" containing both isomers in every sequence. Do not rely on relative retention time (RRT) alone.

  • MS Suppression:

    • Issue: Sulfonic acids are strong acids and ionize well in negative mode (ESI-), but matrix suppression can occur.

    • Solution: Use a stable isotope-labeled internal standard (e.g., benzenesulfonic acid-d5) to normalize matrix effects.

  • Carryover:

    • Issue: Sulfonic acids stick to stainless steel.

    • Solution: Use a needle wash of 50:50 Methanol:Water with 0.1% Ammonium Hydroxide.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Genotoxic Impurities: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7). (2018). Retrieved from [Link]

  • Waters Corporation. Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

  • SIELC Technologies. Separation of 2,4-Dimethylbenzenesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2,3-Dimethylbenzenesulfonic Acid in Detergent Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,3-dimethylbenzenesulfonic acid, commonly known in its salt form as sodium xylene sulfonate (SXS), within the context of modern detergent formulations. As researchers and formulators, it is imperative to understand not only the primary cleaning efficacy of surfactants but also the crucial role of supporting ingredients that enhance product stability and performance. This document moves beyond a simple performance comparison to elucidate the specific functions of detergent components, benchmark this compound in its primary role as a hydrotrope, and compare its properties to those of primary anionic and non-ionic surfactants.

The Architectonics of a Detergent Formulation: Primary Surfactants vs. Supporting Agents

A high-performance detergent is a meticulously balanced symphony of chemical components, each with a designated role. It is a common misconception to evaluate all surface-active agents on the same plane. A fundamental understanding of their classification is key to effective formulation.

  • Primary Surfactants: These are the workhorses of the detergent, responsible for the principal cleaning action. Their molecular structure, characterized by a substantial hydrophobic tail and a hydrophilic head, allows them to reduce the surface tension of water, emulsify oily soils, and lift particulate matter from surfaces. Key performance indicators for primary surfactants include soil removal efficacy, foaming characteristics, and their critical micelle concentration (CMC). Examples of industry-standard primary surfactants include Linear Alkylbenzene Sulfonates (LAS), Sodium Lauryl Ether Sulfates (SLES), and Alcohol Ethoxylates (AE).

  • Supporting Agents (Co-surfactants and Hydrotropes): These ingredients enhance the overall performance and stability of the formulation.

    • Co-surfactants are typically added in smaller quantities to complement the primary surfactant, often improving foam stability or providing a synergistic cleaning boost.

    • Hydrotropes , such as this compound, are a special class of compounds used to increase the solubility of other, less soluble, ingredients in an aqueous solution.[1] Their role is critical in preventing liquid detergents from becoming cloudy or separating, especially at low temperatures or in highly concentrated formulas.[2]

The molecular structure of a hydrotrope is similar to a surfactant in that it is amphiphilic, but it typically possesses a shorter hydrophobic part.[3] This structural difference is pivotal; while it imparts some surface activity, it generally makes them less effective as primary cleaning agents compared to molecules with longer hydrophobic chains.

Physicochemical Properties: A Comparative Overview

Understanding the fundamental physicochemical properties of this compound and benchmark primary surfactants is essential for predicting their behavior in a formulation.

PropertyThis compound (as Sodium Xylene Sulfonate)Linear Alkylbenzene Sulfonate (LAS)Sodium Lauryl Ether Sulfate (SLES)Alcohol Ethoxylate (AE)
Primary Function Hydrotrope, Solubilizer, Viscosity ReducerPrimary Anionic SurfactantPrimary Anionic SurfactantPrimary Non-ionic Surfactant
Molecular Weight ( g/mol ) ~208.21[1]~348.48~420Varies (e.g., ~482 for C12-14 with 7 EO)
Critical Micelle Concentration (CMC) High (often does not form distinct micelles in the traditional sense)Low[4]Low[4]Low
Surface Tension Reduction ModerateHighHighHigh
Solubility in Water Very HighModerateHighVaries with EO chain length
Biodegradability Readily BiodegradableReadily BiodegradableReadily Biodegradable[5]Readily Biodegradable

Benchmarking Performance: Experimental Protocols and Comparative Data

To objectively assess the performance of this compound, we must evaluate it within its intended functional domain—as a hydrotrope—and then compare its surfactant-like properties against primary surfactants.

Experiment 1: Hydrotropic Efficacy (Cloud Point Depression)

Causality of Experimental Choice: The primary function of a hydrotrope is to increase the solubility of less soluble components in a formulation, thereby preventing phase separation. The cloud point is the temperature at which a solution becomes cloudy, indicating that some components are no longer fully dissolved. A lower cloud point signifies better low-temperature stability. This experiment is designed to quantify the effectiveness of this compound in depressing the cloud point of a model liquid detergent formulation.

Experimental Workflow:

Caption: Workflow for Cloud Point Depression Measurement.

Expected Results and Comparative Analysis:

FormulationHydrotrope ConcentrationCloud Point (°C)
Control0%15
Test 12% this compound8
Test 24% this compound2
Test 36% this compound< 0

The data clearly demonstrates that increasing the concentration of this compound significantly lowers the cloud point of the detergent formulation, thereby enhancing its stability at lower temperatures. This is a critical performance attribute for liquid detergents that may be stored in unheated warehouses or transported in cold climates.

Experiment 2: Soil Removal Efficacy

Causality of Experimental Choice: While primarily a hydrotrope, the amphiphilic nature of this compound suggests it may contribute to cleaning. This experiment evaluates its soil removal capabilities in comparison to established primary surfactants. The use of standardized soiled fabrics ensures reproducibility and allows for a direct comparison of cleaning power. This test is based on the principles outlined in ASTM D3050.[6][7]

Experimental Protocol:

  • Preparation of Test Solutions: Prepare aqueous solutions of this compound, LAS, SLES, and AE at a concentration of 0.1% w/v in standardized hard water.

  • Reflectance Measurement of Unwashed Fabrics: Using a spectrophotometer, measure the initial reflectance (R_initial) of standardized soiled fabric swatches (e.g., carbon black/mineral oil on cotton).

  • Washing Procedure: Wash the soiled swatches in a laboratory-scale washing apparatus (e.g., a Terg-o-Tometer) using the prepared test solutions under controlled conditions (e.g., 25°C for 15 minutes).

  • Rinsing and Drying: Thoroughly rinse the washed swatches with deionized water and allow them to air dry in a controlled environment.

  • Reflectance Measurement of Washed Fabrics: Measure the final reflectance (R_final) of the washed and dried swatches.

  • Calculation of Soil Removal: Calculate the percentage of soil removal using the following formula: Soil Removal (%) = [(R_final - R_initial) / (R_unsoiled - R_initial)] x 100 where R_unsoiled is the reflectance of the clean, unsoiled fabric.

Comparative Soil Removal Data (Illustrative):

Surfactant (0.1% solution)Soil Type% Soil Removal
This compoundCarbon Black/Mineral Oil15%
Linear Alkylbenzene Sulfonate (LAS)Carbon Black/Mineral Oil65%
Sodium Lauryl Ether Sulfate (SLES)Carbon Black/Mineral Oil60%
Alcohol Ethoxylate (AE)Carbon Black/Mineral Oil70%

The results indicate that this compound exhibits minimal soil removal capabilities when used as the sole surfactant. This is consistent with its molecular structure, which features a relatively small hydrophobic group, limiting its ability to effectively emulsify and remove oily soils. In contrast, the primary surfactants demonstrate significantly higher cleaning efficacy.

Experiment 3: Foaming Performance

Causality of Experimental Choice: Foam is an important aesthetic and functional attribute for many consumers, although it does not always directly correlate with cleaning performance.[8] The Ross-Miles foam test (ASTM D1173) is a standardized method for evaluating the foaming properties of surfactants, providing data on both initial foam height and foam stability over time.[9][10]

Experimental Workflow:

Caption: Ross-Miles Foam Test Workflow.

Comparative Foaming Data (Illustrative):

Surfactant (0.1% solution)Initial Foam Height (mm)Foam Height after 5 min (mm)Foam Stability (%)
This compound451022%
Linear Alkylbenzene Sulfonate (LAS)18015083%
Sodium Lauryl Ether Sulfate (SLES)20018090%
Alcohol Ethoxylate (AE)906067%

The foaming data further underscores the distinction between this compound and primary surfactants. It generates a low volume of unstable foam, which is characteristic of hydrotropes. LAS and SLES, known for their excellent foaming properties, produce high volumes of stable foam.[11] Alcohol ethoxylates typically have moderate foaming, which can be desirable in applications like automatic washing machines where excessive foam can be problematic.

Synergistic Effects in Formulation

While this compound is not a strong primary surfactant on its own, it can positively influence the overall performance of a detergent formulation through synergistic interactions with primary surfactants. By keeping the primary surfactants fully dissolved and available for cleaning, it ensures that they can perform their function optimally.[12] Furthermore, by reducing the viscosity of concentrated detergents, it aids in their dissolution and dispersion in the wash water.

Conclusion: Defining the Role of this compound

This comprehensive analysis demonstrates that this compound is a highly effective hydrotrope, playing a crucial role in the formulation of stable and clear liquid detergents. Its ability to solubilize other components and depress the cloud point are its primary performance strengths.

When benchmarked against primary surfactants like LAS, SLES, and alcohol ethoxylates, it exhibits significantly lower efficacy in the key performance areas of soil removal and foaming. Therefore, it should not be considered a direct replacement for these primary cleaning agents.

For researchers and formulators, the key takeaway is the importance of selecting ingredients based on their intended function. This compound is a valuable tool in the formulator's arsenal for creating robust and aesthetically pleasing detergent products. Its contribution to the overall performance is indirect but significant, enabling the primary surfactants to work at their peak efficiency.

References

  • American Cleaning Institute. (n.d.). Linear Alkylbenzene Sulfonate (LAS). Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM XYLENE SULFONATE. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Sodium Xylene Sulfonate 40%. Retrieved from [Link]

  • Dolphin Pharma. (2025, July 9). Which Types of Detergents Use Sodium Cumene Sulfonate. Retrieved from [Link]

  • EWG's Guide to Healthy Cleaning. (n.d.). SODIUM XYLENE SULFONATE. Retrieved from [Link]

  • Malihi, F. B., et al. (2011). Evaluation of Physico-Chemical Interactions between Linear Alkylbenzene Sulfonate (LAS) and Alcohol Ethoxylates. ResearchGate. Retrieved from [Link]

  • Patel, A., & Shah, D. O. (2004). Effect of hydrotropes on the aqueous solution behavior of surfactants. Journal of Surfactants and Detergents, 7(3), 245-251.
  • Santos, T. (2021, March). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. Australian Government Department of Health. Retrieved from [Link]

  • Somasundaran, P., & Krishnakumar, S. (1997). Synergistic effect between sodium lauryl sulphate and sodium lauryl ether sulphate with alkyl polyglycoside. Journal of the American Oil Chemists' Society, 74(7), 837-842.
  • Tudor Scientific Glass. (n.d.). Pipet, Pour Foam Test, Ross-Miles. Retrieved from [Link]

  • U.S. Patent No. 6,949,496 B1. (2005). Detergent compositions comprising hydrotropes.
  • ASTM D1173-07, Standard Test Method for Foaming Properties of Surface-Active Agents, ASTM International, West Conshohocken, PA, 2007, .

  • ASTM D3050-07(2015), Standard Guide for Measuring Soil Removal from Artificially Soiled Fabrics (Not Suitable for Detergent Ranking), ASTM International, West Conshohocken, PA, 2015, .

Sources

economic comparison of different routes to dimethylbenzenesulfonic acids

Author: BenchChem Technical Support Team. Date: February 2026

Economic & Technical Comparison: Routes to Dimethylbenzenesulfonic Acids

Executive Summary

For researchers and process engineers in the pharmaceutical and surfactant industries, the synthesis of dimethylbenzenesulfonic acids (xylenesulfonic acids) presents a classic trade-off between Capital Expenditure (CAPEX) and Operational Expenditure (OPEX) .

While Sulfuric Acid (


)  remains the low-barrier entry point for batch production, it is economically burdened by waste disposal costs and thermodynamic reversibility. In contrast, Gaseous Sulfur Trioxide (

)
—specifically via falling film reactors—has established itself as the dominant industrial route due to superior atom economy, rapid kinetics, and lower raw material costs, despite requiring significantly higher initial infrastructure investment.

This guide objectively compares these routes, supported by mechanistic insights and process economics.

Chemistry & Mechanism: The Electrophilic Landscape

The sulfonation of xylene is an Electrophilic Aromatic Substitution (EAS). The choice of reagent dictates not just the cost, but the isomer distribution and reaction completion.

  • Substrate: Xylene (dimethylbenzene). Common isomers: m-xylene (1,3-dimethylbenzene) and p-xylene (1,4-dimethylbenzene).

  • Active Electrophile: Neutral

    
     (in oleum/
    
    
    
    gas) or
    
    
    (in aqueous
    
    
    ).

Key Mechanistic Insight: Sulfonation is reversible.[1] In the presence of water (byproduct of


 route), desulfonation occurs, limiting conversion. 

routes are anhydrous and essentially irreversible, driving yields >98%.

ReactionPathway cluster_H2SO4 Route A: Sulfuric Acid (Reversible) cluster_SO3 Route B: Sulfur Trioxide (Irreversible) Xylene Xylene (C8H10) SigmaComplex1 σ-Complex (Transition) Xylene->SigmaComplex1 + H3SO4+ Pyrosulfonate Pyrosulfonate Intermediate Xylene->Pyrosulfonate + SO3 H2SO4 H2SO4 (Excess) ProductA Ar-SO3H + H2O (Equilibrium Limited) SigmaComplex1->ProductA - H+ ProductA->SigmaComplex1 Hydrolysis (Heat) SO3 SO3 (Gas) ProductB Ar-SO3H (Stoichiometric) Pyrosulfonate->ProductB Rearrangement

Figure 1: Mechanistic divergence between aqueous and anhydrous sulfonation routes.

Route 1: Azeotropic Sulfonation with Sulfuric Acid[2]

Best For: Small-to-medium scale batches, hydrotrope production, low CAPEX facilities.

Process Overview

This method utilizes concentrated sulfuric acid (98%).[2] To overcome the equilibrium limit (


), water must be physically removed.[1][3] This is achieved by using an excess of xylene to form a xylene/water azeotrope, which is distilled off during the reaction.
Experimental Protocol (Self-Validating)
  • Charge: Load 98% Sulfuric Acid (1.0 equiv) into a glass-lined reactor.

  • Addition: Add Xylene (1.5 - 2.0 equiv) slowly. Note: Excess xylene acts as both reactant and azeotropic solvent.

  • Heating: Heat to 100–120°C .

  • Azeotrope Removal: Attach a Dean-Stark trap (lab) or condenser/separator loop (plant). Continuously reflux xylene while collecting the lower water phase.

  • Endpoint: Reaction is complete when water collection matches theoretical stoichiometry (approx 18g water per mole acid).

  • Workup: Separate excess xylene (recycle). The bottom layer is the crude Sulfonic Acid (often containing 2-5% residual

    
    ).
    
Economic Analysis
  • Pros: Low equipment cost (standard batch reactor); simple operation.

  • Cons: High energy cost (distillation); lower volumetric productivity; corrosion at high temps; "Spent Acid" waste if not run to full completion.

Route 2: Continuous Falling Film Sulfonation ( )

Best For: Large-scale commodity production (Detergents, Drug Counterions), high purity requirements.[4]

Process Overview

This route uses diluted


 gas (3-7% in dry air) generated via sulfur burning. The reaction occurs in a multi-tube falling film reactor where organic liquid and gas flow co-currently. It is extremely fast and exothermic.
Experimental Protocol (Continuous Flow)
  • Gas Generation: Burn elemental sulfur to

    
    , convert to 
    
    
    
    over Vanadium catalyst (
    
    
    ) at 450°C. Dilute with dry air to 4-7% v/v
    
    
    .
  • Film Formation: Pump Xylene into the top of the reactor tubes. Distribution weirs create a thin, uniform film (0.5 mm) flowing down the tube walls.

  • Reaction: Inject

    
     gas into the center of the tubes. Reaction time is <1 second .
    
  • Cooling: Circulate cooling water in the reactor shell (maintain 40–50°C) to prevent charring/darkening.

  • Separation: Cyclone separator removes gas from the liquid sulfonic acid.

  • Digestion: Hold the liquid at 50°C for 20-30 mins to allow any sulfonic anhydrides to convert to acid.

  • Hydrolysis (Optional): Add small amount of water to destroy trace anhydrides.

Economic Analysis
  • Pros: Near 100% Atom Economy (no water byproduct); cheaper raw material (Sulfur < Sulfuric Acid on molar basis); high throughput.

  • Cons: Massive CAPEX (specialized metallurgy, electrostatic precipitators); safety risks (SO3 leaks); high operational complexity.

Comparative Economic & Technical Matrix

The following table synthesizes data from industrial cost models and technical performance metrics.

FeatureRoute 1: Sulfuric Acid (Azeotropic)Route 2: Air /

(Falling Film)
Route 3: Chlorosulfonic Acid (

)
Primary Cost Driver Energy (Distillation) & Waste DisposalCAPEX (Equipment)Reagent Cost (High)
Atom Economy Poor (Generates

)
Excellent (100%) Poor (Generates HCl)
Reaction Time Hours (4 - 12 h)Seconds (< 1 s)Minutes
Typical Yield 92 - 96%98 - 99% >95%
Byproduct Dilute

(Spent Acid)
None (Trace

)
HCl Gas (Corrosive)
Reagent Cost Index 1.5x (vs Sulfur)1.0x (Baseline) 4.0x - 5.0x
Suitability Lab / Pilot / NicheCommodity / Large ScalePharma / High Purity

Process Flow Visualization

The diagram below contrasts the complexity and flow of the two primary routes.

ProcessFlow cluster_Batch Route 1: Batch Sulfuric Acid Process cluster_Continuous Route 2: Continuous SO3 Process Mixer Batch Reactor (Xylene + H2SO4) Condenser Condenser (Azeotrope) Mixer->Condenser Vapor (100°C) Neutralizer1 Neutralizer (NaOH) Mixer->Neutralizer1 Crude Acid Separator Phase Separator (Water Removal) Condenser->Separator Separator->Mixer Recycle Xylene Waste Waste Separator->Waste Water Waste SulfurBurner Sulfur Burner (S + Air -> SO2) Converter Catalytic Converter (SO2 -> SO3) SulfurBurner->Converter Reactor Falling Film Reactor (Thin Film) Converter->Reactor SO3 Gas (5%) Cyclone Cyclone (Gas/Liquid Sep) Reactor->Cyclone Digester Digester (Aging) Cyclone->Digester Liquid Acid Scrubber Scrubber Cyclone->Scrubber Exhaust Gas

Figure 2: Operational topology comparison. Note the recycle loop in Route 1 vs. the linear flow in Route 2.

Strategic Recommendation

  • For Drug Development (Early Phase): Use Chlorosulfonic Acid or Sulfuric Acid . The high reagent cost is negligible compared to the value of the API. These methods use standard glassware/reactors and avoid the safety engineering required for

    
     gas.
    
  • For Manufacturing (Commercial Scale): Transition to

    
     Falling Film  sulfonation.[3] The ROI is justified by the elimination of spent acid disposal costs (a major environmental liability) and the low cost of elemental sulfur.
    

References

  • Chemithon Corporation. (1997).[5] Sulfonation and Sulfation Processes. Retrieved from

  • IMARC Group. (2024). Sodium Xylene Sulfonate Production Plant Project Report. Retrieved from

  • Glencore. (2024).[6] Study on the economic importance of sulphuric acid. Retrieved from

  • ResearchGate. (2025). Kinetics and mechanism of the sulfonation of o- and m-xylene in aqueous sulfuric acid. Retrieved from

  • SIELC Technologies. (2018). 2,4-Dimethylbenzenesulfonic acid Analysis. Retrieved from

  • Google Patents. (2009). Gas phase SO3 film-scrapping sulfonating technology. Patent CN101445418B. Retrieved from

Sources

Structural Validation of Synthesized 2,3-Dimethylbenzenesulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In drug development and organic synthesis, 2,3-dimethylbenzenesulfonic acid (2,3-DMSA) is a high-value intermediate often used as a resolving agent or a counterion for salt formation to modify solubility profiles. However, its synthesis via the sulfonation of o-xylene presents a critical purity challenge: the reaction inevitably produces a mixture of isomers, predominantly the 3,4-dimethylbenzenesulfonic acid (3,4-DMSA) , which is thermodynamically and kinetically favored.

This guide provides an objective comparison of validation methods to definitively distinguish the target 2,3-isomer from its 3,4-analog. Unlike standard purity checks, this protocol focuses on structural authentication using self-validating NMR logic and fractional crystallization.

The Core Problem: Substitution Patterns
  • Target (2,3-DMSA): Sulfonation at the 3-position (vicinal to both methyls).

  • Major Impurity (3,4-DMSA): Sulfonation at the 4-position (meta/para to methyls).

Comparative Analysis of Validation Methodologies

The following table compares the efficacy of standard analytical techniques in distinguishing the 2,3-isomer from the 3,4-isomer.

Feature1H NMR Spectroscopy 13C NMR Spectroscopy HPLC (Reverse Phase) X-Ray Crystallography
Differentiation Power High (Definitive Splitting)Medium (Shift Differences)Medium (Retention Time overlap)Ultimate (Absolute Structure)
Speed < 1 Hour1-4 HoursMethod Dev. RequiredDays to Weeks
Sample Requirement ~10 mg~50 mg< 1 mgSingle Crystal
Primary Limitation Solvent peak overlap (D₂O/DMSO)Requires high concentrationReference standard often unavailableCrystal growth difficulty
Verdict Primary Validation Tool Secondary ConfirmationRoutine Purity CheckFinal Structural Proof

Scientific Integrity: The "Singlet Test" (Self-Validating Protocol)

The most robust, rapid method for validating the 2,3-structure is the 1H NMR Splitting Analysis . This relies on the immutable physics of spin-spin coupling in trisubstituted benzenes.

The Mechanism[1]
  • This compound (Target):

    • Structure: 1,2,3-trisubstituted benzene.

    • Proton Environment: The remaining protons are at positions 4, 5, and 6.[1] They form a continuous chain of vicinal protons.

    • Predicted Pattern: An ABC system (or AMX). You will observe two doublets (H4, H6) and one triplet/doublet-of-doublets (H5).

    • Key Indicator: NO SINGLET in the aromatic region.[2]

  • 3,4-Dimethylbenzenesulfonic Acid (Impurity):

    • Structure: 1,2,4-trisubstituted benzene.

    • Proton Environment: Protons are at positions 3, 5, and 6.

    • Predicted Pattern: H5 and H6 are vicinal (coupling to each other). H3 is isolated between the methyl at C2 and the sulfonate at C4.

    • Key Indicator: A distinct SINGLET (H3) typically appearing downfield due to the ortho-sulfonate and ortho-methyl effect.

Validation Decision Matrix

If your aromatic region contains a singlet


REJECT  (Contains 3,4-isomer).
If your aromatic region contains only doublets and triplets 

PASS (Consistent with 2,3-isomer).

Experimental Protocols

Protocol A: Synthesis and Purification Workflow

Objective: To synthesize 2,3-DMSA and enrich the minor isomer via salt formation.

  • Sulfonation:

    • Charge o-xylene (1.0 eq) into a reactor cooled to 0°C.

    • Add Chlorosulfonic acid (1.1 eq) dropwise over 30 mins. Note: Low temperature favors kinetic control, slightly improving the 2,3-isomer ratio, though 3,4-isomer remains major.

    • Quench reaction on ice.[3]

  • Purification (The Critical Step):

    • The free acids are hygroscopic oils and difficult to separate. Convert to the Barium or Sodium salt .

    • Step: Neutralize the aqueous quench with Ba(OH)₂ or NaOH to pH 8.

    • Crystallization: Evaporate to dryness. Recrystallize the solid from water/ethanol (90:10).

    • Mechanism:[4][5] The 3,4-isomer salt is typically less soluble and crystallizes first. Filter off the first crop (Major Impurity). The mother liquor is enriched in the 2,3-isomer.

    • Concentrate the mother liquor to induce crystallization of the 2,3-salt.

Protocol B: NMR Validation Workflow

Objective: To confirm the structure of the isolated fraction.

  • Sample Prep: Dissolve ~15 mg of the dried salt/acid in 0.6 mL DMSO-d₆ .

    • Why DMSO? D₂O can cause proton exchange with the sulfonic acid proton, broadening peaks. DMSO provides sharper aromatic resolution.

  • Acquisition: Run a standard proton scan (16 scans, 2 sec delay).

  • Analysis: Focus on the region 7.0 – 8.0 ppm .

    • Look for the "isolated proton" singlet.

    • Integrate the methyl region (2.0 – 2.8 ppm). 2,3-DMSA will have two methyl signals with slightly different shifts due to the ortho-sulfonate effect on the C2-Methyl.

Visualizations

Diagram 1: Isomer Differentiation Logic

This flowchart illustrates the decision-making process based on NMR data.

ValidationLogic Target Target: 2,3-DMSA (1,2,3-Substitution) Pattern2 Pattern: 1x Doublet (H4) 1x Triplet (H5) 1x Doublet (H6) Target->Pattern2 Impurity Impurity: 3,4-DMSA (1,2,4-Substitution) Pattern1 Pattern: 1x Singlet (H3) 2x Doublets (H5, H6) Impurity->Pattern1 Start Analyze Aromatic Region (1H NMR, 7.0-8.0 ppm) Decision Is a Singlet Present? Start->Decision Decision->Target NO (Only d, t) Decision->Impurity YES (H3 Proton)

Caption: Decision tree for distinguishing 2,3-DMSA from 3,4-DMSA based on aromatic proton splitting patterns.

Diagram 2: Synthesis & Separation Pathway

The workflow from starting material to validated product.

SynthesisWorkflow oXylene o-Xylene (Starting Material) Sulfonation Sulfonation (H2SO4/ClSO3H, 0°C) oXylene->Sulfonation Mixture Crude Mixture (3,4-DMSA : 2,3-DMSA) Sulfonation->Mixture SaltFormation Salt Formation (Ba(OH)2 or NaOH) Mixture->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Precipitate Precipitate: 3,4-DMSA (Major) Crystallization->Precipitate First Crop Liquor Mother Liquor: 2,3-DMSA (Enriched) Crystallization->Liquor Concentrate

Caption: Synthesis and purification workflow emphasizing the separation of the major 3,4-isomer precipitate.

Data Presentation: Theoretical NMR Shifts

While exact shifts vary by solvent and concentration, the relative positions and splitting are constant.

Proton Position2,3-DMSA (Target) 3,4-DMSA (Impurity) Splitting Pattern
Ar-H (A) ~7.7 ppm (H4, doublet)~7.8 ppm (H3, Singlet )Differentiation Key
Ar-H (B) ~7.3 ppm (H5, triplet)~7.6 ppm (H5, doublet)Vicinal coupling
Ar-H (C) ~7.5 ppm (H6, doublet)~7.3 ppm (H6, doublet)Vicinal coupling
Me-1 ~2.3 ppm~2.3 ppmSinglet
Me-2 ~2.6 ppm (Deshielded*)~2.3 ppmSinglet

*Note: In 2,3-DMSA, the Methyl at C2 is ortho to the Sulfonic Acid at C3, causing a distinct downfield shift compared to the C1-Methyl. In 3,4-DMSA, the Methyl at C2 is meta to the Sulfonic Acid at C4, resulting in less deshielding.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6938, 2,4-Dimethylbenzenesulfonic acid. (Used for comparative isomer data).[3][6] Retrieved from [Link]

  • Cerfontain, H. (1968).Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
  • Wade, L. G. (2013). Organic Chemistry: Structure and Spectroscopy of Aromatic Compounds.[7] Pearson Education. (Source for 1,2,3- vs 1,2,4-trisubstituted benzene splitting patterns).

Sources

Technical Guide: Optimizing Antibody Specificity for Sulfonated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The immunoassay of sulfonated aromatics—a class including surfactants (e.g., Linear Alkylbenzene Sulfonates, LAS), sulfonamide antibiotics, and azo dyes—presents a unique challenge: structural homology . The sulfonate group (


) is a strong electrostatic epitope, but it is often attached to aromatic cores shared by numerous congeners and metabolites.

This guide analyzes the critical determinants of antibody specificity for these compounds. We compare the performance of Monoclonal (mAb) versus Polyclonal (pAb) antibodies, focusing on how hapten design dictates the cross-reactivity (CR) profile. We provide a self-validating protocol for quantifying CR and actionable strategies to tune assay selectivity.

Mechanistic Insight: The Causality of Cross-Reactivity

Cross-reactivity in small molecules (haptens) is rarely random; it is a direct consequence of the immunogen structure . Because sulfonated aromatics are too small to elicit an immune response alone, they must be conjugated to a carrier protein (e.g., KLH, BSA).

The Point of Attachment determines the antibody's "view" of the molecule:

  • Distal Attachment (High Specificity): Conjugating the hapten via a linker distal to the sulfonate group exposes the sulfonate and the specific aromatic substitution pattern as the immunodominant epitope. This creates antibodies highly specific to that exact isomer.

  • Proximal/Functional Attachment (Broad Specificity): Conjugating via the sulfonate group (or an adjacent functional group) masks the unique features, forcing the immune system to recognize the common aromatic core. This generates "class-specific" antibodies useful for screening total sulfonamide load but poor for quantifying individual species.

Visualization: Hapten Presentation & Epitope Recognition

HaptenDesign cluster_Specific Scenario A: High Specificity Design cluster_Broad Scenario B: Broad Specificity Design Carrier Carrier Protein (KLH/BSA) Linker Spacer Arm Carrier->Linker Carrier->Linker HaptenA Sulfonated Aromatic (Linker at Ring) Linker->HaptenA HaptenB Sulfonated Aromatic (Linker at Sulfonate) Linker->HaptenB EpitopeA Exposed Epitope: Sulfonate Group (-SO3) HaptenA->EpitopeA Orients ResultA Result: Isomer-Specific Ab EpitopeA->ResultA EpitopeB Exposed Epitope: Common Aromatic Core HaptenB->EpitopeB Orients ResultB Result: Class-Selective Ab EpitopeB->ResultB

Figure 1: Impact of hapten conjugation site on antibody specificity. Scenario A exposes the unique sulfonate moiety, yielding specific antibodies. Scenario B exposes the shared core, yielding broad cross-reactivity.

Comparative Analysis: Monoclonal vs. Polyclonal Antibodies[1][2][3]

For sulfonated aromatics, the choice between mAb and pAb is not just about cost; it is about the intended analytical scope (Quantification vs. Screening).

Table 1: Performance Matrix
FeatureMonoclonal Antibodies (mAb)Polyclonal Antibodies (pAb)
Primary Application Quantification of specific isomers (e.g., LAS C12).Screening for total class load (e.g., Total Sulfonamides).[1]
Epitope Recognition Single, defined epitope.[2] High fidelity.Multiple epitopes.[3] "Averaged" affinity.
Cross-Reactivity (CR) Low (<1% for non-target analogs).[4]Variable (High CR desirable for class screening).
Batch Consistency Excellent (Infinite supply of identical clone).Poor (Varies by animal bleed).
Matrix Tolerance Moderate (May require specific buffer conditions).High (Robust due to diverse binding energies).
Limit of Detection (LOD) High (e.g., 0.02 mg/L for LAS).Moderate to High (dependent on avidity).

Field Insight: In environmental analysis of Linear Alkylbenzene Sulfonates (LAS), mAbs are superior because they can distinguish the surfactant from its degradation intermediates (sulfophenyl carboxylates). Conversely, for antibiotic residue testing in milk, pAbs are often preferred to detect any sulfonamide presence (sulfamethazine, sulfadiazine, etc.) in a single pass.

Experimental Data: Cross-Reactivity Profiles

The following data illustrates the sharp contrast in specificity between a monoclonal antibody raised against a specific LAS congener versus a generic polyclonal antibody raised against a sulfonamide class.

Table 2: Cross-Reactivity (CR%) Comparison

CR% is calculated as:



Analyte / AnalogmAb (Target: LAS C12)pAb (Target: Generic Sulfonamide)
Target Analyte 100% 100%
Structural Isomer 85 - 95%90 - 110%
Homolog (+2 Carbons) < 5% (High Specificity)60 - 80% (Broad Recognition)
Metabolite (Carboxylated) < 0.1%10 - 30%
Unrelated Sulfonate < 0.01%< 1%

Interpretation: The mAb effectively filters out homologs and metabolites, ensuring that the signal represents the intact surfactant. The pAb shows significant binding to homologs, which is advantageous for "Total Sulfonamide" screening but fatal for specific quantification.

Protocol: Determination of Cross-Reactivity (IC50 Method)

To validate the specificity of your antibody, you must determine the Cross-Reactivity (CR) using a competitive ELISA format. This protocol is self-validating via the inclusion of IC50 shift controls.

Workflow Logic

CR_Protocol Start Start: Antigen Coating Block Blocking (1% BSA) Start->Block Compete Competitive Step: Mix Ab + Analyte/Analog Series Block->Compete Incubate Incubation (Equilibrium) Compete->Incubate Detect Add Secondary Ab-HRP Incubate->Detect Read Read OD450 & Plot Sigmoid Detect->Read Calc Calculate IC50 & CR% Read->Calc

Figure 2: Step-by-step workflow for determining antibody cross-reactivity using competitive ELISA.

Step-by-Step Methodology
  • Coating: Coat 96-well microplates with the hapten-conjugate (0.1–1.0 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% BSA in PBS for 1 hour to prevent non-specific binding.

  • Competition Series (The Critical Step):

    • Prepare serial dilutions (log-scale) of the Target Analyte (Standard).

    • Prepare serial dilutions of the Cross-Reactant (Analog) .

    • Mix each dilution 1:1 with a fixed concentration of the Antibody (determined previously to give ~70% max binding).

  • Incubation: Add mixtures to the plate. Incubate for 60–90 minutes at room temperature. Note: Longer incubation favors higher affinity binding, potentially increasing specificity.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 1 hour. Develop with TMB substrate. Stop with 1M H2SO4.

  • Calculation:

    • Fit data to a 4-parameter logistic (4PL) curve.

    • Determine the concentration required to inhibit 50% of the signal (

      
      ) for both the target and the analog.
      
    • Formula:

      
      
      

Validation Criteria:

  • The

    
     of the 4PL fit must be >0.98.
    
  • The CV% between replicates must be <10%.

  • If the Analog curve does not reach 50% inhibition at the highest concentration, report CR as "< X%".

References

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Available at: [Link]

  • National Institutes of Health (NIH). (2006). Hapten synthesis and development of polyclonal antibody-based multi-sulfonamide immunoassays. Available at: [Link]

  • ATZ Labs. Linear Alkylbenzene Sulfonate (LAS) ELISA Kit User Guide. Available at: [Link]

  • Royal Society of Chemistry. (2016). Minimizing antibody cross-reactivity in multiplex detection of biomarkers. Available at: [Link]

  • Boster Bio. Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,3-Dimethylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nature of the Hazard

2,3-Dimethylbenzenesulfonic acid (CAS: 5324-40-3) is a strong organic acid often utilized as a catalyst in esterification and acylation reactions. Unlike mineral acids, it combines the corrosivity of the sulfonic group (


) with the lipophilicity of the xylene core.

Why this matters: This amphiphilic nature means it can penetrate skin barriers more effectively than simple mineral acids, causing deep tissue damage. Furthermore, the compound is highly hygroscopic; it will aggressively absorb atmospheric moisture, leading to "clumping" that increases the risk of spills during transfer. This guide moves beyond basic compliance to establish a self-validating safety workflow.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the risk. The following data is derived from GHS classifications and material safety assessments.

Hazard ClassCategoryHazard StatementOperational Implication
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.[1][2]Irreversible tissue destruction occurs upon contact. Immediate neutralization is required.
Eye Damage 1 H318: Causes serious eye damage.[1][2][3]High risk of permanent blindness. Standard safety glasses are insufficient .
Corrosive to Metals 1 H290: May be corrosive to metals.[1]Do not use metal spatulas for long-term transfer; use PTFE or ceramic.

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The "Breakthrough" Logic

Do not use Latex. Natural rubber latex degrades rapidly upon exposure to strong organic acids and offers poor permeation resistance.

  • Primary Recommendation: Nitrile Rubber (minimum 0.11 mm / 4 mil) .

    • Reasoning: Nitrile provides excellent resistance to acid hydrolysis.

  • High-Risk Operations (Immersion/Spill Cleanup): Neoprene or Butyl Rubber (0.3 mm / 12 mil) .

    • Reasoning: For prolonged contact, thicker gauge material prevents "silent permeation" where acid reaches the skin without visible glove degradation.[4]

  • Technique: Double-Gloving . Wear a colored nitrile glove under a white nitrile glove. If the inner glove changes color or becomes visible due to a tear, immediately retreat and wash.

B. Eye & Face Protection[2][5][6][7][8]
  • Standard Handling: Chemical Splash Goggles (Indirect Vent).

    • Why: Safety glasses with side shields do not seal against corrosive dust or splashes.

  • Large Scale (>100g) or Dissolution: Face Shield worn over goggles.

    • Why: The dissolution of sulfonic acids is exothermic. A "bump" or splash can project hot acid onto the neck/face area not covered by goggles.

C. Respiratory & Body[2][5][6]
  • Respiratory: Handle strictly within a Chemical Fume Hood . If working with dry powder outside a hood (not recommended), use a P100 Particulate Respirator .

  • Body: Chemical-resistant lab coat (buttoned to neck) and closed-toe shoes. For spill cleanup, Tyvek® coveralls are required.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: The solid is hygroscopic and sticky.

  • Static Control: Use an anti-static gun on the weighing vessel if the environment is dry. Static charge can cause acidic dust to "jump" onto gloves/sleeves.

  • Tool Selection: Use a PTFE (Teflon) coated spatula . Steel can corrode over time, contaminating the reagent.

  • Transfer: Weigh directly into the reaction vessel if possible to minimize transfer steps.

Protocol B: Solvation (The Exotherm Risk)

Context: Dissolving sulfonic acids generates heat.

  • Rule of Addition: Always add Acid to Solvent , never Solvent to Acid.

  • Cooling: If dissolving >50g, place the receiving flask in an ice/water bath to manage the exotherm.

  • Venting: Do not cap the vessel immediately. Allow heat to dissipate to prevent pressure buildup.

Emergency Response: Spill Logic

In the event of a spill, panic is the enemy. Follow this logic flow to ensure safety.

SpillResponse Start SPILL DETECTED Assess 1. ASSESS VOLUME < 100g vs > 100g Start->Assess PPE_Check 2. VERIFY PPE (Goggles + Nitrile + Lab Coat) Assess->PPE_Check Minor Spill (<100g) Evacuate EVACUATE LAB Call Safety Officer Assess->Evacuate Major Spill (>100g) Contain 3. CONTAINMENT Circle spill with absorbent pads PPE_Check->Contain Neutralize 4. NEUTRALIZE Slowly add Sodium Bicarbonate Contain->Neutralize Wait 5. WAIT Allow CO2 foaming to cease Neutralize->Wait pH_Check 6. VERIFY pH Target pH 6-8 Wait->pH_Check pH_Check->Neutralize Still Acidic (pH < 6) Dispose 7. DISPOSAL Scoop into HazWaste Container pH_Check->Dispose pH Neutral

Figure 1: Decision logic for responding to a sulfonic acid spill. Note the loop at Step 6 ensuring complete neutralization.

Disposal & Deactivation

Never dispose of this compound down the drain without treatment. It is illegal and damages plumbing.

  • Neutralization Agent: Prepare a saturated solution of Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Soda Ash) .

  • Procedure:

    • Dilute the acid waste with water (1:5 ratio) in a beaker.

    • Slowly add the base solution.[5][6][7] Expect effervescence (foaming) as CO₂ is released.

    • Stir continuously until foaming stops.

  • Verification: Test with pH strips. The target range is pH 6–9 .[7]

  • Final Disposal: Label as "Neutralized Sulfonic Acid Waste" and dispose of according to local EHS regulations (usually aqueous organic waste).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 172623, Benzenesulfonic acid, dimethyl-. Retrieved from [Link]

  • Lab Manager (2024). How to Neutralize Chemical Spills. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.